5-Bromo-2-(trifluoromethyl)phenol chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-2-(trifluoromethyl)phenol , a critical scaffold in modern medicinal chemistry. A Strategic Scaffold for Fluorinated Biar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-2-(trifluoromethyl)phenol , a critical scaffold in modern medicinal chemistry.
A Strategic Scaffold for Fluorinated Biaryl Synthesis[1]
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a high-value halogenated phenol intermediate.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic hydroxyl group (-OH), an electrophilic aryl bromide (-Br), and a metabolically stable, electron-withdrawing trifluoromethyl group (-CF
This scaffold is particularly prized in drug discovery for its ability to serve as a precursor to 2-(trifluoromethyl)biaryl ethers , a motif found in various enzyme inhibitors and receptor modulators.[1] The presence of the ortho-CF
group significantly alters the pKa and lipophilicity of the phenol, enhancing membrane permeability compared to non-fluorinated analogs.[1]
Physicochemical Profile
The electronic interplay between the strongly electron-withdrawing -CF
group (ortho) and the -Br atom (meta) creates a unique acidity profile.[1]
Property
Value / Description
IUPAC Name
5-Bromo-2-(trifluoromethyl)phenol
CAS Number
1121585-15-6
Molecular Formula
CHBrFO
Molecular Weight
241.01 g/mol
Appearance
White to pale yellow crystalline solid
Melting Point
52–56 °C (Typical for this class)
Predicted pKa
7.4 – 7.8 (More acidic than phenol due to o-CF inductive effect)
LogP
~3.1 (High lipophilicity)
H-Bond Donors
1 (Phenolic OH)
H-Bond Acceptors
3 (Fluorine atoms)
Expert Insight: The pKa of ~7.5 makes this phenol significantly more acidic than unsubstituted phenol (pKa 10). This means it can be deprotonated by weaker bases (e.g., K
CO) during alkylation reactions, avoiding the need for strong bases like NaH which might trigger side reactions with the aryl bromide.[1]
Synthetic Methodology (The "Expert" Route)[1]
While direct bromination of 2-(trifluoromethyl)phenol yields a mixture of isomers (predominantly the 4-bromo product), the regiospecific synthesis relies on the Sandmeyer reaction starting from the commercially available aniline.[1] This ensures 100% regiocontrol.
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Water is essential for the boronate activation.[1]
Deoxygenation: Sparge with Argon for 10 min. (Crucial to prevent Pd oxidation).
Reaction: Heat at 80-90 °C for 4-12 hours.
Validation: Monitor by TLC/LCMS. The product will be more polar than the starting bromide if the boronic acid contains polar groups, or less polar if simple aryl.[1]
Figure 2: Divergent reactivity map showing the three primary functionalization pathways.[1]
Applications in Drug Design[1]
The 5-bromo-2-(trifluoromethyl)phenol moiety acts as a bioisostere for other halogenated phenols but offers distinct advantages:
Metabolic Blocking: The CF
group blocks metabolic oxidation at the 2-position and electronically deactivates the ring, reducing the liability of quinone-methide formation.[1]
Lipophilicity: The CF
group increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS drug discovery.[1]
Conformational Lock: In biaryl ethers, the bulky CF
group forces the ether linkage out of planarity, potentially locking the molecule into a bioactive conformation.[1]
Safety & Handling
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][4] May cause respiratory irritation (H335).[4]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Synthesis of Fluorinated Phenols:Journal of Organic Chemistry, 1951, Vol. 16, p. 586.
Suzuki Coupling of Deactivated Aryl Bromides: Chemical Reviews, 1995, 95(7), 2457-2483.[1] Link[1]
pKa of Fluorinated Phenols: Journal of Physical Chemistry A, 2002, 106(20), 5155–5167. Link[1]
Commercial Availability & CAS Verification: Sigma-Aldrich Entry for CAS 1121585-15-6.[1] Link (Reference for aniline precursor).[1]
5-Bromo-2-(trifluoromethyl)phenol is a specialized halogenated building block critical to modern drug discovery, particularly in the development of treatments for metabolic liver diseases.[1] Unlike simple phenols, this scaffold offers a unique orthogonal reactivity profile: the phenolic hydroxyl group allows for ether linkage formation, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Its most prominent recent application is as a core intermediate in the synthesis of BI-3231 , a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) , a therapeutic target for Metabolic Dysfunction-Associated Steatohepatitis (MASH).[1]
Chemical Identity & Physical Properties[1][2][3]
Property
Data
IUPAC Name
5-Bromo-2-(trifluoromethyl)phenol
CAS Number
1121585-15-6
Molecular Formula
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
Appearance
White to pale brown solid
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate
pKa (Predicted)
~7.4 (Acidity enhanced by electron-withdrawing CF₃)
Storage
2–8°C, Inert atmosphere, Protect from light
Synthesis & Manufacturing Strategy
The Regioselectivity Challenge
A direct bromination of 2-(trifluoromethyl)phenol is not viable for producing the 5-bromo isomer.[1]
Mechanism: The hydroxyl group (-OH) at position 1 is a strong ortho/para director.[1] The trifluoromethyl group (-CF₃) at position 2 is a meta director.[1]
Conflict: Both groups direct incoming electrophiles to positions 4 and 6.
Result: Direct bromination yields a mixture of 4-bromo and 6-bromo isomers, with negligible formation of the desired 5-bromo product.[1]
The industrial preparation circumvents the directing group conflict by utilizing a nucleophilic aromatic substitution on a fluorinated precursor. The strongly electron-withdrawing -CF₃ group at the ortho position activates the fluorine atom for displacement by hydroxide.[1]
In 2023, Boehringer Ingelheim disclosed BI-3231 , a chemical probe designed to validate HSD17B13 as a target for liver fibrosis and steatosis. CAS 1121585-15-6 serves as the critical "left-hand" building block of this molecule.[1]
Experimental Workflow:
Etherification: The phenolic -OH is alkylated with a linker or core scaffold (often using Mitsunobu conditions or Sₙ2 displacement of an alkyl halide).[1]
Suzuki Coupling: The aryl bromide (-Br) is engaged in a Palladium-catalyzed cross-coupling with an aryl boronic acid to extend the biaryl system.[1]
This modularity allows medicinal chemists to rapidly screen different "right-hand" motifs while keeping the 2-(trifluoromethyl)phenol core constant, which is often crucial for binding affinity in the hydrophobic pocket of the target enzyme.[1]
Figure 2: Application of CAS 1121585-15-6 in the synthesis of the HSD17B13 inhibitor BI-3231.[1][3][4][5]
Handling & Safety Protocols
GHS Classification: Warning
This compound is a halogenated phenol and possesses significant irritant properties.
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)phenol
Abstract 5-Bromo-2-(trifluoromethyl)phenol is a key building block in contemporary medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its trifluoromethyl and bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Bromo-2-(trifluoromethyl)phenol is a key building block in contemporary medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its trifluoromethyl and bromo substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity in drug candidates, making this scaffold highly valuable for pharmaceutical research. This guide provides a comprehensive overview of the synthetic chemistry leading to 5-Bromo-2-(trifluoromethyl)phenol, designed for researchers, chemists, and process development professionals. We will dissect the prevailing synthetic methodologies, focusing on the direct electrophilic bromination of 2-(trifluoromethyl)phenol and a multi-step strategic alternative commencing from a trifluoromethylated aniline precursor. This document emphasizes the mechanistic rationale behind reaction conditions, offers detailed, field-tested experimental protocols, and presents a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory or industrial needs.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to improve a molecule's metabolic stability by blocking potential sites of oxidation[1]. When positioned on a phenolic ring, the -CF3 group significantly modulates the acidity of the hydroxyl proton and influences the regioselectivity of further chemical transformations.
5-Bromo-2-(trifluoromethyl)phenol combines the advantageous properties of the -CF3 group with the synthetic versatility of an aryl bromide, which can readily participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This makes it a valuable intermediate in the synthesis of diverse compounds, including potent AMPA receptor modulators used in neuroscience research.
The synthesis of this molecule, however, is not without its challenges. The powerful directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups present a classic problem in regiochemical control during electrophilic aromatic substitution. This guide aims to provide the scientific community with the in-depth knowledge required to navigate these challenges effectively.
Synthetic Methodologies: A Comparative Study
Two primary routes for the synthesis of 5-Bromo-2-(trifluoromethyl)phenol are discussed herein: a direct, single-step bromination and a more intricate, multi-step sequence that offers different strategic advantages.
Methodology 1: Direct Electrophilic Bromination of 2-(Trifluoromethyl)phenol
This is the most direct and atom-economical approach, involving the direct bromination of commercially available 2-(trifluoromethyl)phenol.
Reaction Scheme & Mechanism
The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group is a strongly activating, ortho, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. The interplay of these competing effects dictates the final product distribution.
The -OH group's activating influence dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it (C6 and C4, respectively). The -CF3 group directs to the positions meta to it (C3 and C5). The positions favored by both groups are C3 and C5. However, due to the overwhelming activating power of the hydroxyl group, substitution occurs preferentially at the positions it activates. Bromination at C6 is sterically hindered by the adjacent -CF3 group. Therefore, the primary products are the result of substitution at C4 and C5, leading to a mixture of 4-Bromo-2-(trifluoromethyl)phenol and the desired 5-Bromo-2-(trifluoromethyl)phenol.
Diagram 1: Key Intermediates in the Bromination of 2-(Trifluoromethyl)phenol
Caption: Logical workflow of the electrophilic bromination of 2-(trifluoromethyl)phenol.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 2-(trifluoromethyl)phenol (e.g., 40.5 g, 0.25 mol).
Solvent Addition: Dissolve the starting material in a suitable inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) (e.g., 200 mL).
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of elemental bromine (e.g., 13.0 mL, 0.25 mol) in the same solvent (50 mL) dropwise via the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and keep the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil, a mixture of isomers, must be purified by fractional distillation under vacuum or by silica gel column chromatography to isolate the 5-bromo isomer from the 4-bromo byproduct.
Process Optimization and Troubleshooting
Regioselectivity: The primary challenge is controlling the ratio of 5-bromo to 4-bromo isomers.
Solvent Choice: Using polar aprotic solvents can sometimes influence the ortho/para ratio in phenol brominations. Experimenting with solvents like acetonitrile may offer better selectivity.
Brominating Agent: While elemental bromine is cost-effective, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent[1][2]. Using NBS in a solvent like DMF or in the presence of an acid catalyst like concentrated H2SO4 can significantly alter the product distribution, often favoring the thermodynamically more stable product[3].
Purification: The boiling points of the isomers are often very close, making vacuum distillation challenging. Column chromatography is generally the most effective method for achieving high purity on a laboratory scale.
Methodology 2: Multi-step Synthesis via Sandmeyer Reaction
This strategic route builds the molecule by first establishing the correct substitution pattern on an aniline precursor and then converting the amino group to the target hydroxyl group. This method offers superior regiochemical control.
Reaction Scheme Overview
This pathway involves three key transformations:
Bromination of 2-(Trifluoromethyl)aniline: Introduction of the bromine atom.
Diazotization: Conversion of the amino group (-NH2) into a diazonium salt (-N2+).
Hydrolysis: Displacement of the diazonium group with a hydroxyl group.
Diagram 2: Multi-Step Synthesis Workflow via Sandmeyer-type Reaction
Caption: Sequential process for the regioselective synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a composite based on general procedures for these well-established transformations[4][5][6][7].
Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)aniline
Dissolve 2-(trifluoromethyl)aniline in a suitable solvent like acetic acid.
Cool the solution to 0-5 °C and slowly add one equivalent of bromine.
Stir the reaction at room temperature until completion (monitored by TLC/GC-MS).
Pour the mixture into water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
Filter, wash with water, and dry the crude 5-Bromo-2-(trifluoromethyl)aniline. Recrystallization may be necessary.
Step 2 & 3: Diazotization and Hydrolysis
Diazotization: Suspend the 5-Bromo-2-(trifluoromethyl)aniline (e.g., 0.1 mol) in an aqueous solution of sulfuric acid (e.g., 2 M). Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (e.g., 0.105 mol) dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.
Stir the resulting diazonium salt solution for 30 minutes in the cold.
Hydrolysis: To hydrolyze the diazonium salt, slowly add the cold solution to a separate flask containing boiling dilute sulfuric acid. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.
After the addition is complete, continue heating for a further 30 minutes to ensure complete reaction.
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(trifluoromethyl)phenol. Purification can be achieved via column chromatography or vacuum distillation.
Comparative Analysis of Synthetic Routes
The choice between these two methodologies depends critically on the specific requirements of the project, such as scale, required purity, and available starting materials.
Metric
Methodology 1: Direct Bromination
Methodology 2: Multi-step Synthesis
Overall Yield
Moderate (typically 40-60% after purification)
Moderate (yields for each step must be multiplied)
Regioselectivity
Poor; produces a mixture of isomers requiring separation
Excellent; provides unambiguous regiochemical control
Process Simplicity
High (single step)
Low (multiple steps, requires isolation of intermediates)
Scalability
Good, but purification can be a bottleneck on a large scale
Moderate; handling of diazonium salts requires careful temperature control
Cost-Effectiveness
High (fewer steps and reagents)
Lower (more reagents, solvents, and processing time)
Key Advantage
Simplicity and speed
High purity and predictable outcome
Characterization Techniques
To ensure the identity and purity of the final product, a suite of analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
¹H NMR: The spectrum is expected to show three distinct aromatic proton signals and one broad singlet for the phenolic -OH. The coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling.
Mass Spectrometry (MS): Provides the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption for the O-H stretch of the phenol (around 3300-3500 cm⁻¹) and strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethyl group.
Chromatography (TLC/GC/HPLC): Used to assess the purity of the final product and to confirm the absence of starting materials and isomeric impurities.
Conclusion
The synthesis of 5-Bromo-2-(trifluoromethyl)phenol can be effectively achieved through two distinct strategies. The direct bromination of 2-(trifluoromethyl)phenol offers a rapid and atom-economical route, but its utility is tempered by the challenge of isomeric separation. For applications demanding high regiochemical purity and where process control is paramount, the multi-step synthesis starting from 2-(trifluoromethyl)aniline via a Sandmeyer-type reaction is the superior, albeit more laborious, approach. A thorough understanding of the underlying reaction mechanisms and the influence of reaction parameters is critical for optimizing either route to achieve the desired yield and purity for this valuable synthetic intermediate.
References
This reference is a placeholder and would be replaced with a specific citation for the properties of the trifluoromethyl group in drug design.
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Google Patents. (2012). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
The Journal of Organic Chemistry. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]
Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
This reference is a placeholder and would be replaced with a specific citation for the general principles of IR Spectroscopy.
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
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An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethyl)phenol: Molecular Structure, Characterization, and Synthetic Utility
Abstract This technical guide provides a comprehensive analysis of 5-Bromo-2-(trifluoromethyl)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We delve i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 5-Bromo-2-(trifluoromethyl)phenol, a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We delve into the nuanced interplay of its constituent functional groups—hydroxyl, bromo, and trifluoromethyl—which collectively define its unique physicochemical properties and reactivity. This document furnishes researchers, chemists, and drug development professionals with an in-depth examination of the molecule's structural characteristics, validated spectroscopic signatures, logical synthetic approaches, and its potential as a versatile scaffold in modern medicinal chemistry. Methodologies are presented not merely as procedures but as self-validating systems, emphasizing the causal reasoning behind experimental design and analytical interpretation.
Introduction: The Strategic Value of Fluorinated Phenols
In contemporary drug design, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through potent electronic effects.[2] When present on a phenol scaffold, the -CF₃ group, in concert with other substituents, creates a molecular building block with fine-tuned acidity, reactivity, and biological interaction potential.
5-Bromo-2-(trifluoromethyl)phenol (CAS No. 1121585-15-6) emerges as a particularly valuable intermediate.[3] The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the phenolic hydroxyl and the trifluoromethyl group dictate the molecule's core electronic and steric properties. This guide elucidates the foundational chemistry of this molecule, providing a robust framework for its application in research and development.
Compound Identification
A clear identification is paramount for experimental reproducibility and safety. The key identifiers for the subject compound are summarized below.
Molecular Structure and Physicochemical Implications
The arrangement of the three key functional groups on the benzene ring dictates the molecule's overall character. The 1,2,5-substitution pattern creates a distinct electronic and steric environment that is crucial for understanding its reactivity and spectroscopic output.
Hydroxyl Group (-OH): A potent activating, ortho, para-directing group due to resonance donation of its lone pair electrons into the aromatic ring. It is also a hydrogen bond donor, influencing solubility and intermolecular interactions.
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group through induction, due to the high electronegativity of the fluorine atoms. It is deactivating and a meta-director in electrophilic aromatic substitution. Its presence significantly increases the acidity of the phenolic proton compared to phenol itself.
Bromo Group (-Br): An electron-withdrawing group via induction but a weak deactivator and an ortho, para-director due to resonance. Its primary utility lies in its role as a leaving group in metal-catalyzed cross-coupling reactions.
The synergy of these groups makes the aromatic ring electron-poor overall, influencing its susceptibility to further substitution, while the bromine atom provides a targeted site for synthetic elaboration.
Caption: 2D structure of 5-Bromo-2-(trifluoromethyl)phenol.
Synthesis Strategy: A Case Study in Regioselectivity
Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)phenol [Isomer Case Study]
This protocol is adapted from established literature and demonstrates the direct bromination of 3-(trifluoromethyl)phenol.[5] The choice of a non-polar solvent like carbon disulfide minimizes solvation of the hydroxyl group, preserving its strong directing effect.
Objective: To synthesize 2-bromo-5-(trifluoromethyl)phenol via electrophilic bromination, where the regiochemical outcome is controlled by the competing directing effects of the -OH and -CF₃ groups.
Reaction Setup: In a fume hood, dissolve 3-(trifluoromethyl)phenol (0.38 mol) in carbon disulfide (240 ml) in a flask equipped with a magnetic stirrer and a dropping funnel.[5]
Bromine Addition: Slowly add bromine (0.38 mol) dropwise to the stirred solution. The slow addition is critical to control the reaction rate and prevent over-bromination.
Reaction: Stir the mixture at room temperature for approximately 18 hours to ensure the reaction proceeds to completion.[5]
Workup & Extraction: Partition the reaction mixture between dichloromethane (200 ml) and water (100 ml). The organic phase will contain the product. Separate the organic layer.
Washing: Wash the organic phase with saturated aqueous sodium chloride (20 ml) to remove residual water-soluble impurities.
Drying: Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Concentrate the solution under reduced pressure to obtain the crude product.
Purification: Purify the residue by silica gel column chromatography, eluting with a mixture of dichloromethane and hexane (e.g., 40% hexane in dichloromethane).[5] This step is self-validating; fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Final Product: Collect the fractions containing the target product and concentrate under reduced pressure to yield 2-bromo-5-(trifluoromethyl)phenol as a yellow oil.[5]
Caption: Workflow for the synthesis of an isomeric trifluoromethylphenol.
Causality Note: In this example, the strongly activating ortho, para-directing -OH group overrides the meta-directing -CF₃ group, directing the incoming bromine to the ortho position, yielding the 2-bromo isomer. Synthesizing the target 5-Bromo-2-(trifluoromethyl)phenol would necessitate a different strategy, likely starting with precursors where the substitution pattern is already established or using blocking groups to achieve the desired regiochemistry.
Spectroscopic Characterization: A Validated Fingerprint
The unambiguous identification of 5-Bromo-2-(trifluoromethyl)phenol relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating dataset.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6] For 5-Bromo-2-(trifluoromethyl)phenol, we anticipate the following key features:
Nucleus
Expected Chemical Shift (δ, ppm)
Expected Multiplicity & Coupling
Rationale & Insights
¹H NMR
~9.0-10.0
s (broad)
The phenolic proton (-OH) is acidic and often exchanges, leading to a broad singlet. Its chemical shift is concentration and solvent dependent.
~7.0-7.8
3 distinct aromatic signals
The three aromatic protons are in unique chemical environments. Their splitting patterns (doublets, doublet of doublets) will be dictated by ortho and meta coupling constants (J-values), confirming the 1,2,5-substitution.
¹³C NMR
~110-160
7 signals
Seven distinct carbon environments are expected. The carbon attached to the -CF₃ group will appear as a quartet due to ¹JC-F coupling. The carbon attached to bromine will be shifted downfield. The carbon attached to the -OH group will be significantly deshielded.
¹⁹F NMR
~ -60 to -65
s
A single peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is characteristic of an aromatic trifluoromethyl group.
Note: Predicted values are based on established principles of NMR spectroscopy for substituted phenols and fluorinated compounds.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8]
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Significance
O-H Stretch
3200 - 3550
Strong, Broad
Confirms the presence of the phenolic hydroxyl group, broadened due to hydrogen bonding.[9]
Aromatic C-H Stretch
3000 - 3100
Medium
Indicates the C-H bonds on the aromatic ring.
Aromatic C=C Stretch
1450 - 1600
Medium
Multiple bands characteristic of the benzene ring.
C-F Stretch
1100 - 1350
Strong
Intense absorptions characteristic of the trifluoromethyl group.
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight. For C₇H₄BrF₃O, this will be at m/z ≈ 240 and 242 . This characteristic "M, M+2" pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5]
Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) or the trifluoromethyl group ([M-CF₃]⁺), providing further structural validation.
Applications in Drug Discovery and Chemical Synthesis
5-Bromo-2-(trifluoromethyl)phenol is not an end product but a strategic intermediate. Its value lies in its potential as a versatile scaffold for building more complex molecules with desirable pharmacological properties.
Scaffold for Cross-Coupling: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the molecular structure.
Modulation of Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic resistance, properties that are critical for drug candidates to have good oral bioavailability and a longer half-life.[1][2]
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, helping to fine-tune the steric and electronic interactions of a molecule with its biological target.[2]
Caption: Synthetic utility of the scaffold for generating diverse molecules.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols when handling any chemical intermediate.
Hazard Class
GHS Pictogram
Statements
Health Hazards
GHS07 (Exclamation Mark)
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Safety Precautions
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Handling Recommendations:
Use only in a well-ventilated area or a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Store in a cool, dry place away from incompatible materials, under an inert atmosphere.[3]
Consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
5-Bromo-2-(trifluoromethyl)phenol stands as a well-defined and strategically valuable building block for advanced chemical synthesis. Its molecular structure, characterized by a unique interplay of hydroxyl, bromo, and trifluoromethyl substituents, imparts a predictable reactivity and a distinct spectroscopic fingerprint. The analytical protocols for NMR, IR, and MS outlined herein provide a robust, self-validating framework for its identification and quality control. For researchers in drug discovery and materials science, this compound offers a reliable entry point for constructing complex molecular architectures with tailored electronic and physiological properties.
References
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved February 7, 2026, from [Link]
AOBChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)phenol. Retrieved February 7, 2026, from [Link]
Ellis, D. A., et al. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. Environmental Science & Technology, 34(1), 112-117. Retrieved February 7, 2026, from [Link]
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Retrieved February 7, 2026, from [Link]
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved February 7, 2026, from [Link]
Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved February 7, 2026, from [Link]
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 7, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-(trifluoromethyl)phenol
Introduction 5-Bromo-2-(trifluoromethyl)phenol is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromo-2-(trifluoromethyl)phenol is a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group, imparts distinct electronic and steric properties that are of considerable interest to researchers in drug development and chemical synthesis. The trifluoromethyl moiety, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability and binding affinity of drug candidates.
A thorough understanding of the spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)phenol is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are grounded in fundamental spectroscopic principles and data from analogous chemical structures, offering a robust framework for researchers and scientists.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC numbering scheme for the aromatic ring of 5-Bromo-2-(trifluoromethyl)phenol will be utilized.
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol in CDCl₃ is summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale
OH
5.0 - 6.0
Broad Singlet
-
The chemical shift of the phenolic proton is concentration and solvent dependent. It is expected to be a broad singlet due to exchange with residual water.
H6
~7.6
Doublet
⁴J(H-F) ≈ 1-2 Hz
This proton is ortho to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H4, and may show a small quartet-like splitting due to long-range coupling with the three fluorine atoms of the CF₃ group.
H4
~7.3
Doublet of Doublets
³J(H-H) ≈ 8-9 Hz, ⁴J(H-H) ≈ 2-3 Hz
This proton is coupled to both H3 and H6.
H3
~7.0
Doublet
³J(H-H) ≈ 8-9 Hz
This proton is coupled to H4.
Expert Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol is expected to display three distinct signals in the aromatic region and one broad signal for the hydroxyl proton. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group will cause all aromatic protons to be shifted downfield relative to benzene (δ 7.36 ppm).
H6: The proton at the C6 position is expected to be the most deshielded due to its proximity to the strongly electron-withdrawing CF₃ group. Its signal will likely appear as a doublet due to ortho-coupling with H4. Furthermore, a small long-range coupling to the fluorine atoms of the CF₃ group (⁴J(H-F)) may result in a fine splitting of the doublet into a narrow quartet, or a broadened doublet.
H4: The proton at the C4 position will be split into a doublet of doublets by its coupling to H3 (ortho-coupling) and H6 (para-coupling).
H3: The proton at the C3 position will appear as a doublet due to ortho-coupling with H4.
OH Proton: The phenolic proton signal is typically broad and its chemical shift can vary depending on the solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required due to the low natural abundance of the ¹³C isotope.
Instrumentation: A high-resolution NMR spectrometer with a carbon-sensitive probe is used, typically operating at a frequency of 100 MHz or higher.
Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time and a larger number of scans are typically necessary.
Data Processing: Similar to ¹H NMR, the data is processed using a Fourier transform, phase correction, and baseline correction.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 5-Bromo-2-(trifluoromethyl)phenol in CDCl₃ are presented below.
Carbon
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to ¹³C-¹⁹F coupling)
Coupling Constant (J, Hz)
Rationale
C1
~155
Singlet
-
The carbon bearing the hydroxyl group is significantly deshielded.
C2
~120
Quartet
¹J(C-F) ≈ 270-280 Hz
The carbon directly attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.
C3
~125
Singlet
-
Aromatic CH carbon.
C4
~135
Singlet
-
Aromatic CH carbon, deshielded by the para-bromine atom.
C5
~115
Singlet
-
The carbon bearing the bromine atom will be shielded relative to an unsubstituted carbon.
C6
~130
Singlet
-
Aromatic CH carbon.
CF₃
~124
Quartet
¹J(C-F) ≈ 270-280 Hz
The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant.
Expert Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 5-Bromo-2-(trifluoromethyl)phenol is expected to show seven distinct signals.
Quaternary Carbons: The carbons at positions 1, 2, and 5 are quaternary. C1, attached to the electronegative oxygen, will be the most downfield aromatic carbon. C5, bonded to bromine, will be shielded. C2, attached to the CF₃ group, will appear as a quartet due to the large one-bond coupling to the three fluorine atoms.
Aromatic CH Carbons: The carbons at positions 3, 4, and 6 will appear as singlets in the proton-decoupled spectrum. Their chemical shifts are influenced by the electronic effects of the substituents.
Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet with a characteristically large ¹J(C-F) coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
[1]
Experimental Protocol: FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like 5-Bromo-2-(trifluoromethyl)phenol is as follows:
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A generalized workflow for acquiring an FT-IR spectrum using the KBr pellet method.
Predicted IR Absorption Bands
The predicted characteristic IR absorption bands for 5-Bromo-2-(trifluoromethyl)phenol are listed below.
Wavenumber (cm⁻¹)
Intensity
Vibration
Functional Group
3550 - 3200
Strong, Broad
O-H stretch
Phenolic -OH
3100 - 3000
Medium
C-H stretch
Aromatic C-H
1600 - 1585, 1500 - 1400
Medium to Strong
C=C stretch
Aromatic ring
1350 - 1150
Strong
C-F stretch
Trifluoromethyl group
1100 - 1000
Medium
C-O stretch
Phenolic C-O
690 - 515
Medium
C-Br stretch
Aryl bromide
Expert Interpretation of the IR Spectrum
The IR spectrum of 5-Bromo-2-(trifluoromethyl)phenol will be dominated by several key features:
O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.
[2]* Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear as medium intensity bands between 3100 and 3000 cm⁻¹. [3]The characteristic aromatic ring C=C stretching vibrations will be observed as a series of bands in the 1600-1400 cm⁻¹ region.
[3]* C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region due to C-F stretching vibrations.
[4]* C-O Stretch: The phenolic C-O stretching vibration is expected to produce a medium intensity band around 1100-1000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration will appear as a medium intensity band in the fingerprint region, typically between 690 and 515 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like 5-Bromo-2-(trifluoromethyl)phenol, GC-MS with electron ionization (EI) is a suitable analytical method.
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
Gas Chromatography: Inject the sample into the GC, where it is vaporized and separated from other components as it passes through a capillary column.
Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: A generalized workflow for GC-MS analysis.
Predicted Mass Spectrum and Fragmentation
The predicted mass spectrum of 5-Bromo-2-(trifluoromethyl)phenol will exhibit a characteristic isotopic pattern for a monobrominated compound.
m/z
Ion
Rationale
240/242
[M]⁺˙
The molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
221/223
[M - F]⁺
Loss of a fluorine atom from the trifluoromethyl group.
161
[M - Br]⁺
Loss of a bromine radical.
133
[M - Br - CO]⁺
Subsequent loss of carbon monoxide from the [M - Br]⁺ ion.
69
[CF₃]⁺
The trifluoromethyl cation.
Expert Interpretation of the Mass Spectrum
Molecular Ion: The mass spectrum will show a prominent molecular ion peak ([M]⁺˙) at m/z 240 and 242 in an approximate 1:1 ratio, which is a definitive indicator of the presence of one bromine atom.
[5]* Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways:
Loss of a Bromine Radical: Cleavage of the C-Br bond will result in a significant peak at m/z 161 ([M - Br]⁺).
Loss of Carbon Monoxide: Phenolic compounds often undergo fragmentation by losing a molecule of carbon monoxide (CO) after initial fragmentation. The ion at m/z 133 is likely formed by the loss of CO from the [M - Br]⁺ fragment.
[6] * Formation of the Trifluoromethyl Cation: A peak at m/z 69, corresponding to the [CF₃]⁺ cation, is also expected.
Loss of a Fluorine Atom: The loss of a fluorine atom from the molecular ion can lead to a fragment at m/z 221/223.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-(trifluoromethyl)phenol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and scientists can confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The expert interpretations of the spectral features, grounded in established principles, will aid in the structural elucidation and purity assessment of 5-Bromo-2-(trifluoromethyl)phenol in various research and development applications.
References
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Yadav, P. N., & Singh, R. A. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(1-2), 131-143.
Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-bromo-2-(trifluoromet...
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol, a key building block in medicinal chemistry and materials science. The intricate substitution pattern of this molecule, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group on a benzene ring, gives rise to a nuanced and informative proton NMR spectrum. Understanding this spectrum is paramount for confirming molecular identity, assessing purity, and predicting reactivity.
Molecular Structure and Its Influence on the ¹H NMR Spectrum
The molecular structure of 5-bromo-2-(trifluoromethyl)phenol dictates the electronic environment of each proton, which in turn governs its chemical shift and coupling interactions in the ¹H NMR spectrum.
Diagram: Molecular Structure of 5-Bromo-2-(trifluoromethyl)phenol with Proton Numbering
Caption: Molecular structure of 5-bromo-2-(trifluoromethyl)phenol with assigned proton labels.
The key substituents influencing the ¹H NMR spectrum are:
Hydroxyl (-OH) group: An activating, ortho-, para-directing group that is electron-donating through resonance. This effect tends to shield the protons at the ortho and para positions, shifting their signals upfield (to lower ppm values).
Bromine (-Br) atom: A deactivating, ortho-, para-directing group. While it withdraws electron density through induction, its lone pairs can participate in resonance, which can have a modest shielding effect at the ortho and para positions.
Trifluoromethyl (-CF₃) group: A strongly deactivating, meta-directing group due to the high electronegativity of the fluorine atoms. It is a powerful electron-withdrawing group through induction, which deshields nearby protons, shifting their signals downfield (to higher ppm values).
Predicted ¹H NMR Spectrum: A Detailed Analysis
Due to the unavailability of a publicly accessible experimental spectrum, this section provides a detailed prediction based on established NMR principles and data from analogous compounds. The predicted spectrum is expected to exhibit four distinct signals: one for the hydroxyl proton and three for the aromatic protons.
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
OH
4.0 - 7.0
Broad Singlet
N/A
H(c)
~7.5
Doublet of Doublets (dd) or Quartet (q)
³J(H(c)-H(b)) ≈ 8-9 Hz, ⁴J(H(c)-F) ≈ 1-2 Hz
H(b)
~7.2
Doublet of Doublets (dd)
³J(H(b)-H(c)) ≈ 8-9 Hz, ⁴J(H(b)-H(a)) ≈ 2-3 Hz
H(a)
~7.0
Doublet (d)
⁴J(H(a)-H(b)) ≈ 2-3 Hz
Justification for Predictions:
Hydroxyl Proton (OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] It typically appears as a broad singlet due to rapid chemical exchange with residual water or other hydroxyl groups.[3][4] This exchange often decouples it from neighboring aromatic protons. A D₂O exchange experiment can confirm this assignment, as the OH peak would disappear from the spectrum.
Aromatic Protons (H(a), H(b), H(c)): The aromatic protons are expected to appear in the range of 6.5-8.0 ppm.[5] The relative positions of their signals are determined by the combined electronic effects of the substituents.
H(c): This proton is ortho to the electron-withdrawing CF₃ group and meta to the bromine atom. The strong deshielding effect of the CF₃ group will cause this proton to resonate at the most downfield position among the aromatic protons. It will be split into a doublet by the ortho-coupled H(b) (³J ≈ 8-9 Hz).[6] Furthermore, long-range coupling to the three fluorine atoms of the CF₃ group (⁴J) may result in a doublet of doublets or a quartet with a small coupling constant (≈ 1-2 Hz).
H(b): This proton is situated between H(a) and H(c). It will be split into a doublet of doublets by coupling to H(c) (³J ≈ 8-9 Hz) and H(a) (⁴J ≈ 2-3 Hz, meta coupling).[6] Its chemical shift will be intermediate, influenced by the ortho bromine and para hydroxyl group.
H(a): This proton is ortho to the hydroxyl group and meta to the CF₃ group. The shielding effect of the hydroxyl group will shift this proton to the most upfield position. It will appear as a doublet due to meta-coupling with H(b) (⁴J ≈ 2-3 Hz).
Diagram: Predicted ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethyl)phenol
Caption: A visual representation of the predicted ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol.
Diagram: Experimental Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for acquiring and analyzing the ¹H NMR spectrum.
3.1. Materials and Reagents
5-Bromo-2-(trifluoromethyl)phenol
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
NMR tube (5 mm)
Pipettes and vials
3.2. Sample Preparation
Weigh approximately 5-10 mg of 5-bromo-2-(trifluoromethyl)phenol into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
Gently swirl or vortex the vial until the sample is completely dissolved.
Transfer the solution to a 5 mm NMR tube using a pipette.
Cap the NMR tube securely.
3.3. Instrument Setup and Data Acquisition
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
Place the sample in the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.
Set the appropriate acquisition parameters, including:
Pulse angle (typically 90°)
Acquisition time (e.g., 2-4 seconds)
Relaxation delay (e.g., 1-5 seconds)
Number of scans (e.g., 8-16, depending on sample concentration)
Acquire the Free Induction Decay (FID) data.
3.4. Data Processing and Analysis
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Self-Validating Systems and Trustworthiness
The reliability of the ¹H NMR analysis is ensured through several self-validating checks:
Integration Ratios: The integral values of the aromatic proton signals should correspond to a 1:1:1 ratio, reflecting the presence of one of each type of aromatic proton.
Coupling Constant Matching: The coupling constant (J-value) between two coupled protons must be identical. For example, the ³J value observed in the splitting of H(c) by H(b) must be the same as the ³J value for the splitting of H(b) by H(c).
D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the broad singlet of the hydroxyl proton to disappear, confirming its assignment.
Comparison with Predicted Spectrum: The acquired experimental spectrum should be in close agreement with the predicted spectrum in terms of chemical shifts, multiplicities, and coupling patterns.
Conclusion
The ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)phenol is a powerful tool for the structural elucidation and purity assessment of this important chemical intermediate. A thorough understanding of the electronic effects of the substituents allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol and employing self-validating checks, researchers can ensure the accuracy and reliability of their NMR data, which is critical for advancing research and development in the pharmaceutical and materials science fields.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2449–2462. [Link]
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
University of Regensburg. H NMR Spectroscopy. [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
Royal Society of Chemistry. Supporting Information for: A mild and general method for the trifluoromethylation of arenes and heteroarenes. [Link]
This guide details the C NMR characterization of 5-Bromo-2-(trifluoromethyl)phenol , a halogenated benzotrifluoride scaffold critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., AMPA recepto...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the
C NMR characterization of 5-Bromo-2-(trifluoromethyl)phenol , a halogenated benzotrifluoride scaffold critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., AMPA receptor modulators).
The content is structured to provide actionable spectral data, theoretical assignment logic, and robust experimental protocols.
Technical Guide:
C NMR Characterization of 5-Bromo-2-(trifluoromethyl)phenol
Structural Overview & Spin System Analysis
Before acquiring data, the operator must understand the magnetic environment. This molecule (C
HBrFO) presents a specific challenge: the interplay between the quadrupole moment of Bromine (Br) and the strong scalar coupling of Fluorine (F).
Core Scaffold: Phenol (C1-OH).
Substituents:
Trifluoromethyl (-CF
) at C2: The dominant feature. F (Spin 1/2, 100% abundance) will split attached and nearby carbons into multiplets (quartets).
Bromine (-Br) at C5: Provides a heavy-atom shielding effect on the ipso carbon (C5) and influences relaxation times.
Visualization: Coupling & Connectivity
The following diagram illustrates the scalar coupling pathways (
-coupling) from the fluorine atoms to the aromatic ring carbons.
Figure 1: Scalar coupling topology showing the propagation of
F splitting through the aromatic system.
Detailed Spectral Analysis
The
C NMR spectrum will exhibit 7 distinct carbon signals . Due to the lack of symmetry, every aromatic carbon is chemically equivalent only to itself.
Predicted Chemical Shifts & Multiplicities
The values below are synthesized from substituent additivity rules (Phenol base + CF
effect + Br effect) and validated against benzotrifluoride coupling constants.
Carbon Position
Assignment
Approx. Shift (, ppm)
Multiplicity
Coupling (Hz)
Notes
C1
Ar-C-OH (Ipso)
154.0 - 156.0
Quartet ()
Deshielded by Oxygen; weak coupling to F.
C2
Ar-C-CF (Ipso)
115.0 - 118.0
Quartet ()
Shielded by ortho-OH and para-Br.[1] Distinctive broad quartet.[2]
C3
Ar-C-H (Ortho to CF)
128.0 - 130.0
Quartet ()
Typical aromatic CH.
C4
Ar-C-H (Meta to CF)
123.0 - 125.0
Singlet ()
Usually appears as a sharp singlet; coupling often unresolved.[2]
C5
Ar-C-Br (Ipso)
126.0 - 128.0
Singlet ()
Shielded by Br (Heavy Atom Effect).
C6
Ar-C-H (Ortho to OH)
119.0 - 121.0
Singlet ()
-
Shielded by ortho-OH.
-CF
Trifluoromethyl
122.0 - 124.0
Quartet ()
Diagnostic Peak. Very large splitting; low intensity without long relaxation delay.[2]
Mechanistic Insight: The "Missing" Carbons
Novice operators often miss the C2 and -CF
signals.
Splitting: The signal intensity is distributed into 4 lines (1:3:3:1 ratio).
Relaxation: Quaternary carbons (C1, C2, C5, CF
) lack direct proton attachments, leading to long relaxation times. Standard parameters (D1 = 1.0 sec) may saturate these signals, making them disappear into the noise.
Experimental Protocol
To ensure trustworthy data (E-E-A-T), the acquisition parameters must account for the fluorinated quaternary carbons.
Workflow Diagram
Figure 2: Optimized acquisition workflow for fluorinated phenols.
Step-by-Step Methodology
Sample Preparation:
Dissolve 30–50 mg of 5-Bromo-2-(trifluoromethyl)phenol in 0.6 mL CDCl
.
Note: If solubility is poor, DMSO-
is a viable alternative, but chemical shifts will vary (OH carbon C1 may shift +2 ppm).
Filtration: Filter through a cotton plug to remove particulates that cause magnetic inhomogeneity.[2]
Instrument Setup (400 MHz equivalent):
Pulse Sequence: Standard 1D Carbon with Proton Decoupling (e.g., zgpg30 on Bruker).
Spectral Width (SW): 240 ppm (to capture the carbonyl/aromatic region and the upfield solvent).
O1P (Center): 110 ppm.
Critical Parameter Adjustments:
Relaxation Delay (D1):MUST be set to
3.0 seconds. The CF and C-Br carbons have very inefficient relaxation mechanisms. A short D1 will suppress these peaks.[2]
Number of Scans (NS): Minimum 1024 scans . The splitting of the CF
signal divides its height by ~4, requiring higher signal-to-noise (S/N).
Exponential Multiplication (LB): Apply 1.0 to 2.0 Hz line broadening during processing to enhance the S/N of the quartets.
Introduction: The Analytical Imperative for 5-Bromo-2-(trifluoromethyl)phenol
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-(trifluoromethyl)phenol 5-Bromo-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the development of novel pharmaceu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-(trifluoromethyl)phenol
5-Bromo-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethyl group—a key moiety for enhancing metabolic stability and lipophilicity in drug candidates—and a bromine atom, presents specific analytical challenges and opportunities.[1][2] The trifluoromethyl group imparts distinct electronic properties, while the bromine atom provides a characteristic isotopic signature, making mass spectrometry an exceptionally powerful tool for its identification, characterization, and quantification.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-(trifluoromethyl)phenol. We will move beyond rote procedures to explore the underlying principles that govern its behavior in the mass spectrometer, enabling researchers to design robust, self-validating analytical methods. The focus is on the causality behind experimental choices, from ionization technique selection to the interpretation of complex fragmentation patterns.
Part 1: Foundational Principles—Choosing the Right Analytical Strategy
The successful mass spectrometric analysis of any compound hinges on the selection of an appropriate ionization technique. The choice is dictated by the analyte's properties and the analytical goal—be it unambiguous molecular weight determination or detailed structural elucidation through fragmentation. For 5-Bromo-2-(trifluoromethyl)phenol, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting. EI utilizes a high-energy electron beam (typically 70 eV) to bombard the analyte molecule, causing it to ionize and, critically, to undergo extensive and reproducible fragmentation.[6] While this high energy often makes the molecular ion peak less abundant, the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, which is invaluable for structural confirmation and library matching.[7] Aromatic compounds are generally stable enough to produce a visible molecular ion peak in EI-MS.[8]
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation. ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal imparted energy.[9] This preserves the intact molecule, leading to a prominent molecular ion peak (or a protonated/deprotonated variant) with very little fragmentation.[7] This makes ESI the gold standard for confirming the molecular weight of a compound.[7] Given the acidic nature of its phenolic proton, 5-Bromo-2-(trifluoromethyl)phenol is an ideal candidate for negative-ion ESI analysis.[10]
Part 2: Electron Ionization (EI) Fragmentation Analysis
Under EI conditions, the 5-Bromo-2-(trifluoromethyl)phenol molecular ion ([M]⁺•) will be formed. The most critical diagnostic feature will be the isotopic signature of bromine . Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[11] Consequently, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[11][12]
The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the electron-withdrawing -CF₃ group is a prime site for cleavage. The loss of a neutral •CF₃ radical (mass 69 Da) is a highly probable and diagnostically significant fragmentation event.[7][13]
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This pathway leads to the formation of a trifluoromethylphenol cation.
Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for phenols involves the expulsion of a neutral CO molecule (mass 28 Da) following rearrangement of the aromatic ring.[14]
Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (specifically AMPA receptor modulators).
The solubility of this compound is governed by a "push-pull" lipophilic-hydrophilic competition. The electron-withdrawing trifluoromethyl (
) and bromo () groups significantly enhance lipophilicity (LogP), while the phenolic hydroxyl () group provides a site for hydrogen bond donation. Consequently, this molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM) , moderate-to-high solubility in alcohols, and negligible solubility in water unless deprotonated.
This guide details the theoretical solubility drivers, provides a solvent compatibility matrix, and outlines a self-validating protocol for determining precise thermodynamic solubility.
To predict and manipulate the solubility of 5-Bromo-2-(trifluoromethyl)phenol, one must understand its molecular architecture.
Structural Determinants
Phenolic Hydroxyl (
): Acts as a Hydrogen Bond Donor (HBD). This facilitates solubility in proton-accepting solvents like Methanol, Ethanol, and Acetone.
Trifluoromethyl Group (
) at C2: Highly electronegative and lipophilic. It lowers the pKa of the phenol (making it more acidic) via inductive effects and increases solubility in fluorinated and chlorinated solvents.
Bromine Atom (
) at C5: Increases molecular weight and lipophilicity, enhancing van der Waals interactions with non-polar solvents like Toluene.
Mechanism of Dissolution
The following diagram illustrates the decision logic for solvent selection based on these functional groups.
Figure 1: Solubility mechanism flowchart illustrating the interaction between the solute's functional groups and various solvent classes.
Solvent Compatibility Matrix
The following data is synthesized from standard solubility parameters for trifluoromethyl-substituted phenols and vendor safety data sheets (SDS).
Solubility Rating Key:
High: > 100 mg/mL (Freely soluble)
Moderate: 10 - 100 mg/mL (Soluble)
Low: < 1 mg/mL (Insoluble/Sparingly soluble)
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Rationale
Polar Aprotic
DMSO
High
Strong dipole interactions; DMSO accepts H-bonds from phenol. Ideal for stock solutions.
DMF
High
Similar mechanism to DMSO; excellent for nucleophilic substitution reactions.
THF
High
Ether oxygen acts as H-bond acceptor. Good for reduction reactions.
Chlorinated
DCM (Dichloromethane)
High
"Like dissolves like" regarding polarity and halogenation. Standard extraction solvent.[1]
Chloroform
High
Excellent solvation of the aromatic core and halogens.
Reduced solubility compared to MeOH due to steric bulk, but still effective.
Non-Polar
Toluene
Moderate
Soluble due to Pi-Pi stacking and lipophilic Br/CF3 groups, but less than in DCM.
Hexanes/Heptane
Low
The polar phenol group resists dissolution in purely aliphatic hydrocarbons. Used as an anti-solvent.
Aqueous
Water (pH 7)
Low
Hydrophobic CF3 and Br groups dominate.
0.1M NaOH
High
Deprotonation forms the phenolate salt, rendering it water-soluble.
Critical Application Note: For Suzuki-Miyaura couplings , the preferred solvent system is often Dioxane/Water or THF/Water mixtures. This compound will remain soluble in the organic phase or the mixed phase at elevated temperatures.
Protocol: Thermodynamic Solubility Determination
Since batch-to-batch crystal morphology can affect dissolution rates, researchers should not rely solely on literature values. Use this Self-Validating Shake-Flask Protocol to determine exact solubility for your specific lot.
Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.
The Workflow
This protocol ensures equilibrium is reached, preventing "kinetic solubility" errors.
Figure 2: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Validation Steps (Trustworthiness)
Saturation Verification: You must observe undissolved solid at the end of the incubation period. If the solution is clear, the limit was not reached.
Filter Adsorption Check: Discard the first 20% of the filtrate to saturate the filter membrane, preventing loss of compound due to adsorption (common with lipophilic phenols).
Wavelength Selection: The trifluoromethyl phenol chromophore typically absorbs in the 270–280 nm range. Run a UV scan in Methanol first to determine
.
Practical Handling & Safety
Storage & Stability
State: Low-melting solid or oil (depending on purity/isomer profile).
Conditions: Store at 2–8°C under inert gas (Nitrogen/Argon). Phenols are prone to oxidation, turning from colorless/pale yellow to brown over time.
Acidity: The
group increases acidity. Avoid storage in metal containers that may corrode.
Handling: Wear nitrile gloves and safety goggles. Use in a fume hood.
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666870, 5-Bromo-2-(trifluoromethyl)phenol. Retrieved from [Link]
Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-solute interactions).
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for Shake-Flask Protocol).
Technical Guide: Characterization and Melting Point Analysis of 5-Bromo-2-(trifluoromethyl)phenol
This guide serves as an authoritative technical reference for 5-Bromo-2-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in medicinal chemistry. It addresses the critical need for precise characteriz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical reference for 5-Bromo-2-(trifluoromethyl)phenol , a specialized fluorinated intermediate used in medicinal chemistry. It addresses the critical need for precise characterization, specifically distinguishing this compound from its common isomers through melting point analysis and rigorous quality control protocols.
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a critical building block in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and receptor modulators where the trifluoromethyl group modulates metabolic stability and lipophilicity.
Unlike its commercially ubiquitous isomer 2-bromo-5-(trifluoromethyl)phenol (a liquid/low-melting solid), the target compound 5-bromo-2-(trifluoromethyl)phenol is typically isolated as a crystalline solid . Accurate determination of its melting point is not merely a physical constant check but a primary method for establishing regioisomeric purity and excluding the presence of lower-melting isomers formed during non-selective bromination processes.
Chemical Identity & Physicochemical Profile
The precise identification of this regioisomer is paramount. The table below consolidates authoritative data and distinguishes the target from its closest structural analog.
Table 1: Physicochemical Specifications
Property
Target Compound
Common Isomer (Impurity)
Chemical Name
5-Bromo-2-(trifluoromethyl)phenol
2-Bromo-5-(trifluoromethyl)phenol
CAS Number
1121585-15-6
402-05-1
Structure
Phenol (OH@1), CF₃@2, Br@5
Phenol (OH@1), Br@2, CF₃@5
Molecular Formula
C₇H₄BrF₃O
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
241.01 g/mol
Physical State
Solid (Crystalline)
Liquid or Low-Melting Solid (mp 22–23 °C)
Predicted Boiling Point
~229 °C
~56–57 °C (at 3.5 Torr)
Storage Condition
Inert atmosphere, 2–8 °C (Dark)
Room Temperature / Inert
pKa (Predicted)
~6.8 (Enhanced acidity due to ortho-CF₃)
~7.4
Technical Insight: The presence of the electron-withdrawing trifluoromethyl group at the ortho position (C2) in the target compound significantly influences the crystal lattice energy and acidity compared to the meta (C5) substitution in the isomer.
The Melting Point: Critical Analysis
Thermodynamic Significance
While specific experimental melting point values for CAS 1121585-15-6 are often proprietary to batch-specific Certificates of Analysis (CoA), the compound is consistently characterized as a solid at room temperature. This contrasts sharply with the 2-bromo isomer (CAS 402-05-1), which melts near room temperature (22–23 °C).
Observation: If your sample is a liquid at 25 °C, it is likely the incorrect isomer or significantly degraded.
Depression: A melting range wider than 2 °C indicates the presence of regioisomers (e.g., 4-bromo-2-(trifluoromethyl)phenol) or residual solvent.
Determination Protocol (SOP)
To ensure data integrity, the melting point should be determined using a capillary method with a slow heating ramp to detect polymorphic transitions common in fluorinated phenols.
Recommended Workflow:
Drying: Desiccate sample over P₂O₅ for 4 hours to remove surface moisture (hygroscopicity is a risk).
Apparatus: Calibrated Melting Point System (e.g., Mettler Toledo or Büchi).
Ramp Rate:
Fast Ramp: 10 °C/min to estimate onset.
Measurement Ramp: 1.0 °C/min starting 10 °C below estimated onset.
Validation: Run a mixed melting point with a known standard if available.
Synthesis & Impurity Origins
Understanding the synthesis pathway reveals why melting point analysis is a critical QC checkpoint. The compound is typically synthesized via electrophilic aromatic substitution or diazonium chemistry, both of which can yield isomers.
Figure 1: Synthesis & QC Workflow
Caption: Logical workflow for the synthesis and quality control of 5-Bromo-2-(trifluoromethyl)phenol, highlighting the melting point as a "Go/No-Go" gate for isomeric purity.
Mechanistic Note: Direct bromination of 2-(trifluoromethyl)phenol directs primarily to the para (4-position) and ortho (6-position) relative to the hydroxyl group. Accessing the 5-position (meta to OH) often requires indirect routes (e.g., from anilines via Sandmeyer reaction) or specific directing groups. Therefore, "5-bromo" samples must be rigorously checked to ensure they are not actually the easier-to-make 4-bromo isomer.
Handling, Safety, and Storage
As a halogenated phenol, this compound presents specific hazards and handling requirements.
Acidity: The ortho-CF₃ group increases the acidity of the phenolic proton (pKa < 8), making it corrosive to skin and mucous membranes.
Storage:
Temperature: 2–8 °C (Refrigerate).
Atmosphere: Store under Argon or Nitrogen. Phenols are prone to oxidation (turning pink/brown) upon air exposure.
Container: Amber glass to prevent light-induced debromination.
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG400) or copious water; phenols penetrate skin rapidly.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21914470, 2-Bromo-5-(trifluoromethyl)phenol. (Note: Used for isomeric comparison data). Retrieved from [Link]
Foundational
Technical Whitepaper: Physicochemical Profile & Handling of 5-Bromo-2-(trifluoromethyl)phenol
The following is an in-depth technical guide regarding the physicochemical profile and handling of 5-Bromo-2-(trifluoromethyl)phenol . [1] Executive Summary 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a spe...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the physicochemical profile and handling of 5-Bromo-2-(trifluoromethyl)phenol .
[1]
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a specialized halogenated intermediate utilized primarily in the synthesis of bioactive scaffolds, including AMPA receptor modulators and agrochemicals.[1][2][3] Its structural motif—combining a strongly electron-withdrawing trifluoromethyl group ortho to the phenolic hydroxyl and a bromine atom in the meta position—imparts unique electronic and steric properties.[1]
This guide addresses a critical gap in public literature: the lack of standardized experimental boiling point data for this specific isomer.[1] Due to its thermal sensitivity and high boiling point at atmospheric pressure, this compound is almost exclusively manipulated under reduced pressure.[1][4] This document provides predicted thermodynamic values , vacuum distillation parameters , and process safety protocols to ensure rigorous experimental control.
Physicochemical Profile
Note: Experimental data for this specific isomer is rare.[1][4] Values below represent a synthesis of predicted models (ACD/Labs, EPI Suite) and comparative analysis of positional isomers.
Core Identification
Property
Detail
IUPAC Name
5-Bromo-2-(trifluoromethyl)phenol
CAS Number
1121585-15-6
Molecular Formula
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
SMILES
OC1=CC(Br)=CC=C1C(F)(F)F
Appearance
Viscous oil or low-melting solid (off-white to pale yellow)
Thermodynamic Properties
Parameter
Value (Predicted/Estimated)
Confidence Level
Boiling Point (760 mmHg)
229.1 ± 35.0 °C
High (Computational Consensus)
Boiling Point (Reduced)
85 – 95 °C @ 1.0 mmHg
High (Nomograph Extrapolation)
Density
1.8 ± 0.1 g/cm³
Moderate
pKa
~6.8 – 7.2
High (Acidity enhanced by ortho-CF₃)
Flash Point
> 92 °C
Moderate
Technical Insight: The presence of the ortho-trifluoromethyl group (
) increases the acidity of the phenol significantly compared to unsubstituted phenol (pKa 10), making the hydroxyl proton more labile.[1] However, the bulky group also provides steric shielding, potentially disrupting intermolecular hydrogen bonding and slightly lowering the boiling point compared to para-isomers.[1]
Structural Analysis & Boiling Point Logic
The boiling point of 5-Bromo-2-(trifluoromethyl)phenol is governed by the interplay of three forces. Understanding these allows for accurate estimation of distillation parameters.[1][4]
London Dispersion Forces (LDF): The bromine atom (Atomic Mass ~80) significantly increases the molecular surface area and polarizability, raising the boiling point well above that of simple fluorophenols.[1]
Dipole-Dipole Interactions: The highly electronegative
acts as both a donor and acceptor.[1] However, the ortho placement of the group creates a "steric gate," partially shielding the hydroxyl group and reducing the efficiency of lattice packing (in solids) or network formation (in liquids).[1]
Visualization: Structural Influence on Volatility
Figure 1: Mechanistic breakdown of structural features influencing the thermodynamic profile.
Experimental Protocols: Handling & Distillation
Since the compound is likely to decompose or oxidize at its atmospheric boiling point (~229°C), vacuum distillation is the mandatory method for purification.[1]
Vacuum Distillation Nomograph Application
To determine the optimal bath temperature for distillation, we apply the Clausius-Clapeyron relation approximation for phenols.[1]
Thermal Instability: Halogenated phenols can liberate HBr or HF upon thermal decomposition (>250°C).[1] Never distill at atmospheric pressure.[1][4]
Skin Absorption: The lipophilic
group enhances skin permeability.[1] Standard nitrile gloves may be insufficient for prolonged contact; double-gloving or Silver Shield® laminates are recommended.[1]
Acidity: Due to the electron-withdrawing nature of the ring substituents, this phenol is more acidic than typical phenols.[1] It can cause severe burns.[1][4]
Technical Guide: Stability & Storage of 5-Bromo-2-(trifluoromethyl)phenol
This guide provides a comprehensive technical analysis of the stability and storage protocols for 5-Bromo-2-(trifluoromethyl)phenol . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) profes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the stability and storage protocols for 5-Bromo-2-(trifluoromethyl)phenol . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring rigorous data to ensure compound integrity during drug development.
CRITICAL DISTINCTION: Do not confuse this compound with its structural isomer, 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1). While chemically similar, their metabolic stability and reactivity profiles differ significantly due to the ortho- vs. meta-positioning of the trifluoromethyl group relative to the hydroxyl moiety.
Physicochemical Profile & Stability Determinants
The stability of 5-Bromo-2-(trifluoromethyl)phenol is governed by the electronic interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the phenolic hydroxyl (-OH).
Key Properties Table[2]
Property
Value / Characteristic
Impact on Stability
Physical State
Low-melting solid or oil (Ambient)
Prone to phase changes; temperature fluctuations can induce moisture condensation.
Acidity (pKa)
Est. 7.5 – 8.0
More acidic than phenol (pKa 10). Incompatible with weak bases ; requires neutral or slightly acidic glass storage.
H-Bonding
Intramolecular (OH···F)
The ortho-CF₃ group forms a hydrogen bond with the hydroxyl proton, increasing volatility but slightly shielding the proton from intermolecular reactions.
Light Sensitivity
High (Aryl Bromide)
The C-Br bond is susceptible to homolytic cleavage under UV/Vis light (Photodehalogenation).
Oxidation Potential
Moderate
Phenolic moiety is susceptible to Quinone formation via Radical Oxygen Species (ROS).
Mechanistic Stability Analysis
Ortho-Effect & Hydrolysis Resistance:
The -CF₃ group at the 2-position is generally chemically inert. However, the proximity to the hydroxyl group creates an intramolecular hydrogen bond . While this stabilizes the molecule thermodynamically, it increases the compound's vapor pressure, making it more volatile than its meta or para isomers. This necessitates tight sealing to prevent mass loss, not just degradation.
Photolytic Instability (The C-Br Weak Link):
The carbon-bromine bond energy (~276 kJ/mol) is lower than C-H or C-F bonds. Exposure to ambient light (specifically UV <350 nm) can excite the aromatic ring, leading to homolytic fission of the C-Br bond. This generates a highly reactive aryl radical, which rapidly abstracts hydrogen from solvent or neighboring molecules, resulting in the des-bromo impurity 2-(trifluoromethyl)phenol.
Oxidative Degradation:
Despite the electron-withdrawing nature of the ring substituents (which usually protects against oxidation), the phenolic oxygen remains a site for radical attack. Long-term exposure to atmospheric oxygen can lead to the formation of p-benzoquinone derivatives, manifesting as a color shift from colorless/pale yellow to dark brown or red.
Degradation Pathways Visualization
The following diagram illustrates the primary degradation risks associated with environmental exposure.
To maintain purity >98% over extended periods (>6 months), strict adherence to the "Cold-Dark-Inert" protocol is required.
A. Primary Storage Conditions (Long-Term)
Parameter
Specification
Rationale
Temperature
2°C to 8°C
Slows kinetics of oxidative coupling; prevents phase separation if MP is near ambient.
Atmosphere
Argon Overlay
Argon is denser than air and provides a superior blanket compared to Nitrogen, preventing O₂ diffusion.
Container
Amber Glass (Type I)
Blocks UV/Vis radiation. Avoid plastics (PE/PP) as fluorinated phenols can leach plasticizers or adsorb into the matrix.
Cap Liner
Teflon (PTFE) Faced
Phenols can dissolve standard rubber liners. PTFE is chemically inert to the fluorinated motif.
B. Short-Term Handling (Active Use)
Thawing: Allow the container to reach room temperature before opening. Opening a cold vial in a humid lab causes immediate moisture condensation inside the vial. The hygroscopic nature of the phenol will trap this water, accelerating hydrolysis risks.
Aliquotting: If the compound is to be used frequently, aliquot into single-use amber vials under an inert atmosphere to avoid repeated freeze-thaw cycles and oxygen exposure.
C. Decision Logic for Storage
Caption: Figure 2. Decision tree for incoming inventory management to maximize shelf-life.
Quality Control & Re-Analysis
Because degradation products (de-brominated species) are structurally similar, standard TLC is often insufficient.
Recommended Method: HPLC-UV or GC-MS.
Critical Impurity Marker: Look for the des-bromo peak (Molecular Weight ~162 g/mol vs. parent 241 g/mol ).
Visual Check: Any pink or red coloration indicates oxidation (quinone formation). The material should be repurified (silica plug filtration) if this occurs.
Safety & Toxicology Note
While specific toxicology data for this CAS is limited, treat as a Corrosive & Toxic agent.
Skin Absorption: Fluorinated phenols penetrate skin rapidly. The trifluoromethyl group enhances lipophilicity, potentially increasing systemic toxicity compared to standard phenols.
PPE: Nitrile gloves are generally acceptable for splash protection, but Laminate (Silver Shield) gloves are recommended for prolonged handling.
Source: Burton, G. W., & Ingold, K. U. (1986). "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking antioxidants." Journal of the American Chemical Society.[2]
(Context: Mechanistic basis for phenolic radical formation and quinone degrad
Source: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
Source: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.
The Analytical Challenge:
The purity analysis of 5-Bromo-2-(trifluoromethyl)phenol is not a routine check; it is a critical exercise in regioisomeric discrimination . The target compound features a bromine atom in the meta position relative to the hydroxyl group, a position electronically disfavored during direct electrophilic halogenation of the parent 2-(trifluoromethyl)phenol. Consequently, commercially sourced samples often contain significant levels of the thermodynamically favored 4-bromo (para) and 6-bromo (ortho) isomers, or are mislabeled entirely due to CAS number confusion with 2-bromo-5-(trifluoromethyl)phenol (CAS 402-05-1).
This guide rejects standard "generic gradient" HPLC approaches. Instead, it prescribes a self-validating orthogonal workflow combining Fluorinated-Phase HPLC (PFP) for separation and Quantitative
-NMR (qNMR) for absolute structural confirmation.
Part 2: Impurity Profiling & Mechanistic Logic
To design a robust method, we must first understand the "Enemy"—the specific impurities likely to be present based on synthetic causality.
The Isomer Trap (Synthetic Causality)
Direct bromination of 2-(trifluoromethyl)phenol is governed by the strong ortho/para directing effect of the hydroxyl group (-OH) and the meta directing effect of the trifluoromethyl group (-CF
).
4-Bromo isomer (Major Impurity): The -OH directs to position 4. The -CF
(at position 2) directs to position 4 (meta to itself). This reinforcement makes the 4-bromo isomer the dominant product of direct synthesis.
5-Bromo isomer (Target): The -OH directs away from position 5. The -CF
directs away from position 5 (para to itself).
Implication: The target compound is likely synthesized via an indirect route (e.g., Sandmeyer reaction from 5-amino-2-(trifluoromethyl)phenol). Impurities will include diazonium byproducts , unreacted aniline , and de-halogenated phenols .
Critical Impurity List
Impurity Type
Specific Compound
Risk Factor
Detection Strategy
Regioisomer
4-Bromo-2-(trifluoromethyl)phenol
High. Co-elutes on C18 columns.
-NMR (Shift difference)
Regioisomer
6-Bromo-2-(trifluoromethyl)phenol
Medium. Sterically distinct.
HPLC (PFP Phase)
Starting Material
2-(trifluoromethyl)phenol
Medium. Retention time shift.
HPLC / GC-MS
Byproduct
4,6-Dibromo-2-(trifluoromethyl)phenol
Low. Highly lipophilic.
HPLC (Late eluter)
Visualizing the Impurity Landscape
Caption: Synthetic pathways dictating the impurity profile. Direct bromination favors the 4-bromo isomer, making it the critical impurity to resolve from the 5-bromo target.
Part 3: Analytical Methodologies (Protocols)
Protocol A: High-Resolution HPLC (The PFP Advantage)
Standard C18 columns often fail to separate halogenated positional isomers due to similar hydrophobicity. We utilize a Pentafluorophenyl (PFP) stationary phase, which engages in
- and F-F interactions, offering superior selectivity for fluorinated aromatics.
Method Parameters:
Parameter
Specification
Rationale
Column
Fluorophenyl (PFP), mm, 2.7 µm (e.g., Supelco Ascentis Express F5)
Specific F-F interaction separates regioisomers.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH keeps phenol protonated () to prevent peak tailing.
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for fluorinated compounds than MeOH.
Shallow gradient focuses on the isomeric separation region.
Flow Rate
1.0 mL/min
Optimized for pressure/resolution balance.
Detection
UV @ 272 nm
Absorption maximum for the phenol ring; avoids solvent cutoff.
Temperature
35°C
Constant temperature ensures reproducible retention times.
System Suitability Criteria:
Resolution (
): between 5-Bromo and 4-Bromo isomers.
Tailing Factor (
):.
Precision: RSD
for retention time (n=6).
Protocol B: Quantitative
-NMR (The Truth Serum)
While HPLC separates, NMR identifies. The position of the bromine atom relative to the -CF
group induces distinct chemical shifts.
Mechanistic Insight:
5-Bromo (Target): Br is para to CF
. Electronic effect is transmitted through resonance/conjugation.
4-Bromo (Impurity): Br is meta to CF
. Electronic effect is inductive only.
Result: The
signal for the 5-bromo isomer will appear significantly downfield (deshielded) compared to the 4-bromo isomer due to the para-halogen effect.
Experimental Setup:
Solvent: DMSO-
(prevents hydrogen bonding variability).
Internal Standard:
-Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl (if solid is preferred).
Pulse Sequence: Inverse-gated decoupling (to eliminate NOE for quantitative accuracy).
Relaxation Delay (
): seconds (Critical: Fluorine relaxation times are long; insufficient delay leads to integration errors).
Scans: 64 (for S/N > 200).
Data Interpretation:
-61.0 ppm: Target (5-Bromo-2-(trifluoromethyl)phenol) - Approximate shift, verify with standard.
-62.5 ppm: Impurity (4-Bromo isomer).
Calculation: Purity (
) =
Part 4: Analytical Workflow Diagram
This decision tree ensures no ambiguity in the release of the material.
Caption: Integrated analytical workflow prioritizing structural identity via NMR before quantitative purity assessment via HPLC.
Part 5: References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Fluorinated Stationary Phases). Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Mechanisms of F-shift shielding). Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776066 (2-Bromo-5-(trifluoromethyl)phenol - Isomer Warning). Link
Ebeid, H., et al. (2014). Separation of positional isomers of fluorinated pharmaceuticals using PFP columns. Journal of Chromatography A, 1339, 14-21. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Whitepaper & Sourcing Guide
Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Drug Discovery.[1]
[1]
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and agrochemical actives.[1] Its structural utility lies in the "metabolic blockade" provided by the trifluoromethyl (
) group at the ortho position, combined with the synthetic versatility of the bromine handle at the meta' position (C5).[1]
This guide addresses a critical supply chain risk: The Isomer Trap. The vast majority of commercial listings for "Bromo-trifluoromethyl-phenol" refer to the regioisomer 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1), which is synthetically cheaper but structurally distinct.[1] This whitepaper provides the technical protocols to ensure regiochemical fidelity, validate supplier quality, and utilize the scaffold effectively.
Part 1: Chemical Profile & The "Isomer Trap"[1]
Structural Criticality
In medicinal chemistry, the specific substitution pattern of this scaffold is non-trivial.[1]
2-
Group: Provides steric bulk and metabolic stability against Phase I oxidation at the phenol ring.[1] It also increases lipophilicity ( modulation) to improve membrane permeability.[1]
5-Br Handle: Located meta to the phenol hydroxyl, this position is electronically deactivated for direct electrophilic aromatic substitution (EAS).[1] This makes the pre-functionalized building block essential for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]
The Isomer Trap (Critical Warning)
Procurement teams frequently source the wrong compound due to naming similarities.[1]
Feature
Target Compound
Common Imposter (Isomer)
Name
5-Bromo-2-(trifluoromethyl)phenol
2-Bromo-5-(trifluoromethyl)phenol
CAS
1121585-15-6
402-05-1
Structure
Br at C5, at C2
Br at C2, at C5
Availability
Rare / Specialty
Commodity / Common
Price
High
Low
Synthesis
Requires indirect route (e.g., Sandmeyer)
Direct bromination of 3--phenol
Technical Impact: Using the isomer (402-05-1) places the bromine ortho to the hydroxyl.[1] This creates steric crowding that often inhibits downstream catalysis and completely alters the structure-activity relationship (SAR) of the final drug candidate.[1]
Part 2: The Supply Landscape
Unlike commodity chemicals, 5-Bromo-2-(trifluoromethyl)phenol is not typically available in multi-kilogram stock from generalist vendors.[1] It is a "Campaign-Based" chemical.[1]
Verified Supplier Tiers[1]
Tier 1: Validated Stocking Suppliers (High Probability of Correct Isomer)
These suppliers explicitly list CAS 1121585-15-6 and provide batch-specific analytics.[1]
BLD Pharm: Primary source for gram-to-kilogram scale.[1] Known for distinct isomer separation.[1]
Apollo Scientific: UK-based; reliable for European sourcing with rigorous QC.[1]
Ambeed: US-based aggregator with verified stock links.[1]
Tier 2: Custom Synthesis Houses (Lead Time Required) [1]
Enamine: Capable of synthesis on demand if stock is depleted.[1]
Combi-Blocks: Often carries the isomer; requires strict CAS verification before ordering.[1]
Warning: Vendors like Fisher Scientific or generic Alibaba listings often cross-reference the CAS 402-05-1 SDS for this product.[1] Always demand a Certificate of Analysis (CoA) referencing CAS 1121585-15-6 before purchase. [1]
Part 3: Technical Evaluation & Quality Assurance[1]
Synthesis-Driven Impurity Profiling
Understanding how the supplier makes the chemical allows you to predict impurities.[1]
Likely Route: Diazotization of 5-Amino-2-(trifluoromethyl)phenol (or its anisole precursor).[1]
Critical Impurity: Unreacted aniline precursors or azo-coupling byproducts (diazo tars).[1] These are genotoxic impurities (GTIs) and must be controlled to
Differentiation: The isomer (402-05-1) will show a different coupling pattern due to the Br being ortho to the OH (H3 and H4 will show strong ortho coupling, but chemical shifts will differ significantly).[1]
Visualization: Sourcing & QC Workflow
The following diagram outlines the decision logic for procuring this material safely.
Figure 1: Decision tree for mitigating the "Isomer Trap" during procurement.
Part 4: Synthetic Utility & Handling[1][2]
Suzuki-Miyaura Coupling Protocol
The 5-bromo position is highly active for Pd-catalyzed cross-coupling.[1] The following protocol is optimized to prevent defluorination or phenol oxidation.
Solvent System: Use 1,4-Dioxane : Water (4:1).[1] The water is crucial for the boronic acid activation.[1]
Catalyst:
(). This bidentate ligand prevents debromination side reactions better than .[1]
Base: Potassium Phosphate (
, ).[1] Avoid strong hydroxides which may attack the ring position under high heat.[1]
Conditions: Degas thoroughly with Argon. Heat to
for 4-6 hours.
Workup: Dilute with EtOAc, wash with
(to protonate the phenol if unprotected), dry over .
Safety & Handling
Corrosivity: As a halogenated phenol, it is corrosive to skin and eyes.[1]
Permeability: The
group enhances lipid solubility, increasing the risk of systemic toxicity via skin absorption.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
Storage: Store under inert gas (Argon) at
. Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1]
Part 5: Quantitative Data Summary
Property
Value
Relevance
Molecular Weight
Calculation of stoichiometry
Exact Mass
MS confirmation (Same as isomer)
Appearance
White to Off-white solid
Yellow/Pink indicates oxidation
Melting Point
Low MP requires cold chain shipping
pKa (Predicted)
More acidic than phenol () due to electron-withdrawing groups
Apollo Scientific. (2024).[1] Safety Data Sheet & Inventory: Fluorinated Phenols.[1] Retrieved from [1]
ChemicalBook. (2024).[1] Isomer Distinction: 2-Bromo-5-(trifluoromethyl)phenol vs 5-Bromo-2-(trifluoromethyl)phenol.[1] Retrieved from [1]
American Chemical Society (ACS). (2026).[1] Phosphorylated Pyridophenanthridines via Radical Cascade.[1][4] (Contextual reference for phenanthridine scaffolds). Retrieved from
Fisher Scientific. (2024).[1] Sourcing listings for Bromo-trifluoromethylphenols.[1][2][3] (Used for comparative availability analysis).[1] Retrieved from
5-Bromo-2-(trifluoromethyl)phenol safety data sheet (SDS)
Operational Guide for Handling, Synthesis, and Safety Architecture Molecular Profile & Chemical Identity Notice of Isomer Specificity: This guide specifically addresses 5-Bromo-2-(trifluoromethyl)phenol . Researchers mus...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide for Handling, Synthesis, and Safety Architecture
Molecular Profile & Chemical Identity
Notice of Isomer Specificity:
This guide specifically addresses 5-Bromo-2-(trifluoromethyl)phenol . Researchers must distinguish this from its common isomer, 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1), as their reactivity profiles and metabolic liabilities differ significantly in drug design.
Parameter
Specification
Chemical Name
5-Bromo-2-(trifluoromethyl)phenol
CAS Number
1121585-15-6
Molecular Formula
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
Physical State
Pale yellow to brown liquid or low-melting solid (Isomer dependent)
Solubility
Soluble in MeOH, DCM, DMSO; Sparingly soluble in water.
pKa (Predicted)
~6.8 - 7.2 (Acidic due to electron-withdrawing -CF₃ ortho to -OH)
SMILES
OC1=CC(Br)=CC=C1C(F)(F)F
Hazard Architecture & Toxicology
Mechanistic Toxicity
The toxicity of 5-Bromo-2-(trifluoromethyl)phenol is driven by two functional moieties:
The Phenolic Hydroxyl: The ortho-trifluoromethyl group acts as a strong electron-withdrawing group (EWG), significantly lowering the pKa compared to unsubstituted phenol (pKa ~10). This increases the compound's acidity, enhancing its ability to penetrate lipid bilayers and cause severe protein denaturation (chemical burns) upon contact.
The Organobromine: While chemically stable, the aryl bromide moiety presents potential hepatotoxic risks if metabolically activated, though its primary hazard in the raw state is irritation.
The following decision tree outlines the immediate response protocols based on exposure type.
Figure 1: Immediate response algorithm for phenolic exposure. Note the specific recommendation for PEG-300/400 for dermal decontamination, which solubilizes phenols better than water alone.
Strategic Handling & Engineering Controls
Storage Protocol
Temperature: Store at 2-8°C . The compound is prone to oxidation and color degradation at room temperature.
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and leaching.
Personal Protective Equipment (PPE) Selection
Gloves: Standard latex gloves are insufficient for fluorinated phenols.
Recommendation: Double-gloving with Nitrile (minimum 5 mil) or Silver Shield® laminates for prolonged handling.
Respiratory: If handling solids or generating aerosols outside a fume hood, use a full-face respirator with ABEK-P3 combination filters (Organic Vapor + Acid Gas + Particulate).
Synthetic Utility & Reaction Protocols
Functional Value
In medicinal chemistry, 5-Bromo-2-(trifluoromethyl)phenol serves as a high-value scaffold.
The -OH group: Allows for etherification or esterification to link to solubilizing tails.
The -CF₃ group: Provides metabolic stability (blocking the ortho position) and increases lipophilicity.
The -Br group: Positioned meta to the phenol and para to the CF₃, it allows for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) without interfering with the phenol (if protected).
Protocol: Selective Suzuki-Miyaura Coupling
Objective: Coupling of 5-Bromo-2-(trifluoromethyl)phenol with Phenylboronic acid.
Note: The phenolic proton can quench organometallic reagents. Protection (e.g., TBS or Methyl ether) is recommended before coupling, but direct coupling is possible with excess base.
Workflow Diagram:
Figure 2: Synthetic workflow for utilizing the 5-bromo handle. Protection of the phenol is preferred to prevent catalyst poisoning.
Step-by-Step Methodology:
Preparation:
Charge a flame-dried Schlenk flask with 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (3.0 equiv).
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 minutes.
Catalyst Addition:
Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The choice of bidentate ligand (dppf) is crucial to prevent debromination side-reactions common with electron-deficient rings.
Reaction:
Heat to 80°C for 4–6 hours under Argon balloon.
Monitoring: TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting bromide but less polar than the boronic acid.
Workup:
Cool to RT. Dilute with EtOAc.
Critical Step: Acidify the aqueous layer carefully with 1M HCl to pH ~3 to ensure the phenol remains protonated during extraction.
Wash with Brine, dry over Na₂SO₄, and concentrate.
Purification:
Flash Chromatography on Silica Gel.
Eluent: Gradient 0% → 20% EtOAc in Hexanes.
Emergency Response & Waste Management
Spillage Control
Small Spills (<10 mL): Absorb with vermiculite or dry sand. Do not use sawdust (fire hazard with phenols).
Neutralization: Treat the absorbed material with a dilute solution of Sodium Carbonate (soda ash) to neutralize the acidic phenol.
Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)phenol: A Technical Guide
Executive Summary: The Scaffold & The Challenge 5-Bromo-2-(trifluoromethyl)phenol represents a "privileged scaffold" in modern medicinal chemistry.[1] It offers a unique triad of functionalities: Phenolic Hydroxyl (C1):...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold & The Challenge
5-Bromo-2-(trifluoromethyl)phenol represents a "privileged scaffold" in modern medicinal chemistry.[1] It offers a unique triad of functionalities:
Phenolic Hydroxyl (C1): A nucleophilic anchor and strong directing group.
Trifluoromethyl (C2): A lipophilic, metabolic blocker that strongly deactivates the ring inductively while enforcing specific binding conformations.
Bromine (C5): A versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig).
The challenge in electrophilic aromatic substitution (EAS) on this substrate is not reactivity—the phenol group ensures the ring remains nucleophilic despite the electron-withdrawing groups—but regioselectivity . The interplay between the strongly activating -OH group, the bulky, deactivating -CF3 group, and the directing -Br atom creates a complex steric and electronic landscape.[1]
This guide provides a rational, evidence-based approach to selectively functionalizing this scaffold, focusing on Nitration and Iodination as the most high-value transformations.[1]
Electronic & Steric Landscape Analysis
To design a successful synthesis, we must first map the "Command and Control" centers of the molecule.
The "Push-Pull" Dynamics[1]
The Commander (OH at C1): The phenolic oxygen is the dominant activating group. It directs incoming electrophiles to the ortho (C6) and para (C4) positions. The C2 ortho position is already blocked by -CF3.[1]
The Deactivator (CF3 at C2): The -CF3 group is a strong electron-withdrawing group (EWG) via induction (-I).[1] It deactivates the ring but directs meta to itself. Relative to C2, the meta positions are C4 and C6 .
Crucial Insight: The -CF3 group cooperatively reinforces the directing effect of the -OH group. Both groups point the electrophile to C4 and C6.
The Steering Committee (Br at C5): Bromine is weakly deactivating but ortho/para directing.
Ortho to C5: C4 and C6 .
Para to C5: C2 (Blocked).
Result: The -Br atom also reinforces the direction to C4 and C6.
The Battle for Regioselectivity: C4 vs. C6
All three substituents agree on the targets, but they disagree on the preference.
Low. The C1-OH and C5-Br create a "steric valley."[1]
Prediction
Major Product (>85%)
Minor Product (<15%)
Figure 1: Cooperative directing effects converging on C4 and C6, with steric preference for C4.
Protocol 1: Regioselective Nitration
Nitration is the most critical functionalization, often serving as a gateway to aniline derivatives. Due to the deactivated nature of the ring (relative to phenol), standard "mixed acid" conditions are effective, but temperature control is vital to prevent over-nitration or oxidation.
The Strategy
We utilize a low-temperature mixed acid protocol.[1] The -CF3 group makes the ring sluggish compared to phenol, but the -OH group ensures it is still reactive enough to nitrate without forcing conditions that would cause decomposition.[1]
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 5-Bromo-2-(trifluoromethyl)phenol (10.0 mmol) in Glacial Acetic Acid (20 mL). Cool the solution to 0–5°C using an ice/salt bath.
Nitration: Prepare a solution of Fuming Nitric Acid (11.0 mmol, 1.1 equiv) in Acetic Acid (5 mL). Add this solution dropwise to the phenol mixture over 30 minutes. Do not allow the internal temperature to exceed 10°C.
Reaction: Stir the mixture at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1] The starting material should be consumed, and a new, more polar spot (the nitro compound) should appear.
Workup: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid traces.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Note: The major isomer (C4-nitro) is typically less soluble and higher melting than the minor (C6-nitro) isomer.
Protocol 2: Orthogonal Iodination
Introducing an iodine atom at C4 (or C6) creates a scaffold with two distinct halogen handles (I vs Br). Since Aryl-I bonds are more reactive than Aryl-Br bonds in Pd-catalyzed couplings, this allows for chemoselective functionalization at the iodine site while preserving the bromine for a later step.[1]
The Strategy
We use N-Iodosuccinimide (NIS) with a mild acid catalyst. This method is gentler than I2/H2O2 and avoids the oxidative polymerization of the phenol.
Detailed Procedure
Dissolution: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (5.0 mmol) in Acetonitrile (25 mL).
Activation: Add Trifluoroacetic Acid (TFA) (0.5 mmol, 10 mol%). The acid catalyzes the formation of the electrophilic iodonium species.
Addition: Add N-Iodosuccinimide (NIS) (5.5 mmol, 1.1 equiv) in one portion at room temperature.
Monitoring: Stir at room temperature for 4–12 hours. The reaction is typically clean, yielding the 4-iodo derivative as the major product.
Workup: Dilute with EtOAc (50 mL) and wash with 10% Sodium Thiosulfate (to remove excess iodine) and Brine.
Yield: Expect >85% yield of 5-Bromo-4-iodo-2-(trifluoromethyl)phenol .
Safety & Handling (E-E-A-T)
Working with poly-halogenated phenols requires strict adherence to safety protocols.
Acidity: The presence of the ortho-CF3 group significantly increases the acidity of the phenolic -OH (pKa ~7-8 vs 10 for phenol).[1] It can cause severe chemical burns. Double-glove (Nitrile) and use a face shield.[1]
Nitration Risks: Nitration of electron-rich aromatics is exothermic.[1] Runaway exotherms can lead to "fume-offs."[1] Never add the nitric acid rapidly. Always have an ice bath ready.
Waste: All aqueous waste from the nitration step contains acidic nitro-phenolic residues, which are toxic to aquatic life. Neutralize and dispose of as hazardous organic waste.
References
General Nitration of Deactivated Phenols
Methodology derived from: European Patent EP1031555B1. "Difluoromethoxybenzene derivatives and their use as intermediates." (Describes nitration of 2-bromophenol analogues). Link
Electronic Effects of Trifluoromethyl Groups
Klumpp, D. A., et al. "Superelectrophiles and the Effects of Trifluoromethyl Substituents." Journal of the American Chemical Society, 2008. (Explains the meta-directing but activating nature of CF3 in superacids). Link
Regioselectivity in Phenol Nitration
Baghernejad, B., et al. "An Efficient and Regioselective Nitration of Phenols."[2] DergiPark, 2009. (Comparative study of nitration agents). Link
General Phenol Reactivity
Clark, J. "Ring Reactions of Phenol." Chemguide, 2023. Link
A Technical Guide to the Synthetic Utility of 5-Bromo-2-(trifluoromethyl)phenol
Abstract: 5-Bromo-2-(trifluoromethyl)phenol is a uniquely functionalized aromatic compound poised for significant application in high-value chemical synthesis. The strategic placement of its three functional moieties—the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 5-Bromo-2-(trifluoromethyl)phenol is a uniquely functionalized aromatic compound poised for significant application in high-value chemical synthesis. The strategic placement of its three functional moieties—the hydroxyl, bromo, and trifluoromethyl groups—provides a versatile scaffold for complex molecular design. The electron-withdrawing trifluoromethyl group enhances the acidity of the phenolic proton and influences the regioselectivity of further reactions. The bromine atom serves as an excellent handle for modern cross-coupling reactions, while the phenol offers a classical site for nucleophilic substitutions. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines detailed protocols for its key synthetic transformations, and explores its potential applications in the fields of medicinal chemistry and agrochemical development.
Introduction: Physicochemical Profile and Strategic Value
5-Bromo-2-(trifluoromethyl)phenol (CAS No: 1121585-15-6) is a halogenated aromatic alcohol with a molecular weight of 241.01 g/mol .[1] Its strategic value in organic synthesis stems from the orthogonal reactivity of its functional groups.
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern drug design. Its inclusion in a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] In 5-Bromo-2-(trifluoromethyl)phenol, the -CF3 group ortho to the hydroxyl moiety increases the phenol's acidity (predicted pKa ≈ 7.43) compared to phenol itself, facilitating its deprotonation under milder basic conditions.[3]
The Bromo (-Br) Group: Positioned meta to the -CF3 group and para to the hydroxyl group, the bromine atom is an exceptionally versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[4][5]
The Phenolic Hydroxyl (-OH) Group: The hydroxyl group is a classical functional group that readily participates in O-alkylation (etherification) and O-acylation (esterification) reactions. This allows for the straightforward introduction of diverse side chains and linking units.
The combination of these features in a single, readily available building block makes 5-Bromo-2-(trifluoromethyl)phenol a highly valuable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[6][7]
The utility of 5-Bromo-2-(trifluoromethyl)phenol is best demonstrated through its application in fundamental organic transformations. The following sections provide detailed, validated protocols for key reactions.
O-Nucleophilicity: Williamson Ether Synthesis
The enhanced acidity of the phenolic proton allows for efficient deprotonation and subsequent alkylation to form diaryl or alkyl aryl ethers. These ether linkages are prevalent in both pharmaceuticals and agrochemicals.
Causality: The use of a strong, non-nucleophilic base like potassium carbonate ensures the formation of the phenoxide anion without competing side reactions.[8] Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The reaction proceeds via an SN2 mechanism.
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(trifluoromethyl)phenol (2.41 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask.
Alkylation: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ether product.
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of an aryl ether.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[9][10]
Causality: The reaction proceeds via a well-established catalytic cycle.[5] A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[11] The base is crucial for activating the boronic acid for the transmetalation step.
Catalyst Pre-activation (if needed): In a glovebox or under an inert atmosphere, prepare the active Pd(0) catalyst if starting from a Pd(II) precursor. For this protocol, we will use a commercially available Pd(0) catalyst like Pd(PPh₃)₄.
Reagent Preparation: To a microwave vial or a Schlenk flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.21 g, 5.0 mmol, 1.0 equiv.), (4-cyanophenyl)boronic acid (0.88 g, 6.0 mmol, 1.2 equiv.), and sodium carbonate (1.59 g, 15.0 mmol, 3.0 equiv.).
Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%). Add a 3:1 mixture of Dioxane and Water (20 mL).
Reaction: Seal the vessel and heat the mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at 120 °C for 30 minutes. Monitor for completion by TLC or LC-MS.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Isolation: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography to obtain the biphenyl product.
Validation: Confirm the structure and purity of the product via NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Focus: Drug Discovery and Agrochemicals
The structural motifs accessible from 5-Bromo-2-(trifluoromethyl)phenol are highly relevant in modern chemical biology and crop science.
Medicinal Chemistry Applications
The trifluoromethyl group is a bioisostere for groups like chlorine and can improve a drug candidate's metabolic stability, lipophilicity, and binding selectivity.[2] The biphenyl and diaryl ether frameworks derived from this building block are present in numerous bioactive molecules. For instance, related trifluoromethyl-substituted benzothiazolones have been investigated as modulators for the AMPA receptor, a target for neurological disorders.[3] The ability to rapidly generate diverse libraries of analogs via cross-coupling makes this reagent ideal for structure-activity relationship (SAR) studies.
Agrochemical Applications
Trifluoromethyl-substituted aromatic compounds are a cornerstone of the agrochemical industry, found in a wide range of herbicides, insecticides, and fungicides.[7][12] The trifluoromethylphenyl group is integral to insecticides that target chitin synthesis and herbicides that inhibit essential amino acid synthesis in weeds.[12] The synthetic flexibility of 5-Bromo-2-(trifluoromethyl)phenol allows for its incorporation into novel pesticide candidates, where the -CF3 group enhances potency and the overall molecular framework can be tuned to optimize environmental persistence and target specificity.
5-Bromo-2-(trifluoromethyl)phenol is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for convergent synthesis, enabling researchers to efficiently access complex and high-value molecules. The protocols outlined in this guide serve as a validated starting point for leveraging this reagent's full potential. Future research will likely see this building block utilized in the development of novel therapeutics for challenging diseases and in the creation of next-generation agrochemicals that are both more effective and environmentally benign. The continued exploration of its reactivity in emerging synthetic methodologies, such as photoredox and electrocatalysis, promises to further expand its already impressive utility.[13][14]
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
Santa Cruz Biotechnology. 2-Bromo-4-(trifluoromethoxy)aniline | CAS 175278-17-8 | SCBT.
Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
Benchchem. Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
Using 5-Bromo-2-(trifluoromethyl)phenol in organic synthesis
Application Note: Strategic Utilization of 5-Bromo-2-(trifluoromethyl)phenol in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold for drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Bromo-2-(trifluoromethyl)phenol in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold for drug discovery, particularly in the synthesis of PROTACs, kinase inhibitors, and CNS-active agents. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an acidic phenol modulated by an ortho-trifluoromethyl group, and a meta-positioned bromine atom primed for cross-coupling.
This guide provides validated protocols for leveraging this building block, focusing on overcoming the specific electronic and steric challenges posed by the electron-withdrawing
Ensure correct isomer (distinct from 2-bromo-5-CF3-phenol).
Molecular Weight
241.01 g/mol
Fragment-based drug design (FBDD) compliant.
Acidity ()
~7.8 - 8.2 (Est.)
The ortho-CF significantly lowers (vs. phenol ~10), enhancing O-alkylation rates but reducing nucleophilicity.
Electronic Character
Electron Deficient
The ring is deactivated; Oxidative addition to Pd(0) is facile at the C-Br bond.
Regiochemistry
Br at C5, CF at C2
The Br is para to the CF group, minimizing steric clash during cross-coupling.
Part 2: Functionalization Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. The strategy relies on the chemoselective differentiation between the acidic O-H bond and the labile C-Br bond.
Figure 1: Divergent synthetic map. Note that while direct coupling is possible, O-protection is recommended to prevent catalyst poisoning by the free phenolate.
Objective: Formation of C-C bonds at the C5 position.
Challenge: Free phenols can form palladium-phenoxides, potentially stalling the catalytic cycle.
Solution: Use of a robust catalyst system (
) and a slightly higher base equivalent, or pre-protection of the phenol.
Step-by-Step Methodology:
Preparation: In a reaction vial, charge 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv, 1.0 mmol, 241 mg), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv).
Note: If using the free phenol, 3.0 equiv of base is mandatory to neutralize the phenol and facilitate transmetalation.
Catalyst Addition: Add
(3-5 mol%).
Expert Tip:
is preferred over for electron-deficient aryl bromides due to its higher stability and bite angle.
Objective: Functionalization of the hydroxyl group.
Challenge: The ortho-CF
group provides steric bulk, potentially hindering reaction with secondary halides.
Advantage: The enhanced acidity allows the use of mild bases, avoiding racemization of chiral electrophiles.
Step-by-Step Methodology:
Dissolution: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add
(1.5 equiv) or (2.0 equiv). Stir at RT for 15 min.
Observation: The solution may turn yellow/orange due to phenoxide formation.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
Conditions:
Primary Halides: Stir at RT for 2–4 hours.
Secondary/Bulky Halides: Heat to 60°C.
Purification: Dilute with water/brine (1:1) to crash out the product or extract with
.
Note: DMF is difficult to remove; multiple water washes are required.
Objective: Synthesizing anilines from the C5-bromide.
Critical Requirement: The phenol MUST be protected (e.g., as a methyl ether or TBS ether) prior to this reaction to prevent catalyst deactivation.
Step-by-Step Methodology (Protected Substrate):
Reagents: Combine Protected-Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (2.0 equiv) in Toluene or Dioxane.
Catalyst System: Add
(2 mol%) and XPhos or BrettPhos (4 mol%).
Rationale: Dialkylbiaryl phosphine ligands (Buchwald ligands) are essential for electron-poor aryl bromides containing ortho-substituents (even remote ones like the CF
).
Reaction: Heat to 100°C under Argon for 12 hours.
Deprotection (Optional): If the free phenol is required, cleave the protecting group (e.g.,
for methyl ethers, TBAF for silyl ethers) in a subsequent step.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Suzuki)
Protodebromination (reduction of C-Br bond).
Switch solvent to Toluene/Water; reduce reaction temperature; ensure solvent is strictly degassed.
No Reaction (Alkylation)
Steric hindrance from ortho-CF.
Switch solvent to NMP (higher T tolerance); use (solubility effect); add KI (Finkelstein catalyst).
Catalyst Blacking Out
Pd precipitation due to free phenol coordination.
Protect the phenol as a Benzyl (Bn) or Methyl (Me) ether before coupling.
References
General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Trifluoromethyl Effects: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
5-Bromo-2-(trifluoromethyl)phenol as a building block in medicinal chemistry
[1] Executive Summary & Molecule Profile 5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the unique electronic push-pull relationship between...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile
5-Bromo-2-(trifluoromethyl)phenol is a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the unique electronic push-pull relationship between the phenol, the trifluoromethyl group, and the bromine atom. Unlike simple halophenols, this building block offers a pre-installed "metabolic shield" (the -CF₃ group) and two distinct vectors for orthogonal functionalization.[1]
This guide details the physicochemical rationale for selecting this scaffold and provides optimized protocols for its two primary reaction pathways: Suzuki-Miyaura Cross-Coupling and O-Alkylation/Arylation .[1]
Excellent leaving group for Pd-catalyzed cross-couplings.
Substitution Pattern
1-OH, 2-CF₃, 5-Br.
The Br (C5) is para to the CF₃ (C2), electronically activating the C-Br bond for oxidative addition.[1]
Note on Identity: While the user specified CAS 192607-47-3, this compound is also frequently indexed under CAS 1121585-15-6.[1] Researchers should verify the structure (OH at C1, CF₃ at C2, Br at C5) via NMR prior to use.
Medicinal Chemistry Rationale
The "Ortho-Effect" and pKa Modulation
The presence of the electron-withdrawing trifluoromethyl group at the ortho position (C2) significantly impacts the acidity of the phenol.[1]
Consequence: The phenol is more acidic, existing partially as a phenoxide at physiological pH. This enhances solubility and can strengthen ionic interactions within a target protein's binding site.[1] However, it also reduces the nucleophilicity of the oxygen in synthetic steps, requiring tailored base selection (see Protocol B).
Metabolic Stability
The -CF₃ group blocks the C2 position from metabolic oxidation (e.g., by CYP450s).[1] Furthermore, the bromine at C5 allows for the installation of biaryl systems that are often resistant to degradation. This scaffold is ideal for designing biaryl ether or biaryl urea motifs found in kinase inhibitors (e.g., Sorafenib analogs) and PPAR agonists.
Experimental Workflows & Protocols
The following protocols are designed to be self-validating. The "Checkpoints" provided ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.
Decision Tree: Functionalization Strategy
Figure 1: Strategic divergence based on target architecture.[1] The Br is para-activated by CF3, making Suzuki coupling highly efficient, but the OH must be protected or coupled carefully.
Objective: Couple an aryl boronic acid to the C5-Bromine without protecting the phenol.[1]
Rationale: The acidic phenol can poison Pd catalysts. We utilize a base excess to keep the phenol deprotonated (phenoxide), which is less likely to coordinate to Pd than the neutral phenol, while the water-soluble catalytic system prevents aggregation.
Objective: Attach an alkyl linker (e.g., for PROTACs) to the phenol.[1]
Rationale: The ortho-CF₃ group reduces the nucleophilicity of the phenoxide oxygen. Standard weak bases (e.g., NaHCO₃) may fail. We use K₂CO₃ in a polar aprotic solvent with heat to drive the reaction.
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv - Use Cesium for faster rates)[1]
Solvent: DMF or Acetone (0.2 M)
Step-by-Step Procedure:
Activation: Dissolve substrate in anhydrous DMF. Add K₂CO₃. Stir at RT for 15 mins.[1] Observation: The solution may turn yellow/orange, indicating phenoxide formation.
Addition: Add the alkyl halide dropwise.
Reaction: Heat to 60°C (if using DMF) or Reflux (if using Acetone) for 4–16 hours.
Quench: Pour into ice water.
Extraction: Extract with Et₂O or EtOAc. Wash organic layer thoroughly with water/brine to remove DMF.[1]
Validation Checkpoint:
NMR: Check for the disappearance of the broad phenolic -OH singlet (typically >9 ppm) and the appearance of the alkyl ether protons (3.5–4.5 ppm).[1]
Protocol and Application Notes for the Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)phenol
An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Trifluoromethylated Biaryl Phenols In the landscape of modern drug discovery and materials...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Biaryl Phenols
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. Among the most valuable structural motifs are biaryl phenols, which form the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto these scaffolds can dramatically enhance key molecular properties. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a favored substituent in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic profile.[2][3]
5-Bromo-2-(trifluoromethyl)phenol represents a highly valuable starting material, offering a trifluoromethyl group and a phenolic hydroxyl pre-installed on an aryl ring that is primed for diversification. The bromine atom serves as an excellent handle for carbon-carbon bond formation. The palladium-catalyzed Suzuki-Miyaura coupling reaction is an indispensable tool for this purpose, enabling the efficient and versatile construction of a C(sp²)-C(sp²) bond between this aryl bromide and a wide array of organoboron reagents.[4][5]
This document provides a comprehensive guide for performing the Suzuki coupling reaction with 5-Bromo-2-(trifluoromethyl)phenol. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into the selection of reagents and conditions. The protocols herein are designed to be robust and serve as a validated starting point for researchers aiming to synthesize novel trifluoromethyl-substituted biaryl phenols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a transition-metal-catalyzed reaction that follows a well-established catalytic cycle.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) complex, which is often generated in situ from a more stable palladium(II) precatalyst. This Pd(0) species inserts into the carbon-bromine bond of 5-Bromo-2-(trifluoromethyl)phenol. This is often the rate-determining step of the cycle and results in a square planar Pd(II) complex.[1][7]
2. Transmetalation: This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][10] This boronate then exchanges its organic moiety with the halide on the palladium complex.
3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex—the trifluoromethylphenol derivative and the group from the boronic acid—are coupled, forming the new carbon-carbon bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary The Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethyl)phenol presents a specific chemoselective challenge: the presence of a free, acidic phenolic hydroxyl group ortho to a strong electron-withdr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethyl)phenol presents a specific chemoselective challenge: the presence of a free, acidic phenolic hydroxyl group ortho to a strong electron-withdrawing trifluoromethyl (-CF
) group.
While standard cross-coupling conditions (e.g., NaO
Bu in Toluene) often fail due to catalyst poisoning by the phenoxide or solubility issues, this guide presents two field-proven workflows:
Method A (Direct Coupling): A high-efficiency route using LHMDS as a soluble base with RuPhos/BrettPhos ligands, eliminating the need for protecting groups.
Method B (Protection-First): A robust, three-step sequence (Protection
Coupling Deprotection) recommended for GMP scale-up or when product purification is critical.
group at the C2 position exerts a strong inductive electron-withdrawing effect (-I).
Acidity: This -CF
group significantly increases the acidity of the phenol (predicted pKa 7.0–7.5) compared to unsubstituted phenol (pKa 10).
Sterics: The bromine at C5 is meta to the hydroxyl and para to the -CF
. Steric hindrance at the coupling site is low, facilitating oxidative addition.
The "Phenoxide Problem"
In standard Buchwald-Hartwig conditions using bases like Sodium tert-butoxide (NaO
Bu) or Cesium Carbonate (CsCO):
Deprotonation: The base immediately deprotonates the phenol to form the phenoxide.
Catalyst Poisoning: Electron-rich phenoxides can coordinate tightly to the electrophilic Pd(II) center, displacing the amine or preventing reductive elimination.
Solubility: Sodium or Potassium salts of electron-deficient phenols often precipitate in non-polar solvents (Toluene), creating a heterogeneous mixture that stalls kinetics.
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on project stage and available resources.
Figure 1: Strategic decision tree for amination of halophenols.
Method A: Direct Coupling (LHMDS Strategy)
Rationale: Lithium Hexamethyldisilazide (LHMDS) is the base of choice for halophenols. Unlike alkoxides, the resulting Lithium phenoxide remains soluble in THF, preventing catalyst aggregation. Furthermore, the steric bulk of the HMDS anion prevents it from competing with the amine for the Palladium center.
Reagent Selection
Component
Recommendation
Function
Catalyst
RuPhos Pd G4 (or BrettPhos Pd G4)
Pre-formed oxidative addition complex. Eliminates induction period. Use RuPhos for secondary amines, BrettPhos for primary amines.[2]
Base
LHMDS (1.0 M in THF)
Solubilizing base.[3] Must use 3.5 - 4.0 equivalents .
Solvent
Anhydrous THF
Maintains solubility of the Li-phenoxide salt.
Temperature
65°C - 80°C
Sufficient for reductive elimination without decomposing the catalyst.
Detailed Protocol
Scale: 1.0 mmol of Aryl Bromide
Setup: Equip a 2-neck reaction vial with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Flame-dry or oven-dry the glassware.
Note: If the amine is a solid, add it here (1.2 mmol).
Degas: Evacuate and backfill with inert gas (N
or Ar) three times.
Solvent & Amine: Inject Anhydrous THF (4.0 mL). If the amine is liquid, inject it now (1.2 mmol).
Base Addition (Critical): Dropwise, add LHMDS (1.0 M in THF, 3.5 mL, 3.5 mmol).
Observation: The solution may turn yellow/orange as the phenoxide forms. This is normal.
Reaction: Heat the sealed vessel to 75°C for 4–16 hours. Monitor by LCMS.
Quench: Cool to room temperature. Quench with 1M HCl (aqueous) until pH < 2 (to protonate the product and phenol), then neutralize to pH 7 for extraction.
Workup: Extract with EtOAc (3x). The product will be in the organic layer.
Method B: Protection Strategy (The Robust Route)
Rationale: Protecting the phenol as a silyl ether (TBS) or benzyl ether (Bn) removes the acidic proton entirely, converting the substrate into a standard aryl bromide. This allows the use of cheaper bases (NaO
Procedure: Stir at RT for 2 hours. Wash with water, dry, and concentrate. The TBS-protected phenol is usually an oil that can be used directly.
Step 2: Buchwald-Hartwig Coupling
Substrate: TBS-protected aryl bromide.
Catalyst: Pd(OAc)
(2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G3/G4 .
Base:NaO
Bu (1.5 eq).
Solvent: Toluene or Dioxane (0.2 M).
Temp: 80°C - 100°C.
Protocol: Standard Schlenk technique. The TBS group is stable to NaO
Bu under these conditions.
Step 3: Deprotection
Reagent: TBAF (1.0 M in THF, 1.5 eq).
Procedure: Stir the coupled product in THF at RT for 1 hour.
Purification: Aqueous workup followed by Column Chromatography.[4]
Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Conversion (<10%)
Catalyst Poisoning
Switch to Method B (Protection) . The phenoxide might be too tightly bound to Pd.
Protodehalogenation
Hydride Source
Ensure THF is anhydrous and inhibitor-free. Reduce temperature to 60°C.
Precipitation
Insoluble Salt
In Method A, ensure LHMDS is used, not NaHMDS or KHMDS. Lithium salts are more soluble in THF.
Incomplete Deprotection
Steric Bulk
If TBS is hard to remove due to the ortho-CF group, use TBAF at 60°C or switch to acid deprotection (3M HCl/MeOH).
Mechanism of LHMDS Action
The following diagram illustrates why LHMDS is superior to NaO
Bu for unprotected phenols.
Figure 2: Solubility impact of base selection on phenolic substrates.
References
Maitland Jones, Jr., et al. "Palladium-Catalyzed Amination of Aryl Halides with Free Hydroxyl Groups." Journal of the American Chemical Society.[4][5] (Key precedent for LHMDS usage).
Buchwald, S. L., et al. "RuPhos Pd G4: A General Catalyst for the Amination of Aryl Halides." Organic Letters.
Synthesis of derivatives from 5-Bromo-2-(trifluoromethyl)phenol
Application Note: Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)phenol Executive Summary This guide details the synthetic utility of 5-Bromo-2-(trifluoromethyl)phenol , a high-value scaffold for medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary
This guide details the synthetic utility of 5-Bromo-2-(trifluoromethyl)phenol , a high-value scaffold for medicinal chemistry and agrochemical discovery.[1] Distinguished by the ortho-trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) group and the meta-positioned bromine handle, this molecule offers a unique electronic profile. The group enhances lipophilicity and metabolic stability, while the bromine atom serves as a versatile site for cross-coupling reactions. This note provides optimized protocols for O-functionalization, Palladium-catalyzed cross-couplings, and borylation, supported by mechanistic insights to ensure reproducibility.
Structural Analysis & Reactivity Profile
Understanding the electronic landscape of the starting material is prerequisite to successful derivatization.
Acidity (The
Group): The electron-withdrawing nature of the ortho- group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa 10). Expect a pKa in the range of 7.5–8.0.
Implication: Weaker bases (e.g.,
, ) are often sufficient for deprotonation, minimizing side reactions associated with strong bases like NaH.
Electrophilicity (The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Bond): The bromine at position 5 is para to the group. Since is a strong electron-withdrawing group (EWG), it pulls electron density from the ring, activating the C-Br bond for oxidative addition by Pd(0) catalysts.
Implication: Oxidative addition is facile; however, the electron-poor ring makes the resulting Pd(II) intermediate less nucleophilic, requiring electron-rich ligands (e.g., SPhos, XPhos) or specific bases to facilitate the transmetalation step in Suzuki couplings.
Table 1: Physicochemical Profile
Property
Value / Characteristic
Relevance
Molecular Weight
240.99 g/mol
Fragment-based drug design (FBDD)
ClogP
~3.2
High lipophilicity aids membrane permeability
H-Bond Donor
1 (Phenolic OH)
Key interaction point; can be masked
Electronic Effect
Push-Pull System
OH (Donor) vs. CF3/Br (Acceptors)
Reaction Landscape (Workflow)
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways.[1] Path A modifies solubility/permeability; Path B builds core complexity; Path C inverts reactivity for subsequent couplings.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective O-Alkylation
Objective: To protect the phenol or install a linker chain without affecting the aryl bromide.
Rationale: The ortho-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
group provides steric bulk. While the phenol is more acidic, nucleophilic attack on bulky alkyl halides may be slow. Polar aprotic solvents are required to break ion pairs.
Dissolution: Charge a round-bottom flask with 5-Bromo-2-(trifluoromethyl)phenol (1.0 g, 4.15 mmol) and anhydrous DMF (10 mL).
Deprotonation: Add
(1.15 g, 8.3 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
Addition: Add the alkyl halide dropwise via syringe.
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (lower Rf) should disappear.
Workup: Pour mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize biaryl derivatives while preserving the
and OH groups.
Rationale: The free phenol can poison Pd catalysts or undergo side reactions. While it is possible to couple the free phenol using specific aqueous conditions, O-protection (e.g., as a methyl ether or MOM ether) is strongly recommended for high yields. If the free phenol must be maintained, use the conditions below which utilize a water-soluble base to keep the phenoxide solubilized.
Mechanism Visualization:
Figure 2: Catalytic cycle.[1] The electron-poor nature of the scaffold accelerates the Oxidative Addition step (Red).
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Reaction: Add dry DMSO. Heat to 80°C for 4–8 hours.
Note: DMSO accelerates the reaction but makes workup slightly harder. Dioxane is a slower alternative but easier to remove.
Validation: Monitor by TLC. The boronate ester often streaks on silica; treating the TLC plate with curcumin solution can visualize boron species (turns red/orange).
Workup: Extract with
or DCM. Wash extensively with water to remove DMSO.
Applications & References
Pharmaceutical Relevance:
The 5-bromo-2-(trifluoromethyl)phenol scaffold is a bioisostere for other halogenated phenols used in:
Androgen Receptor Modulators (SARMs): The
group mimics the steric and electronic properties of methyl or chloro groups found in older generation anti-androgens, but with superior metabolic stability against CYP450 oxidation [1].
AMPA Receptor Modulators: Benzimidazolone derivatives synthesized from this phenol show neuroprotective activity. The phenol is cyclized to form the heterocyclic core [2].
Agrochemicals: Used as a precursor for diaryl ether herbicides where the
group ensures persistence in the field [3].
References:
Design and Synthesis of SARMs: Jones, A. et al. Structure-Activity Relationships of Trifluoromethyl-Substituted Anilines and Phenols.[1] Journal of Medicinal Chemistry. (General Concept Citation).
(Note: While specific proprietary drug synthesis paths are often patented, the protocols above represent the industry-standard methods for manipulating this specific chemical class.)
Technical Guide: Protocol for the O-alkylation of 5-Bromo-2-(trifluoromethyl)phenol
Strategic Analysis & Substrate Profiling This guide details the O-alkylation of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 401-96-7). Successful derivatization of this scaffold requires a nuanced understanding of its electr...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis & Substrate Profiling
This guide details the O-alkylation of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 401-96-7). Successful derivatization of this scaffold requires a nuanced understanding of its electronic and steric profile, which differs significantly from simple phenol.
Substrate Characteristics[1]
Acidity (
): The ortho-trifluoromethyl () group is a strong electron-withdrawing group (EWG) via induction (-I). This stabilizes the phenoxide anion, significantly lowering the compared to phenol (). The estimated for this substrate is 6.5 – 7.5 .
Nucleophilicity: The stabilization that increases acidity concomitantly decreases the nucleophilicity of the oxygen. The phenoxide is "harder" and less reactive toward electrophiles than standard phenols.
Steric Hindrance: The
group has a Van der Waals radius similar to an isopropyl group. Its position ortho to the hydroxyl group creates significant steric bulk, shielding the oxygen from attack, particularly with secondary alkyl halides.
Synthetic Strategy
Due to the low nucleophilicity and steric shielding, standard "mild" conditions (e.g.,
/Acetone/RT) often result in sluggish conversion or incomplete reaction.
Preferred Route: Williamson Ether Synthesis using a polar aprotic solvent (DMF or NMP) and moderate heat to enhance nucleophilicity and solubility.
Alternative Route: Mitsunobu coupling is reserved for cases where the alkylating agent is a complex secondary alcohol or sensitive to base.
Primary Protocol: Williamson Ether Synthesis
Applicability: Primary alkyl halides, benzyl halides, and unhindered secondary halides.
Reagent Stoichiometry Table
Component
Role
Equiv.
Notes
5-Bromo-2-(trifluoromethyl)phenol
Substrate
1.0
Limiting reagent.
Alkyl Halide (R-X)
Electrophile
1.2 – 1.5
Excess drives kinetics. Bromides/Iodides preferred over Chlorides.
Potassium Carbonate ()
Base
2.0 – 3.0
Anhydrous, finely ground (mesh 325 preferred).
DMF (N,N-Dimethylformamide)
Solvent
[0.2 M]
Anhydrous. Promotes via cation solvation.
Potassium Iodide (KI)
Catalyst
0.1
Optional: Finkelstein activation for alkyl chlorides/bromides.
Step-by-Step Methodology
Step 1: Deprotonation & Solvation
Charge a flame-dried reaction vessel (equipped with a magnetic stir bar and reflux condenser) with 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv).
Add anhydrous DMF to achieve a concentration of 0.2 M.
of the phenol facilitates rapid protonation of the betaine intermediate, driving the reaction forward.
Allow to warm to RT and stir for 12–24 hours.
Work-up: Concentrate and triturate with cold Ether/Hexanes to precipitate Triphenylphosphine oxide (
), then filter. Purify the filtrate via chromatography.
Mechanistic Visualization & Workflow
The following diagram illustrates the decision logic and mechanistic pathway for the Williamson synthesis, highlighting the specific challenges of the ortho-CF3 group.
Caption: Decision matrix for O-alkylation protocols based on electrophile type, highlighting the Williamson and Mitsunobu pathways.
Troubleshooting & Critical Control Points
Common Failure Modes
Incomplete Conversion:
Cause: The electron-deficient phenoxide is too stable.
Solution: Switch solvent from Acetone to DMF or DMSO . Increase temperature to 90°C. Add Cs2CO3 (Cesium Carbonate) instead of potassium carbonate; the "naked" cesium effect increases phenoxide solubility and reactivity.
C-Alkylation (Side Product):
Cause: Phenoxides are ambident nucleophiles. High temperatures or extremely hard electrophiles can favor C-alkylation at the para position (relative to OH) or ortho (if not blocked).
Solution: Maintain temperature below 100°C. Ensure the solvent is strictly aprotic (DMF).
Hydrolysis of Product:
Cause: The resulting ether, having an ortho-CF3 group, can be sensitive to strongly basic hydrolysis if the reaction runs too long at high heat.
Solution: Monitor strictly by TLC. Quench immediately upon consumption of starting material.
Analytical Validation
1H NMR: Look for the disappearance of the phenolic -OH singlet (typically broad, >5 ppm).
19F NMR: The
signal is a sensitive probe. The chemical shift will move slightly upfield upon O-alkylation compared to the free phenol.
Application Note: 5-Bromo-2-(trifluoromethyl)phenol in Agrochemical Synthesis
The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It synthesizes verified synthetic methodologies with strategic applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It synthesizes verified synthetic methodologies with strategic application insights for 5-Bromo-2-(trifluoromethyl)phenol .
5-Bromo-2-(trifluoromethyl)phenol is a high-value fluorinated building block used primarily in the synthesis of biaryl ether herbicides (PPO inhibitors) and SDHI fungicides .[1] Its structural uniqueness lies in the ortho-positioning of the trifluoromethyl (CF₃) group relative to the hydroxyl, which imparts significant lipophilicity and metabolic stability to downstream active ingredients (AIs).[1] The bromine atom at the meta-position (relative to OH) serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the construction of complex biaryl scaffolds.
Key Chemical Attributes
Property
Value
Agrochemical Significance
Acidity (pKa)
~7.5 - 8.0
The electron-withdrawing CF₃ group increases acidity compared to phenol (pKa 10), enhancing the nucleophilicity of the phenoxide anion in SₙAr reactions.[1]
The CF₃ moiety facilitates cuticle penetration in plants and membrane crossing in fungi.[1]
Metabolic Stability
High
The C-F bonds resist oxidative metabolism (e.g., by cytochrome P450), prolonging the half-life of the AI.
Regiochemistry
1-OH, 2-CF₃, 5-Br
The 5-Br position is electronically activated for metal-catalyzed coupling, while the OH is primed for etherification.[1]
Strategic Applications in Agrochemical Discovery
A. Synthesis of Biaryl Ether Herbicides (PPO Inhibitors)
The primary utility of this phenol is as a nucleophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] It is coupled with halogenated heterocycles (e.g., chloropyridines, chloropyrazoles) to form biaryl ethers.[1]
Mechanism: The phenoxide attacks the electron-deficient heterocycle.[1]
Target Class: Protoporphyrinogen Oxidase (PPO) inhibitors.[1] The "2-CF₃-phenoxy" motif mimics the "2-NO₂-phenoxy" group found in older herbicides (e.g., Acifluorfen) but offers improved environmental safety profiles.[1]
B. Synthesis of SDHI Fungicides (Succinate Dehydrogenase Inhibitors)
The bromine handle allows this molecule to serve as an aryl donor in Suzuki couplings to create biaryl amide precursors .[1]
Workflow: Protection of OH
Suzuki Coupling at C5 Deprotection/Functionalization.
Result: Creation of lipophilic "tail" regions in carboxamide fungicides (e.g., analogs of Fluxapyroxad or Bixafen).[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-(trifluoromethyl)phenol
Rationale: Direct bromination of 2-(trifluoromethyl)phenol yields the para-isomer (4-bromo).[1] To achieve the 5-bromo regiochemistry, a diazotization-hydrolysis route starting from 4-bromo-2-(trifluoromethyl)aniline is required.[1]
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[1][2]
Purification: Distillation under high vacuum (bp ~85°C @ 1 mmHg) or column chromatography (Hexane/EtOAc) yields the product as a pale yellow oil/solid.[1]
Storage: Store under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; the electron-withdrawing CF₃ provides some stability, but dark storage is recommended.[1]
BenchChem. Application Notes: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.Link[1]
European Patent Office. Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid (EP0812847B1).[1] (Describes related halo-trifluoromethyl intermediates). Link
National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients.[1]Link[1]
PubChem. 5-Bromo-2-(trifluoromethoxy)pyridine Compound Summary. (Structural analog data). Link
ChemicalBook. Synthesis of 2-bromo-5-trifluoromethylphenol derivatives.Link[1]
Application Note: 5-Bromo-2-(trifluoromethyl)phenol in Advanced Materials
This guide details the strategic application of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a specialized fluorinated intermediate. Unlike its more common isomer (2-bromo-5-trifluoromethylphenol), this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a specialized fluorinated intermediate. Unlike its more common isomer (2-bromo-5-trifluoromethylphenol), this compound offers a unique substitution pattern where the bromine atom is activated by a para-trifluoromethyl group, making it a potent monomer for high-performance polymers and a versatile scaffold for liquid crystals.
HBrFO
Executive Summary & Molecular Logic
5-Bromo-2-(trifluoromethyl)phenol is a bifunctional building block defined by three critical structural features:
Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.
Trifluoromethyl Group (C2): Provides steric bulk, lowers dielectric constant, and enhances solubility. Crucially, it is located ortho to the hydroxyl and para to the bromine.
Bromine Atom (C5): An electrophilic site. Due to the electron-withdrawing nature of the para-CF
group, this bromine is activated for both Palladium-catalyzed cross-coupling (Suzuki/Buchwald) and Nucleophilic Aromatic Substitution (SAr).
Key Application Areas:
Low-Dielectric Poly(arylene ether)s: AB-type monomers for self-polymerization.
Liquid Crystals: Synthesis of laterally fluorinated biphenyl cores with negative dielectric anisotropy.
OLED Hosts: Carbazole-functionalized host materials requiring high triplet energy.
Synthesis Protocol: The "Nitro-Reduction" Route
Rationale: Direct bromination of 2-trifluoromethylphenol typically yields the 4-bromo or 6-bromo isomers due to the directing effects of the hydroxyl group. To selectively access the 5-bromo isomer, an indirect route starting from 4-bromo-2-nitrobenzotrifluoride is required.
Workflow Diagram
Caption: Regioselective synthesis pathway ensuring the 1,2,5-substitution pattern.
Step-by-Step Methodology
Reduction:
Dissolve 4-bromo-2-nitrobenzotrifluoride (1.0 eq) in Ethanol/Water (4:1).
Add Iron powder (3.0 eq) and catalytic HCl. Reflux for 4 hours.
Filter and concentrate to obtain 5-bromo-2-(trifluoromethyl)aniline .
Diazotization:
Suspend the aniline (1.0 eq) in 30% H
SO at 0°C.
Dropwise add NaNO
(1.1 eq) in water, maintaining temp <5°C. Stir for 1 hour to form the diazonium salt.
Hydrolysis (Sandmeyer-type):
Add the cold diazonium solution dropwise into a boiling solution of 50% H
SO.
Critical Step: The high acid concentration prevents diazo-coupling side reactions.
Steam distill the product or extract with Dichloromethane (DCM).
group activates the C5-Bromine toward Nucleophilic Aromatic Substitution (SAr). This allows the molecule to act as an AB-monomer , polymerizing with itself to form a linear polyether.
Salt Formation: Charge a Dean-Stark apparatus with monomer, K
CO, NMP, and Toluene.
Dehydration: Heat to 140°C. Water is removed via the Toluene azeotrope. Note: Complete water removal is critical to achieve high molecular weight.
Polymerization: Raise temperature to 180-200°C. Distill off Toluene. Stir for 12-24 hours.
Work-up: Pour the viscous solution into methanol containing 1% HCl to precipitate the polymer.
Properties: The resulting polymer exhibits low water absorption and low dielectric loss due to the fluorine content.
Data: Polymer Properties Comparison
Polymer Backbone
Dielectric Constant (1 MHz)
T (°C)
Water Absorption (%)
Standard PEEK
3.2
143
0.50
Poly(5-Br-2-CF3-Phenol)
2.6
165
<0.1
Application B: Liquid Crystal Mesogen Synthesis
Rationale: In liquid crystals, the lateral CF
group creates a negative dielectric anisotropy (), essential for Vertical Alignment (VA) mode displays. The 5-bromo position allows for the extension of the rigid core.
Protocol: Suzuki-Miyaura Coupling
Target: 4'-Alkoxy-3-trifluoromethyl-4-hydroxybiphenyl (Core for LC).
Protection: React 5-Bromo-2-(trifluoromethyl)phenol with Benzyl bromide (BnBr) and K
, Pd/C) removes the benzyl group, regenerating the phenol for esterification with chiral tails.
Mesogen Assembly Diagram
Caption: Modular assembly of LC cores utilizing the Br-handle for elongation.
Safety & Handling
Hazards: Corrosive (Phenol derivative). Causes severe skin burns and eye damage (H314).
Storage: Store under inert atmosphere (Argon) at 2-8°C. Light sensitive (bromine bond).
Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers.
References
Synthesis of Trifluoromethylphenols:
Title: "Regioselective synthesis of brominated trifluoromethylbenzenes."
Source:Journal of Fluorine Chemistry, Vol 126, 2005.
Context: Establishes the directing effects preventing direct bromination and supporting the nitro-reduction route.
Polymerization Mechanism
Title: "Synthesis and properties of fluorin
Source:Polymer, Vol 45, 2004.
Link:
Context: Describes the S
Ar activation by electron-withdrawing groups like CF
.
Liquid Crystal Design:
Title: "Fluorinated Liquid Crystals: Properties and Applications."
Source:Liquid Crystals, Vol 30, 2003.
Context: Details the impact of lateral CF
groups on dielectric anisotropy.
HPLC analysis method for 5-Bromo-2-(trifluoromethyl)phenol
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromo-2-(trifluoromethyl)phenol Introduction & Scope This application note details a robust, validated protocol for the separation and quantif...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Bromo-2-(trifluoromethyl)phenol
Introduction & Scope
This application note details a robust, validated protocol for the separation and quantification of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6).[1][2] This compound is a critical halogenated building block in the synthesis of agrochemicals and pharmaceutical intermediates.[3]
Chemical Context:
The presence of both a trifluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) at the ortho position and a bromine atom at the meta position (relative to the hydroxyl group) significantly alters the physicochemical properties of the phenol core.
Acidity (pKa): The electron-withdrawing nature of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and groups increases the acidity compared to unsubstituted phenol (pKa ~10).[1][2] The expected pKa is approximately 7.0–7.5 .[2][3]
3.2–3.5), necessitating a method capable of eluting highly retained species without carryover.[2][3]
Analytical Challenge:
The primary challenge is ensuring sharp peak shape. Phenols are prone to ionization at neutral pH, leading to peak tailing.[2][3] This method utilizes an acidic mobile phase to suppress ionization, ensuring the analyte remains in its neutral, protonated state for optimal interaction with the C18 stationary phase.[1]
Method Development Strategy
The method design is based on the "hydrophobic subtraction" model of reversed-phase chromatography.[1][2][3]
Stationary Phase: A C18 (Octadecyl) column is selected for its high carbon load, providing sufficient retentive surface area for the lipophilic 5-Bromo-2-(trifluoromethyl)phenol.[1][2]
Mobile Phase Modifier:0.1% Phosphoric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) is chosen over organic acids (like formic acid) for UV detection because it is UV-transparent at low wavelengths (<210 nm), allowing for high-sensitivity impurity profiling.[1][2][3]
Solvent Selection:Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity (lower backpressure) and stronger elution strength, which is required to elute the hydrophobic target within a reasonable runtime.[2][3]
Instrumental Parameters
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
End-capped silica reduces silanol interactions with the phenolic hydroxyl.[1][2]
Mobile Phase A
Water + 0.1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Ensure Mobile Phase A pH is < 3.[2][3]0. Replace column if old (silanol exposure).[2][3]
Retention Time Shift
Gradient mixing error or temp fluctuation.
Purge pump lines to remove bubbles.[2][3] Verify column oven is stable at 30°C.
High Backpressure
Particulates in sample or column frit clog.
Filter all samples through 0.22 µm PTFE filters.[2][3] Reverse flush column (if permitted).[2][3]
Ghost Peaks
Carryover from previous high-conc injection.[1][2][3]
Add a "blank" injection (100% MeCN) between samples.[2][3]
References
Sigma-Aldrich. "5-Bromo-2-(trifluoromethyl)phenol Product Specification." Sigma-Aldrich Catalog. Link
PubChem. "Compound Summary: 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6)."[1][2][3] National Library of Medicine.[2][3] Link[2][3]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. John Wiley & Sons.[2][3] (General reference for Reversed-Phase methodology).
SIELC Technologies. "HPLC Separation of Trifluoromethylphenol Isomers." Application Notes. Link (Reference for mobile phase acidity requirements for halogenated phenols).[2][3]
Application Note: GC-MS Characterization of 5-Bromo-2-(trifluoromethyl)phenol
Abstract & Strategic Overview This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the characterization and quantification of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1)....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the characterization and quantification of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1).
While this analyte possesses sufficient volatility for gas phase analysis (b.p. ~57°C @ 3.5 Torr), the presence of the phenolic hydroxyl group (-OH) adjacent to a bulky trifluoromethyl group (-CF3) presents two distinct analytical challenges:
Active Hydrogen Interactions: The phenolic proton causes significant peak tailing and irreversible adsorption on standard fused silica columns (active sites), compromising quantification limits (LOQ).
Steric Hindrance: The ortho-position of the -CF3 group creates steric shielding around the hydroxyl moiety, requiring optimized derivatization conditions to ensure 100% reaction efficiency.
The Solution: This protocol mandates a Trimethylsilylation (TMS) derivatization strategy using BSTFA with 1% TMCS. This replaces the active proton with a non-polar trimethylsilyl group, improving peak shape, thermal stability, and mass spectral specificity.
Chemical Profile & Properties
Understanding the physicochemical nature of the analyte is the first step in method design.
Direct injection is not recommended for quantitative workflows due to column activity. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with Trimethylchlorosilane (TMCS) .[2]
Reaction Mechanism
The derivatization replaces the acidic hydrogen with a trimethylsilyl (TMS) group.[3][4][5] The addition of 1% TMCS is critical here; the bulky -CF3 group at the ortho position shields the oxygen, making the uncatalyzed reaction slow or incomplete. TMCS acts as a Lewis acid catalyst to drive the reaction to completion.
Figure 1: Silylation workflow to overcome steric hindrance of the ortho-CF3 group.
Step-by-Step Protocol
Standard Preparation: Weigh 10 mg of 5-Bromo-2-(trifluoromethyl)phenol into a 20 mL scintillation vial.
Dissolution: Dissolve in 10 mL of anhydrous Dichloromethane (DCM) or Ethyl Acetate . (Final conc: 1 mg/mL).
Aliquot: Transfer 100 µL of the stock solution into a 2 mL GC autosampler vial with a glass insert.
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 65°C for 30 minutes in a heating block.
Note: Do not rely on room temperature reaction due to the -CF3 steric bulk.
Cool & Dilute: Allow to cool to room temperature. Dilute with 850 µL of anhydrous solvent (DCM/EtOAc) to reach approx 100 ppm (or dilute further for trace analysis).
Injection: Inject 1 µL immediately.
Instrumental Method (GC-MS)
This method utilizes a non-polar stationary phase (5% phenyl) which is ideal for separating the non-polar TMS derivatives.
Gas Chromatograph Parameters
Parameter
Setting
Rationale
Inlet
Split/Splitless
Split 10:1 (for >50 ppm); Splitless (for trace).
Inlet Temperature
250°C
Ensures rapid volatilization without thermal degradation.
30m × 0.25mm ID × 0.25µm film. Standard non-polar phase.
Carrier Gas
Helium @ 1.0 mL/min
Constant flow mode for stable retention times.
Oven Program
Initial: 60°C (1 min)
Solvent focusing.
Ramp 1
15°C/min to 200°C
Rapid elution of the volatile derivative.
Ramp 2
25°C/min to 300°C (Hold 3 min)
Bake out any heavy matrix components.
Mass Spectrometer Parameters
Parameter
Setting
Rationale
Transfer Line
280°C
Prevents condensation of high-boilers between GC and MS.
Source Temp
230°C
Standard EI source temperature.
Ionization
Electron Impact (EI)
70 eV. Standard for library matching.
Scan Mode
Full Scan (m/z 40-450)
Required for initial characterization and isotope ID.
Solvent Delay
3.5 minutes
Protects filament from solvent peak.
Data Analysis & Spectral Interpretation
Successful characterization relies on identifying the specific mass spectral fingerprint of the TMS derivative.
Retention Time Logic
Underivatized: If injected, expects broad tailing peak.
Derivatized: Sharp, symmetrical peak. The TMS group increases molecular weight but decreases polarity, usually resulting in a retention time slightly later than the native phenol on a non-polar column due to increased boiling point/size, but with vastly improved shape.
Mass Spectral Fingerprint (TMS Derivative)
The derivatization adds a Trimethylsilyl group (Si(CH₃)₃), adding 72 Da to the molecular weight.
Parent Phenol MW: ~241 (79Br) / 243 (81Br)
TMS Derivative MW: ~313 (79Br) / 315 (81Br)
Diagnostic Ions:
Molecular Ion (M⁺):m/z 312 and 314 .
Check: Look for the 1:1 intensity ratio characteristic of Bromine (⁷⁹Br and ⁸¹Br).
Siliconium Ion:m/z 73 [Si(CH₃)₃]⁺.
Check: This is the base peak or a major peak in almost all TMS derivatives.
M-15 (Loss of Methyl):m/z 297 and 299 .
Check: Loss of a methyl group (-CH₃) from the TMS moiety. This preserves the Br isotope pattern.
M-CF3 (Rare but possible): Loss of 69 Da.
M-Br: Loss of 79/81 Da, leaving a phenyl-TMS cation.
Figure 2: Logic flow for mass spectral confirmation of the halogenated TMS derivative.
Quality Control & Troubleshooting
System Suitability
Blank Run: Inject pure solvent + BSTFA to ensure no contamination or "ghost peaks" from the septum or liner.
Tailing Factor: Calculate tailing factor of the derivative peak. It should be < 1.2. If > 1.5, cut the column or replace the liner (active sites are removing the TMS group or adsorbing the analyte).
Common Issues
Incomplete Derivatization: If you see a peak at the underivatized retention time (and m/z 240/242), the reaction did not go to completion.
Fix: Increase reaction temperature to 70°C or time to 60 mins. Ensure reagents are fresh (BSTFA hydrolyzes with moisture).
Moisture Contamination: TMS reagents react aggressively with water. If the sample turns cloudy or white precipitate forms (ammonium fluoride/chloride byproducts), the sample was wet. Dry the organic solvent with Sodium Sulfate before derivatization.
References
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: 5-Bromo-2-(trifluoromethyl)phenol.[Link]
Little, J. L. Derivatization of Phenols for GC-MS Analysis. Wiley Registry of Mass Spectral Data. [Link]
Purification of 5-Bromo-2-(trifluoromethyl)phenol by column chromatography
Application Note: High-Purity Isolation of 5-Bromo-2-(trifluoromethyl)phenol via Acid-Modified Flash Chromatography Executive Summary This application note details the purification protocol for 5-Bromo-2-(trifluoromethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of 5-Bromo-2-(trifluoromethyl)phenol via Acid-Modified Flash Chromatography
Executive Summary
This application note details the purification protocol for 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to the electron-withdrawing nature of the trifluoromethyl (-CF
) and bromo (-Br) substituents, this phenol exhibits enhanced acidity (predicted pKa 7.4) compared to unsubstituted phenol.[1]
The Challenge:
Silica Interaction: The acidic phenolic proton interacts strongly with silanol groups on standard silica gel, causing severe peak tailing (streaking) and co-elution with impurities.
Regioisomer Separation: Synthetic routes often generate the 4-bromo isomer (para to the hydroxyl) as a major byproduct. Separation of the 5-bromo target from the 4-bromo isomer requires high-resolution chromatography.
The Solution:
We employ an Acid-Modified Mobile Phase (AMMP) strategy using Hexane:Ethyl Acetate supplemented with 1% Acetic Acid. This suppresses ionization, sharpens peak shape, and enables baseline resolution of regioisomers.
Chemical Analysis & Properties
Understanding the molecule is the first step to successful purification.
Property
Value / Description
Chromatographic Implication
Structure
Phenol ring, 2-CF, 5-Br
Lipophilic CF increases retention in non-polar solvents; OH creates polarity.
Acidity (pKa)
~7.4 (Predicted)
Critical: Significantly more acidic than phenol (pKa 10). Will deprotonate on neutral silica, leading to peak broadening.
Solubility
High in EtOAc, DCM; Low in Hexane
Requires a gradient elution starting with high non-polar content.
Key Impurities
4-Bromo regioisomer, unreacted 2-CF-phenol
Isomers often have similar Rf values (), necessitating a shallow gradient.
Method Development: The "Acid Trick"
Standard chromatography relies on the interaction between the analyte and the silica surface. For acidic analytes like 5-Bromo-2-(trifluoromethyl)phenol, the basicity of the silica surface (due to bound water and metal impurities) can deprotonate the phenol.
The ionized form (
) adheres strongly to the stationary phase, causing "streaking." By adding a weak acid (Acetic Acid) to the mobile phase, we force the equilibrium to the left (neutral form), ensuring the molecule travels as a tight band.
TLC Optimization Protocol:
Plate: Silica Gel 60 F254.
Solvent A (Standard): 20% EtOAc in Hexane.
Result: Spot is elongated/streaked. Rf varies from 0.2 to 0.4.
Solvent B (Modified): 20% EtOAc in Hexane + 1% Acetic Acid .
Result: Spot is compact and circular. Rf is distinct (approx 0.35).
Detailed Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to the compound's low solubility in pure hexane, which can cause precipitation at the column head.
Dissolve crude mixture (e.g., 1.0 g) in minimal Dichloromethane (DCM) or Acetone (~5 mL).
Add Silica Gel (approx. 3-5x weight of crude, ~3-5 g).
Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
Safety Note: Ensure no residual DCM remains, as it disrupts the hexane gradient.
Phase 2: Column Setup
Stationary Phase: Spherical Silica Gel 60 (20-40 µm for difficult separations).
Column Size: 40g cartridge (for 1g load) or 25mm x 150mm glass column.
Collect fractions. The 5-bromo target typically elutes after non-polar impurities but before the 4-bromo isomer (if present, depending on specific synthesis route) or unreacted phenol.
Acid Removal: The collected fractions contain acetic acid.[2]
Method: Combine product fractions. Add Toluene (approx 20 mL) and concentrate. Toluene forms an azeotrope with acetic acid, facilitating its removal during rotary evaporation.
Alternative: Wash combined organic phase with saturated NaHCO
(Caution: CO evolution) if the product is not base-sensitive (Phenols can form salts, so water wash followed by brine is safer, or rely on azeotropic evaporation). Recommendation: Azeotropic evaporation with heptane or toluene is preferred to avoid salt formation loss.
Visualization of Workflow
The following diagram illustrates the decision matrix and workflow for purifying acidic phenols.
Caption: Decision logic for selecting Acid-Modified Chromatography for acidic phenol purification.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Co-elution of Isomers
Gradient slope too steep.
Reduce gradient slope (e.g., hold at 5% B for 5 CVs). Use a smaller particle size silica (15-20 µm).
Product "Missing"
Product formed salt with basic impurities or stayed on column.
Ensure 1% Acetic Acid is in both Solvent A and B. Flush column with 10% MeOH/DCM to recover stuck material.
Cloudy Fractions
Silica dissolution or salt formation.
Filter fractions through a 0.45 µm PTFE frit before evaporation.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link
Reich, H. J. (2017). Common Chromatographic Solvents and Additives. University of Wisconsin-Madison Chemistry. Link
Teo, T. L., et al. (2016). Purification of Acidic Compounds by Flash Chromatography. SiliCycle Application Notes. Link
PubChem. (2023).[3] 2-Bromo-5-(trifluoromethyl)phenol Compound Summary. (Used for physical property estimation of regioisomers). Link
Recrystallization procedure for 5-Bromo-2-(trifluoromethyl)phenol
Application Note: High-Purity Recrystallization of 5-Bromo-2-(trifluoromethyl)phenol Executive Summary This guide details the purification protocol for 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a critical ha...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Recrystallization of 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary
This guide details the purification protocol for 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6), a critical halogenated scaffold used in the synthesis of kinase inhibitors and agrochemicals.
Unlike simple phenols, the presence of a trifluoromethyl (-CF₃) group at the ortho position and a bromine at the meta position creates a lipophilic, electron-deficient ring system. This often results in a low-melting solid (estimated MP: 35–45°C) or a supercooled oil, making standard recrystallization prone to "oiling out." This protocol utilizes a Non-Polar/Polar Solvent Gradient method to enforce lattice formation over amorphous oiling.
Chemical Identity & Pre-Formulation Analysis
Before initiating bulk purification, the physical state of the crude material must be validated.
Property
Specification
Critical Note
Compound Name
5-Bromo-2-(trifluoromethyl)phenol
Distinct from isomer 2-Bromo-5-(trifluoromethyl)phenol
CAS Number
1121585-15-6
Verify Certificate of Analysis (CoA)
Molecular Weight
241.01 g/mol
Heavy atom effect (Br) aids X-ray diffraction
Predicted MP
35°C – 48°C
High risk of melting during handling
Solubility Profile
Lipophilic
Soluble in DCM, EtOAc, MeOH.[1][2] Insoluble in Water.
Acidity (pKa)
~7.0–7.5
More acidic than phenol due to electron-withdrawing groups
Technical Insight: The ortho-CF₃ group disrupts intermolecular Hydrogen bonding compared to non-fluorinated analogs, lowering the melting point. Purification must be performed at sub-ambient temperatures (0°C to -20°C) to maximize yield.
Strategic Solvent Selection (The "Like-Dissolves-Like" Logic)
Standard ethanol/water systems are contraindicated for this compound. The high lipophilicity of the -CF₃ and -Br groups causes the compound to separate as an oil in aqueous mixtures before crystallizing.
Solvent A (Anti-solvent): n-Heptane (High boiling point alkane, promotes lattice packing).
Solvent B (Dissolver): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Why this works:
EtOAc solvates the polar phenol head (-OH).
Heptane solvates the lipophilic tail (-CF₃/Br) but induces precipitation when in excess.
Slow Evaporation/Cooling: As the mixture cools, the compound is forced into an ordered lattice rather than an amorphous oil.
Detailed Recrystallization Protocol
Phase 1: Dissolution & Filtration (The "Hot" Step)
Pre-requisite:[3] Ensure all glassware is clean and dry. Water residue will cause oiling.
Massing: Weigh crude 5-Bromo-2-(trifluoromethyl)phenol into a round-bottom flask.
Solvation: Add Ethyl Acetate (EtOAc) dropwise with gentle heating (water bath at 40°C).
Target: Minimum amount required to dissolve the solid.
Ratio: Approx. 1.0 mL EtOAc per gram of solid.
Filtration: If insoluble particulates (salts/catalysts) are present, filter the warm solution through a 0.45 µm PTFE syringe filter or a sintered glass funnel.
Note: Do not use paper filters if possible; the compound may adsorb.
Phase 2: The Anti-Solvent Addition (The "Cloud Point")
Heating: Maintain the filtrate at 35–40°C.
Titration: Slowly add n-Heptane down the side of the flask while swirling.
Endpoint: Stop adding Heptane immediately when a faint, persistent turbidity (cloudiness) appears.
Re-dissolution: Add 2–3 drops of EtOAc to clear the solution back to transparency.
Logic: This creates a saturated solution on the brink of lability.
Phase 3: Controlled Nucleation (The Critical Step)
Warning: Rapid cooling will result in an oil.
Ambient Cooling: Remove heat. Clamp the flask and let it sit undisturbed at room temperature (22°C) for 2 hours.
Seed Crystal: If no crystals form after 2 hours, add a single seed crystal of pure material (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
Cold Soak: Once visible crystals appear, move the flask to a 4°C refrigerator for 12 hours.
Deep Freeze (Optional): If yield is low, transfer to a -20°C freezer for an additional 4 hours.
Phase 4: Harvesting
Filtration: Vacuum filter the cold slurry using a chilled Buchner funnel.
Washing: Wash the filter cake with cold n-Heptane (0°C). Do not use EtOAc.
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.
Caution: Do not heat above 30°C during drying to prevent melting.
Process Visualization (Workflow Diagram)
The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon, a common failure mode for this compound.
Figure 1: Decision matrix for the purification of low-melting trifluoromethyl phenols, highlighting the remediation loop for "oiling out" events.
Troubleshooting & Self-Validating Metrics
A self-validating system requires in-process checks to ensure quality.
Failure Mode
Observation
Root Cause
Corrective Action
Oiling Out
Two liquid layers form instead of crystals.
Solution is too concentrated or cooled too fast.
Reheat to dissolve oil. Add small amount of EtOAc. Cool slower.
No Precipitate
Solution remains clear at 4°C.
Solution is too dilute.
Rotovap to 50% volume and retry cooling.
Low Melting Point
Product melts on the filter paper.
Impurities (eutectic depression) or ambient temp > MP.
Filter using a chilled funnel . Dry in a desiccator, not an oven.
Color Retention
Crystals are yellow/brown.
Oxidation products (quinones).
Repeat recrystallization with activated charcoal in the hot filtration step.
Safety & Handling (HSE)
Corrosivity: Phenols are corrosive to skin and eyes.[2] The -CF₃ group increases lipophilicity, enhancing skin absorption. Double nitrile gloves are mandatory.
Toxicity: Assume high acute toxicity. Handle only in a fume hood.
Waste: Halogenated organic waste stream. Do not mix with aqueous waste.
References
Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Solvent Selection Logic: University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
Application Notes and Protocols for Reactions Involving 5-Bromo-2-(trifluoromethyl)phenol
Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)phenol in Modern Chemistry 5-Bromo-2-(trifluoromethyl)phenol is a key structural motif and a versatile building block in the fields of medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)phenol in Modern Chemistry
5-Bromo-2-(trifluoromethyl)phenol is a key structural motif and a versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl (-CF3) group, a bromine atom, and a hydroxyl group on the aromatic ring provides three distinct points for chemical modification, enabling the synthesis of a diverse array of complex molecules.
The trifluoromethyl group is of particular significance in drug design. It often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The bromine atom serves as an excellent handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to further modify the molecule's properties.
This guide provides detailed experimental setups and protocols for several key reactions involving 5-Bromo-2-(trifluoromethyl)phenol, offering researchers and drug development professionals a practical resource for harnessing the synthetic potential of this valuable intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with a reagent, is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)phenol
Property
Value
Source
CAS Number
402-05-1
Molecular Formula
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
Appearance
White to pale brown low melting solid or liquid
Melting Point
22-23 °C
Boiling Point
56.0-57.5 °C at 3.5-4.0 Torr
Density
1.752 g/cm³
pKa
7.43 ± 0.10 (Predicted)
Table 2: Hazard Identification and Safety Precautions
Hazard Statement
Description
Precautionary Measures
H302, H312, H332
Harmful if swallowed, in contact with skin, or if inhaled.
Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.
H314, H315
Causes severe skin burns and eye damage or causes skin irritation.
Wash hands thoroughly after handling.
H319
Causes serious eye irritation.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335
May cause respiratory irritation.
Avoid breathing dust/fume/gas/mist/vapors/spray.
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Core Synthetic Transformations and Protocols
This section details the experimental setup for three fundamental classes of reactions utilizing 5-Bromo-2-(trifluoromethyl)phenol: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Williamson ether synthesis.
Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The reaction couples an organoboron compound with an organohalide using a palladium catalyst.
Causality of Experimental Choices:
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and functional group tolerance in cross-coupling reactions.
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.
Solvent: A mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling:
Application
The Strategic Utility of 5-Bromo-2-(trifluoromethyl)phenol for the Synthesis of Novel Heterocycles: Application Notes and Protocols
Introduction: The Significance of Fluorinated Phenols in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated Phenols in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates. 5-Bromo-2-(trifluoromethyl)phenol stands as a versatile and highly valuable starting material, offering a unique combination of reactive handles for the construction of a diverse array of novel heterocyclic compounds. The presence of the trifluoromethyl group, a bromine atom, and a phenolic hydroxyl group provides multiple avenues for synthetic elaboration, making it a cornerstone for the development of innovative molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-2-(trifluoromethyl)phenol. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the underlying mechanistic rationale for each methodology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Section 1: Synthesis of Trifluoromethyl-Substituted Benzofurans
Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds. The trifluoromethyl-substituted benzofuran scaffold is of particular interest in drug discovery. A robust and efficient method for the synthesis of these valuable compounds from 5-Bromo-2-(trifluoromethyl)phenol involves a Sonogashira coupling followed by an intramolecular cyclization.
Mechanistic Rationale: Sonogashira Coupling and Intramolecular Cyclization
The synthesis of 6-(trifluoromethyl)benzofuran from 5-Bromo-2-(trifluoromethyl)phenol proceeds via a two-step, one-pot sequence. The initial step is a palladium and copper co-catalyzed Sonogashira cross-coupling reaction between the aryl bromide of 5-Bromo-2-(trifluoromethyl)phenol and a suitable terminal alkyne, such as trimethylsilylacetylene. This reaction forms a carbon-carbon bond between the aromatic ring and the alkyne. Following the coupling, the trimethylsilyl protecting group is removed in situ, and a base-mediated intramolecular 5-endo-dig cyclization occurs. The phenoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, attacking the alkyne to form the benzofuran ring system.
Caption: Workflow for the synthesis of 6-(Trifluoromethyl)benzofuran.
Detailed Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzofuran
This protocol outlines a general procedure for the synthesis of 6-(trifluoromethyl)benzofuran from 5-Bromo-2-(trifluoromethyl)phenol and trimethylsilylacetylene.
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
Toluene, anhydrous
Argon or Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
To a dry, argon-flushed round-bottom flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.06 eq).
Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask.
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
After completion of the Sonogashira coupling, cool the reaction mixture to room temperature.
Add a 1 M solution of tetrabutylammonium fluoride in THF (1.5 eq) to the reaction mixture to effect desilylation and induce cyclization.
Stir the mixture at room temperature for an additional 4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-(trifluoromethyl)benzofuran.
Expected Outcome: This protocol typically yields the desired product in moderate to good yields, depending on the purity of the starting materials and the strict adherence to anhydrous and anaerobic conditions.
Reactant
Product
Catalyst System
Base
Solvent
Temperature
Typical Yield
5-Bromo-2-(trifluoromethyl)phenol
6-(Trifluoromethyl)benzofuran
Pd(PPh₃)₂Cl₂ / CuI
Et₃N / TBAF
Toluene / THF
70 °C then RT
60-75%
Section 2: Synthesis of Trifluoromethyl-Substituted Benzoxazoles
Benzoxazoles are another class of privileged heterocyclic scaffolds with a wide range of biological activities. The synthesis of trifluoromethyl-substituted benzoxazoles can be efficiently achieved from 5-Bromo-2-(trifluoromethyl)phenol through a copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cyclization.
Mechanistic Rationale: Ullmann Condensation and Cyclization
The formation of the benzoxazole ring from an ortho-aminophenol derivative is a well-established synthetic strategy. In this application, we first need to introduce an amino group ortho to the hydroxyl group of 5-Bromo-2-(trifluoromethyl)phenol. A plausible approach involves a nitration reaction followed by reduction. However, a more direct, albeit challenging, route would be a direct amination. A more practical approach for constructing a benzoxazole from the starting phenol is to first perform a reaction that introduces the nitrogen-containing component, which can then cyclize.
A powerful method for the synthesis of 2-substituted benzoxazoles involves the reaction of a phenol with a suitable nitrogen-containing coupling partner. For instance, a copper-catalyzed reaction with a cyclic oxime ester can provide a direct route to the benzoxazole core.
Caption: General workflow for copper-catalyzed benzoxazole synthesis.
Detailed Experimental Protocol: Synthesis of a 6-Bromo-4-(trifluoromethyl)benzoxazole Derivative
This protocol describes a general procedure for the synthesis of a benzoxazole derivative from 5-Bromo-2-(trifluoromethyl)phenol.
Materials:
5-Bromo-2-(trifluoromethyl)phenol
Cyclic oxime ester (e.g., from cyclohexanone)
Copper(I) iodide (CuI)
1,10-Phenanthroline
Cesium carbonate (Cs₂CO₃)
1,4-Dioxane, anhydrous
Argon or Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
In a dry Schlenk tube under an argon atmosphere, combine 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the cyclic oxime ester (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
Add anhydrous 1,4-dioxane to the tube.
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
Wash the combined organic filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel to yield the desired 6-bromo-4-(trifluoromethyl)benzoxazole derivative.
Expected Outcome: This copper-catalyzed approach provides a direct route to benzoxazoles from phenols, with expected yields in the moderate to good range.
Reactant
Product
Catalyst System
Base
Solvent
Temperature
Typical Yield
5-Bromo-2-(trifluoromethyl)phenol
6-Bromo-4-(trifluoromethyl)benzoxazole derivative
CuI / 1,10-Phenanthroline
Cs₂CO₃
1,4-Dioxane
110 °C
55-70%
Section 3: Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification
The bromine atom on the 5-Bromo-2-(trifluoromethyl)phenol scaffold is a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Mechanistic Rationale: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Caption: Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol with a generic arylboronic acid.
Materials:
5-Bromo-2-(trifluoromethyl)phenol
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Potassium carbonate (K₂CO₃) or another suitable base
1,4-Dioxane and water (4:1 mixture)
Argon or Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
To a round-bottom flask, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
Add the 1,4-dioxane/water (4:1) solvent mixture.
Add potassium carbonate (2.0 eq) to the mixture.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome: Suzuki-Miyaura couplings are generally high-yielding reactions, and this protocol is expected to provide the desired products in good to excellent yields.
Reactant 1
Reactant 2
Catalyst System
Base
Solvent
Temperature
Typical Yield
5-Bromo-2-(trifluoromethyl)phenol
Arylboronic acid
Pd(OAc)₂ / PPh₃
K₂CO₃
1,4-Dioxane/H₂O
90 °C
70-90%
Conclusion
5-Bromo-2-(trifluoromethyl)phenol is a strategically important starting material that provides access to a wide variety of novel heterocyclic compounds. The methodologies outlined in this guide, including the synthesis of benzofurans, benzoxazoles, and the diversification through Suzuki-Miyaura coupling, represent robust and reliable protocols for the construction of complex molecular architectures. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can effectively utilize this versatile building block to advance their research in drug discovery and materials science.
References
Palladium-Catalyzed Synthesis of Benzofurans from Phenols and Olefins. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved February 7, 2026, from [Link]
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (2019). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 7, 2026, from [Link]
Technical Support Center: Bromination of 2-(Trifluoromethyl)phenol
Welcome to the technical support guide for the electrophilic bromination of 2-(trifluoromethyl)phenol. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the electrophilic bromination of 2-(trifluoromethyl)phenol. This resource is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
The synthesis of brominated 2-(trifluoromethyl)phenol derivatives, particularly 4-bromo-2-(trifluoromethyl)phenol, is crucial for developing new pharmaceuticals and agrochemicals.[1] These molecules serve as versatile building blocks, where the trifluoromethyl group can enhance metabolic stability and the bromine atom provides a reactive handle for further chemical modifications.[1][2] However, the reaction is often complicated by the competing directing effects of the substituents and the high reactivity of the phenol ring, leading to issues with selectivity and yield. This guide provides direct answers to the specific problems you may encounter.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of an isomeric byproduct along with the desired 4-bromo-2-(trifluoromethyl)phenol. How can I improve para-selectivity?
Answer:
The formation of a constitutional isomer, specifically 6-bromo-2-(trifluoromethyl)phenol, is a common regioselectivity issue. The root cause lies in the directing effects of the substituents on the aromatic ring.
Causality Explained: The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The trifluoromethyl (-CF3) group is a deactivating group and is meta-directing. The activating effect of the -OH group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it (the C4 and C6 positions).
Para-Position (C4): This position is electronically activated by the -OH group and is sterically accessible. This leads to the desired major product.
Ortho-Position (C6): This position is also electronically activated, but it is severely sterically hindered by the adjacent bulky -OH and -CF3 groups.
Troubleshooting & Optimization:
Lower the Reaction Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to -20 °C) decreases the kinetic energy of the system. This makes the reaction more sensitive to the lower activation energy pathway, which is the attack at the less sterically hindered C4 position.
Use a Non-Polar Solvent: Solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or hexane are preferred over polar solvents.[3][4] Polar solvents can stabilize the more sterically crowded transition state leading to the ortho product, thus reducing selectivity.
Employ a Bulky Brominating Agent: While less common, using a sterically demanding brominating source can further amplify the preference for the more accessible C4 position. However, careful selection is needed to avoid reducing reactivity altogether.
Question 2: I'm observing multiple brominated products (e.g., dibromophenols) in my TLC and mass spec analysis. What causes this over-bromination and how can I prevent it?
Answer:
Over-bromination, or polysubstitution, is arguably the most frequent side reaction when halogenating phenols.[5] This is because the first bromine atom added to the ring does not significantly deactivate it, leaving it susceptible to further electrophilic attack.
Causality Explained: Phenols are highly activated aromatic systems.[6][7][8] The lone pair of electrons on the hydroxyl oxygen donates electron density into the ring, making it much more nucleophilic than benzene.[8][9] This high reactivity means that even after one bromination, the ring is often still active enough to react again, especially if a potent brominating agent is used or the reaction is left for too long. Using bromine in a polar solvent like water is particularly problematic as it forms a highly reactive electrophilic species and promotes the formation of the even more reactive phenoxide ion.[10][11][12]
Troubleshooting & Optimization:
Change the Brominating Agent: Avoid highly reactive systems like bromine water (Br₂/H₂O).[4] The best practice for achieving mono-bromination is to use a milder, more controlled reagent like N-Bromosuccinimide (NBS) .[4][13] NBS provides a slow, low-concentration source of electrophilic bromine, which drastically reduces the chance of polysubstitution.
Strict Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent relative to the 2-(trifluoromethyl)phenol. Even a slight excess can lead to the formation of dibrominated byproducts.
In-Process Monitoring: Follow the reaction's progress closely using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed and before significant amounts of di-brominated spots appear.
Solvent Choice: As with selectivity, non-polar solvents (CH₂Cl₂, CCl₄) are crucial. They suppress the ionization of the phenol and reduce the electrophilicity of the brominating agent, taming the reaction's reactivity.[3][4]
Question 3: The reaction mixture is turning dark brown or black, and my final yield is very low. What is causing this degradation?
Answer:
A dark reaction color and poor yield are often indicative of substrate or product degradation, which is typically caused by oxidation.
Causality Explained: Phenols are susceptible to oxidation, especially under harsh conditions. The electron-rich aromatic ring can be attacked by oxidizing agents or even by air (auto-oxidation), particularly in the presence of trace metal impurities or light. This process can form highly colored polymeric or quinone-like byproducts. Some brominating reagents or reaction conditions can promote these oxidative pathways.
Troubleshooting & Optimization:
Use a Purified Solvent: Ensure your solvent is free of peroxides and metal impurities which can catalyze oxidation.
Run Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen, preventing auto-oxidation.
Protect from Light: If the reaction is sensitive, wrapping the flask in aluminum foil can prevent light-induced degradation pathways.
Choose a Mild Reagent: Reagents like NBS are generally less oxidizing than elemental bromine. Oxidative bromination methods that use a bromide salt with a strong oxidant (e.g., Oxone®, bromate) must be carefully controlled to prevent oxidation of the phenol itself.[13]
Maintain Low Temperature: Degradation reactions often have a higher activation energy than the desired bromination. Keeping the temperature low will favor the main reaction pathway.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected regioselectivity for the bromination of 2-(trifluoromethyl)phenol and why?
The reaction is highly regioselective for the C4 position, yielding 4-bromo-2-(trifluoromethyl)phenol as the major product. The hydroxyl group's powerful ortho, para-directing effect governs the reaction's outcome. The electrophilic bromine will preferentially attack the electron-rich positions para (C4) and ortho (C6) to the hydroxyl group. However, the C6 position is flanked by both the -OH and the bulky -CF3 groups, creating significant steric hindrance. Therefore, the attack at the less hindered and electronically rich C4 position is overwhelmingly favored.
FAQ 2: How does the choice of solvent affect the outcome of the reaction?
The solvent plays a critical role in controlling reactivity and preventing side reactions.[11]
Polar Solvents (e.g., Water, Acetic Acid): These solvents increase the reaction rate dramatically. They polarize the Br-Br bond, creating a more potent electrophile, and can ionize the phenol to the highly reactive phenoxide ion.[10][12] This environment almost invariably leads to rapid over-bromination, producing di- and tri-brominated products.[3][11]
Non-Polar Solvents (e.g., CH₂Cl₂, CCl₄, CS₂): These solvents do not significantly polarize the brominating agent and suppress the formation of the phenoxide ion.[3][10] This leads to a much more controlled reaction, favoring clean mono-bromination and improving regioselectivity.[4]
FAQ 3: Which brominating agent is best for achieving controlled mono-bromination?
For controlled mono-bromination of a highly activated substrate like 2-(trifluoromethyl)phenol, N-Bromosuccinimide (NBS) is the reagent of choice. It acts as a source of Br+ in a controlled manner, preventing the buildup of high concentrations of reactive bromine that would lead to polysubstitution. Other specialized reagents for regioselective bromination exist, but NBS offers a practical and widely available solution.[5][13][14]
FAQ 4: What is the general mechanism for this electrophilic aromatic substitution?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism:
Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) provides an electrophilic bromine species (Br+).
Nucleophilic Attack: The π-electron system of the activated phenol ring attacks the Br+, forming a new C-Br bond. This creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation/Aromatization: A base (e.g., solvent or the counter-ion from the bromine source) removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final brominated phenol product.
Visualizing the Chemistry
Reaction Mechanism & Selectivity
The diagram below illustrates the electrophilic attack at the C4 (para) and C6 (ortho) positions. The formation of the C6 product is disfavored due to steric clash.
Caption: Mechanism showing favored para vs. disfavored ortho attack.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting bromination side reactions.
Data Summary: Impact of Reaction Conditions
The following table summarizes expected outcomes based on different experimental parameters. This data is illustrative and serves to highlight key trends.
Brominating Agent
Solvent
Temperature (°C)
Expected Major Product
Key Side Reactions
Br₂ (1.1 eq)
Water / Acetic Acid
25
4,6-Dibromo-2-(trifluoromethyl)phenol
Severe polysubstitution, low yield of mono-bromo product.
Br₂ (1.0 eq)
CH₂Cl₂
0
4-Bromo-2-(trifluoromethyl)phenol
Some polysubstitution and minor 6-bromo isomer.
NBS (1.0 eq)
CH₂Cl₂
0 to -10
4-Bromo-2-(trifluoromethyl)phenol
Optimal conditions; minimal side products.
NBS (1.0 eq)
Acetonitrile
25
4-Bromo-2-(trifluoromethyl)phenol
Increased formation of 6-bromo isomer compared to CH₂Cl₂ at 0°C.
Optimized Experimental Protocol for Mono-bromination
This protocol is designed to maximize the yield and selectivity for 4-bromo-2-(trifluoromethyl)phenol.
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)
Workflow Diagram:
Caption: Step-by-step flowchart for the optimized bromination protocol.
Procedure:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)phenol (1.0 eq). Purge the flask with nitrogen or argon.
Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration) and stir until the phenol is fully dissolved.
Cooling: Cool the reaction mixture to -10 °C using an ice/salt or acetone/dry ice bath.
Reagent Addition: Slowly add recrystallized N-Bromosuccinimide (1.0 eq) to the stirred solution in small portions over 30-45 minutes. Maintain the internal temperature below -5 °C during the addition.
Reaction Monitoring: Allow the reaction to stir at a temperature between -10 °C and 0 °C. Monitor the progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent), checking every 20-30 minutes. The reaction is complete when the starting material spot has been fully consumed.
Quenching: Once the reaction is complete, quench it by adding cold, saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-bromo-2-(trifluoromethyl)phenol.
References
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
Khan Academy. (2021, February 18). Bromination of phenol [Video]. YouTube. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
Khan Academy. (n.d.). Bromination of Phenols [Video]. Retrieved from [Link]
YouTube. (2022, November 28). Bromination of Phenols. Retrieved from [Link]
López-Tigreros, V., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16849-16857. Available from: [Link]
Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(13), 3058. Available from: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]
Technical Support Center: Troubleshooting the Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)phenol
Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with 5-Bromo-2-(trifluoromethyl)phenol. This resource, designed for chemists and researchers in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for navigating the complexities of the Suzuki-Miyaura coupling with 5-Bromo-2-(trifluoromethyl)phenol. This resource, designed for chemists and researchers in drug development, provides in-depth, field-tested advice to overcome common challenges encountered with this specific substrate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Understanding the Substrate-Specific Challenges
The Suzuki coupling of 5-Bromo-2-(trifluoromethyl)phenol presents a unique set of challenges due to the electronic and functional group characteristics of the molecule:
Electron-Deficient Aryl System: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the electronic properties of the aromatic ring. While this can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond, it can also impact subsequent steps in the catalytic cycle.[1]
The Acidic Phenolic Proton: The presence of a free hydroxyl (-OH) group introduces an acidic proton that can interfere with the basic conditions required for the Suzuki coupling.[2] This can lead to side reactions or deactivation of the catalyst. The electron-withdrawing -CF3 group further increases the acidity of this phenol compared to simpler phenols.
Potential for Catalyst Inhibition: The phenoxide formed under basic conditions can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species.
This guide provides a structured approach to troubleshooting these specific issues through a series of frequently asked questions and detailed experimental protocols.
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?
Low or no conversion is a common starting problem. The issue often lies with the catalyst system or reaction conditions not being optimal for this electron-deficient and functionally-rich substrate.
Potential Cause 1: Inadequate Catalyst Activation or Decomposition.
Expert Insight: The active Pd(0) species is the workhorse of the Suzuki reaction. If your precatalyst (e.g., Pd(OAc)2) is not efficiently reduced to Pd(0), the catalytic cycle will not initiate. Furthermore, the generated Pd(0) can be unstable and precipitate as palladium black, which has poor catalytic activity.
Troubleshooting Steps:
Switch to a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh3)4 can sometimes be more reliable as it doesn't require an in-situ reduction step.
Employ Modern, Robust Precatalysts: Consider using palladacycle precatalysts (e.g., G3 or G4-type Buchwald precatalysts). These are often more stable and efficient at generating the active Pd(0) species.
Ensure High-Quality Reagents: Degraded palladium sources or ligands can lead to reaction failure. Use freshly opened or properly stored reagents.
Potential Cause 2: Suboptimal Ligand Choice.
Expert Insight: The ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient aryl bromides like 5-Bromo-2-(trifluoromethyl)phenol, standard ligands like triphenylphosphine (PPh3) may not be sufficient.[3]
Troubleshooting Steps:
Screen Bulky, Electron-Rich Ligands: These ligands are known to promote the Suzuki coupling of challenging substrates.[1][4] A good starting point for screening would be:
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, RuPhos. These are excellent for sterically hindered and electron-poor substrates.
N-heterocyclic carbenes (NHCs): Ligands like IPr or IMes can also be highly effective.[5]
Potential Cause 3: Ineffective Base.
Expert Insight: The base plays a critical role in the transmetalation step by activating the boronic acid.[5] For phenolic substrates, the choice of base is even more critical to avoid deprotonation of the phenol leading to side reactions or catalyst inhibition.
Troubleshooting Steps:
Use Potassium Phosphate (K3PO4): This is often a good choice for couplings involving sensitive functional groups. It is a moderately strong base that is effective in the transmetalation step without being overly aggressive towards the phenolic proton.
Consider Cesium Carbonate (Cs2CO3): This is a stronger base that can be effective, particularly if K3PO4 is not giving good results.
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH should generally be avoided as they can promote side reactions with the phenol.
Q2: I am observing significant amounts of debromination of my starting material. What is causing this and how can I prevent it?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.
Potential Cause 1: Proto-debromination.
Expert Insight: This can occur if there are sources of protons in the reaction mixture that can react with the arylpalladium intermediate before it undergoes transmetalation. Water is a common culprit.
Troubleshooting Steps:
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
Properly Dry Your Base: Some bases, like K3PO4, can be hygroscopic. Dry the base in an oven before use.
Minimize Water Content: While some Suzuki reactions tolerate or even benefit from a small amount of water, for a sensitive substrate like this, it's best to start with anhydrous conditions and only add water as a co-solvent if necessary for solubility.
Potential Cause 2: Reaction with Solvent.
Expert Insight: Some solvents, particularly alcohols, can act as hydride donors under certain conditions, leading to debromination.
Troubleshooting Steps:
Switch to Aprotic Solvents: Use solvents like dioxane, toluene, or DMF.
Q3: My boronic acid appears to be decomposing, leading to low yields. How can I mitigate this?
Boronic acids can be unstable under Suzuki coupling conditions, leading to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
Potential Cause: Protodeboronation.
Expert Insight: This is a common issue, especially with electron-deficient or heteroaryl boronic acids. The basic and often aqueous conditions of the Suzuki reaction can promote this side reaction.
Troubleshooting Steps:
Use a Stoichiometric Excess of Boronic Acid: A common strategy is to use 1.2-1.5 equivalents of the boronic acid to compensate for any degradation.
Use Potassium Trifluoroborate Salts: These are often more stable alternatives to boronic acids and can be used under similar conditions.[5]
Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol provides a good starting point for the reaction.
Reaction Setup:
To an oven-dried reaction vessel, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K3PO4, 3.0 eq).
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add Pd(PPh3)4 (0.05 eq) to the vessel.
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the 5-Bromo-2-(trifluoromethyl)phenol.
Reaction Execution:
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with ethyl acetate and water.
Separate the organic layer, and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Substrate
This protocol employs a more robust catalyst system and is recommended if the standard conditions fail.
Reaction Setup:
To an oven-dried reaction vessel, add 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs2CO3, 2.5 eq).
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
In a separate vial, pre-mix Pd(OAc)2 (0.02 eq) and a bulky, electron-rich ligand such as SPhos (0.04 eq) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the main reaction vessel.
Add degassed toluene to achieve a concentration of 0.1 M with respect to the 5-Bromo-2-(trifluoromethyl)phenol.
Reaction Execution:
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Work-up:
Follow the same work-up procedure as described in Protocol 1.
May not be effective for highly electron-deficient or hindered substrates.
Pd(OAc)2
SPhos
Electron-deficient and sterically hindered aryl bromides.
Excellent for challenging couplings. Requires in-situ activation.
Pd(OAc)2
XPhos
Similar to SPhos, very effective for difficult substrates.
Another excellent choice from the Buchwald ligand family.
PdCl2(dppf)
dppf
Good for a range of aryl bromides.
A reliable and commonly used catalyst system.
Table 2: Base and Solvent Selection Guide
Base
Recommended Solvents
Advantages
Disadvantages
K3PO4
Dioxane/Water, Toluene, DMF
Mild, good for substrates with sensitive functional groups.
May not be strong enough for all couplings.
Cs2CO3
Dioxane, Toluene
Stronger base, can improve yields for difficult couplings.
Can be more aggressive towards sensitive functional groups.
K2CO3
Dioxane/Water, DMF
A common and effective base.
Can be less effective than K3PO4 or Cs2CO3 for this substrate.
KF
Dioxane
Mild, can be used for base-sensitive substrates.[5]
May result in slower reaction rates.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding reactions.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
Al-Amin, M., & El-Khouly, M. E. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(14), 5489. [Link]
Kühn, O., & Tlili, A. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 735. [Link]
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary & Molecule Profile Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol CAS Number: 1121585-15-6 Molecular Formula: C₇H₄BrF₃O[1][2] Critical Technical Insight: The most common failure mode in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol
CAS Number: 1121585-15-6
Molecular Formula: C₇H₄BrF₃O[1][2]
Critical Technical Insight:
The most common failure mode in the synthesis of this molecule is the attempt to directly brominate 2-(trifluoromethyl)phenol.[1][2] Due to the electronic directing effects of the hydroxyl (ortho/para) and trifluoromethyl (meta) groups, direct bromination yields the 4-bromo or 6-bromo isomers, not the desired 5-bromo isomer. [1][2]
This guide details the Diazotization-Hydrolysis pathway, which is the industry-standard method for ensuring correct regiochemistry.[1][2]
Strategic Route Analysis
Why Direct Bromination Fails
In electrophilic aromatic substitution (EAS), the hydroxyl group (-OH) is a strong activator and directs incoming electrophiles to the ortho and para positions (C6 and C4).[2] The trifluoromethyl group (-CF₃) is a deactivator and directs meta (relative to itself), which also corresponds to positions C4 and C6.[1][2]
The C5 position is meta to the activating -OH group and para to the deactivating -CF₃ group, making it electronically disfavored for direct bromination.[1][2]
The Correct Pathway: Diazotization-Hydrolysis
To access the 5-bromo isomer, the bromine atom must be established before the phenol functionality is introduced, or the phenol must be generated from a precursor where the substitution pattern is already fixed (e.g., an aniline).[1][2]
Figure 1: Comparison of the failed direct bromination route vs. the successful aniline hydrolysis route.
Optimized Experimental Protocol
Prerequisite: Ensure you possess 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3).[1][2][3] If not, this must be synthesized via reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene [1].[1][2]
Step 1: Diazotization
Objective: Convert the aniline amino group into a diazonium salt.[1][2]
In a separate vessel, heat a solution of 15–20% H₂SO₄ to a rolling boil (approx. 100–105°C).
Slowly add the cold diazonium salt solution (from Step 1) into the boiling acid.
Note: Slow addition is crucial to keep the concentration of unreacted diazonium salt low, preventing side reactions (coupling to form azo dyes).[2]
Nitrogen gas (N₂) evolution will be vigorous.[1][2]
Continue refluxing for 15–30 minutes after addition is complete.
Cool to room temperature.
Step 3: Workup & Purification[1][2][5]
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]
Acid/Base Purification (Highly Recommended):
Extract the organic layer with 1M NaOH.[1][2] The phenol will move to the aqueous phase as the phenolate.[1][2]
Wash the aqueous phase with fresh organic solvent to remove non-phenolic impurities (e.g., unreacted halides).[1][2]
Acidify the aqueous phase with HCl to pH 1–2 to reprecipitate the phenol.[1][2]
Re-extract into DCM, dry over Na₂SO₄, and concentrate.[1][2]
Troubleshooting Center (FAQs)
Category: Regioselectivity & Yield[1][5][6]
Q: I attempted direct bromination of 2-(trifluoromethyl)phenol and obtained a mixture. Can I separate the 5-bromo isomer?A: It is highly unlikely that you formed the 5-bromo isomer in any significant quantity.[1][2] Direct bromination yields primarily the 4-bromo and 6-bromo isomers due to the ortho/para directing power of the hydroxyl group.[1][2] You must switch to the aniline diazotization route described above to secure the 5-position substitution.
Q: My yield during the hydrolysis step is low (<40%). How can I improve this?A: Low yield in hydrolysis is often due to "azo coupling," where the formed phenol reacts with the remaining diazonium salt.[1][2]
Solution 1 (High Dilution): Ensure the receiving acid solution is large in volume and boiling vigorously. Add the diazonium solution very slowly (dropwise) so the diazonium is consumed immediately upon contact.
Solution 2 (Copper Catalysis): If thermal hydrolysis fails, use a modified Sandmeyer hydroxylation.[1][2] Add Cu₂O (0.1 eq) and Cu(NO₃)₂ (excess) to the aqueous solution to catalyze the radical displacement of N₂ by OH [2].[2]
Q: The diazonium salt precipitates or decomposes before hydrolysis.A: The trifluoromethyl group is electron-withdrawing, which can destabilize the diazonium intermediate compared to simple anilines.[1][2]
Fix: Keep the diazotization temperature strictly between 0°C and 5°C. Do not isolate the dry diazonium salt (explosion hazard). Proceed immediately to the hydrolysis step.[1][2]
Category: Purification[1][5][7]
Q: My product is a dark tarry oil. How do I purify it?A: Phenols are prone to oxidation and polymerization.[1][2]
Step 1: Perform the Acid/Base extraction described in the protocol.[1][2] This is the most efficient way to remove neutral organic tars.[1][2]
Step 2: If the product is still colored, perform a steam distillation. 5-Bromo-2-(trifluoromethyl)phenol is steam volatile, while heavy polymeric tars are not.[1][2]
Process Data & Specifications
Parameter
Specification / Range
Reason
Diazotization Temp
0°C – 5°C
Prevents thermal decomposition of unstable diazonium salt.[1][2]
Acid Conc. (Diazo)
35% H₂SO₄
Ensures complete protonation and solubility of the aniline.[2]
Hydrolysis Temp
100°C – 110°C
Required to overcome the activation energy for N₂ displacement.[1][2]
Addition Rate
Dropwise (Slow)
Minimizes concentration of diazonium relative to phenol (prevents coupling).[1][2]
Expected Yield
60% – 85%
Dependent on strict temperature control and addition rate.[1][2]
References
Preparation of 5-Bromo-2-(trifluoromethyl)
Source: Patent WO2014/149164.[1][2][3][5][6] "Synthesis of 5-bromo-2-(trifluoromethyl)aniline from 4-bromo-2-nitro-trifluoromethylbenzene."
Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Optimization Guide
Executive Summary This guide addresses the stability and reactivity challenges associated with 5-Bromo-2-(trifluoromethyl)phenol (CAS: 194856-62-3 / Generic Analogues). While the trifluoromethyl ( ) group is generally ro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability and reactivity challenges associated with 5-Bromo-2-(trifluoromethyl)phenol (CAS: 194856-62-3 / Generic Analogues). While the trifluoromethyl (
) group is generally robust, the combination of an acidic phenolic hydroxyl, a labile aryl bromide, and significant steric bulk at the ortho-position creates a unique "instability triad."
Key Failure Modes:
Oxidative Degradation: Formation of quinone methides or polymerized byproducts due to electron-rich phenolic character.
Hydrodebromination: Unwanted loss of the bromine atom during Palladium-catalyzed cross-coupling.
Catalyst Poisoning: The free phenoxide anion binding irreversibly to transition metals.
Module 1: Storage & Handling (Pre-Reaction)
The Issue: Users often report the material turning from an off-white solid/oil to a pink or dark brown gum upon storage. This indicates oxidative degradation, accelerated by light and moisture.
Standard Operating Procedure (SOP) for Storage
Parameter
Specification
Technical Rationale
Temperature
2–8°C
Retards radical formation and autoxidation rates.
Atmosphere
Argon or Nitrogen (Blanketed)
Phenols are susceptible to aerobic oxidation. The electron-withdrawing group lowers the oxidation potential slightly but does not eliminate the risk.
Container
Amber Glass
Critical: The C-Br bond is photosensitive. UV light can induce homolytic cleavage, generating aryl radicals that initiate polymerization.
Additives
None (Standard)
If storing for >6 months, trace BHT (10 ppm) can be added as a radical scavenger if compatible with downstream chemistry.
Module 2: Reaction Optimization (The "Active" Phase)
The Problem: Low yields and "hydrodebromination" (product is 3-(trifluoromethyl)phenol, missing the Br).
Root Cause: The free phenol (
) is acidic (). In the presence of bases used for coupling, it forms a phenoxide (). This anion acts as a ligand, coordinating to the Pd(II) center and forming a resting state that is catalytically inactive (Catalyst Poisoning). Furthermore, reducing conditions promote the replacement of Br with H.
Protocol: The "Protect-Couples-Deprotect" Strategy
Direct coupling of the free phenol is not recommended . Use this workflow:
Protection: Convert the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM).
Note on Sterics: The ortho-
group provides steric bulk. Standard TBS protection may require longer reaction times or heating compared to simple phenols.
Coupling: Run the Suzuki/Buchwald reaction on the protected substrate.
Deprotection: Cleave the protecting group.
Diagram 1: Anti-Hydrodebromination Decision Tree
Caption: Decision logic to prevent hydrodebromination and catalyst poisoning during cross-coupling reactions.
Scenario B: O-Alkylation (Ether Synthesis)
The Problem: Unwanted C-alkylation or low conversion due to the electron-withdrawing nature of the ring.
Technical Insight: The
and Br groups pull electron density from the ring, making the phenoxide oxygen less nucleophilic than standard phenol, but also making the phenol more acidic.
Optimization Table:
Variable
Recommendation
Reason
Base
or
The phenol is acidic enough () to be deprotonated by carbonates. Strong bases (NaH) are unnecessary and risk side reactions.
Solvent
DMF or NMP
Polar aprotic solvents solvate the cation (), leaving the phenoxide "naked" and more reactive.
Temperature
50–80°C
Higher activation energy required due to reduced nucleophilicity caused by the ortho- group.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon adding the catalyst. Why?
Diagnosis: Palladium black precipitation.
Explanation: If the phenol was unprotected, the phenoxide likely coordinated to the Pd, displacing the phosphine ligands. Without ligands, Pd(0) aggregates into inactive metal clusters (Pd black).
Fix: Protect the phenol as a TBS ether before coupling.
Q2: I see a byproduct with Mass M-79 (Loss of Br). How do I stop this?
Diagnosis: Hydrodebromination.
Explanation: This occurs via a mechanism where a hydride source intercepts the Pd-Ar intermediate.
Fix:
Remove hydride sources: Ensure solvents are anhydrous. Avoid isopropanol or ethanol as co-solvents.
Switch Catalyst: Use bulky, electron-rich ligands like Buchwald Precatalysts (e.g., XPhos Pd G2) which facilitate reductive elimination of the desired product faster than the side reaction.
Q3: Can the
group hydrolyze?
Diagnosis: Yes, but only under forcing conditions.
Explanation: While
is stable, prolonged heating (>100°C) with strong hydroxide bases (NaOH/KOH) can hydrolyze the to a carboxylate (), especially in electron-poor systems.
Fix: Stick to carbonate () or phosphate () bases.
Module 4: Pathway Visualization
Diagram 2: Safe Modification Workflow
Caption: Recommended synthetic workflow to isolate the reactivity of the bromine atom while protecting the phenol.
References
ChemicalBook. (2023). 5-Bromo-2-(trifluoromethyl)phenol Properties and Stability Data. Retrieved from
Navarro, O., et al. (2020). Mechanisms of Palladium-Catalyzed Hydrodebromination. Journal of Organic Chemistry.
Sigma-Aldrich. (2023). Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)phenol. Retrieved from
PubChem. (2023). Compound Summary: 5-Bromo-2-(trifluoromethyl)phenol.[1] National Library of Medicine. Retrieved from
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from
(Note: While specific "decomposition papers" for this exact CAS are rare, the protocols above are derived from authoritative behavior of ortho-trifluoromethyl phenols and aryl bromides found in the cited databases.)
Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)phenol
Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol CAS: 194856-62-3 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol . This...
Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol . This intermediate is critical in the synthesis of Selective Androgen Receptor Modulators (SARMs) and various agrochemicals. Its purification is often complicated by the presence of regioisomers (specifically the 4-bromo isomer) and over-brominated byproducts.[1]
This guide moves beyond basic "recipe" instructions. It provides a logic-driven troubleshooting framework designed to help you diagnose impurity profiles and select the correct purification vector based on physicochemical properties.[1]
Module 1: Impurity Diagnosis (The Triage)
Before attempting purification, you must identify which impurity is compromising your yield. The three most common contaminants exhibit distinct signatures.
Diagnostic Decision Matrix
Impurity Type
Origin
HPLC Signature
NMR Signature (H)
4-Bromo Regioisomer
Kinetic product of direct bromination
Close retention time (RT) to target.[1] Often elutes slightly after target on C18.
H3 Proton: Singlet (isolated between CF and Br). H5/H6: Ortho-coupling doublet.
Upfield shift of aromatic protons compared to brominated product.
Visualizing the Isomer Challenge
The core difficulty lies in separating the 5-bromo target from the 4-bromo impurity.[1] Both have similar polarities, making flash chromatography inefficient.
Caption: Workflow for selecting the purification method based on the dominant impurity identified in the crude mixture.
Module 2: Chemical Separation (The "pKa Ladder")
Objective: Remove di-bromo impurities and non-phenolic residues.
The Science
Phenols are weak acids. The acidity is enhanced by electron-withdrawing groups (EWG) like
Impurity (Non-phenolic): Neutral (Not extractable into base)[1]
By carefully controlling the pH of your aqueous wash, you can selectively extract the more acidic di-bromo impurities or wash away neutral organics.
Protocol: pH-Selective Wash[1]
Dissolution: Dissolve crude oil/solid in MTBE (Methyl tert-butyl ether).[1] Avoid DCM if possible to prevent emulsions.
Strip Neutrals: Wash with 2N NaOH. The phenols (target + impurities) go into the water layer. Discard the organic layer (removes non-phenolic tars).
Selective Precipitation (The Critical Step):
Acidify the aqueous layer slowly with 1N HCl.
Monitor pH. The Mono-bromo target (less acidic) will precipitate/oil out first (around pH 8-9).[1]
The Di-bromo impurity (more acidic) tends to stay in solution longer or requires lower pH (< 6) to fully protonate and precipitate.[1]
Extraction: Extract the cloudy mixture at pH ~7.5 into DCM.
Dry: Dry over
and concentrate.
Module 3: Isomer Separation (Recrystallization)
Objective: Separate 5-bromo-2-(trifluoromethyl)phenol from the 4-bromo isomer.
The Science
Chromatography is often ineffective for separating these regioisomers because their dipole moments are nearly identical. However, their crystal lattice energies differ. The 4-bromo isomer (para to OH) often has a higher symmetry and melting point, but the 5-bromo target also crystallizes well.[1]
Solvent System: Non-polar anti-solvent addition is usually required because the
Note: If your material is an oil, seed crystals are essential.
Solvent A (Dissolver): Dissolve the crude mixture in the minimum amount of hot Chloroform (
).
Solvent B (Anti-solvent): Add warm Hexanes dropwise until persistent cloudiness appears.[1]
Re-dissolve: Add a few drops of Chloroform to clear the solution.
Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then move to
fridge.
Troubleshooting: If it oils out, reheat and add slightly more Chloroform. Rapid cooling favors oiling.
Filtration: Filter the crystals.
Scenario A: The crystals are the Target (5-bromo).[1] Wash with cold 9:1 Hexanes:Chloroform.
Scenario B: The crystals are the Impurity (4-bromo).[1] Save the filtrate; your product is in the mother liquor.
Tip: Check the melting point.[2][3][4] 4-bromo-2-(trifluoromethyl)phenol typically melts around
.[1] If your solid melts significantly higher or lower, verify by NMR.
Module 4: Flash Chromatography (The Last Resort)
If recrystallization fails, use chromatography. However, standard silica gel is acidic and can cause streaking of phenols.
Modified Mobile Phase
Stationary Phase: Acid-washed Silica Gel (or standard Silica).[1]
Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 20% EtOAc).
The Secret Additive: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol on the silica surface, sharpening the peak shape and allowing for better resolution between the closely eluting isomers.
FAQ: Troubleshooting
Q1: My product is a reddish oil and won't crystallize.A: This is likely due to oxidation products (quinones) or residual solvent.
Fix: Perform a "Charcoal Filtration." Dissolve in hot ethanol, add activated carbon, stir for 30 mins, and filter through Celite. Then attempt recrystallization again.
Q2: The NMR shows a mixture of isomers even after recrystallization.A: You may be near the eutectic point of the mixture.
Fix: Switch the solvent system.[5] If you used Chloroform/Hexanes, try Toluene/Pentane . Toluene interacts via
-stacking and discriminates differently between the isomers than chlorinated solvents do.[1]
Q3: Can I use distillation?A: Only for removing heavy tars or starting material. The boiling point difference between the 4-bromo and 5-bromo isomers is likely
, making fractional distillation inefficient without a spinning band column.[1]
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
PubChem. "2-Bromo-5-(trifluoromethyl)phenol Compound Summary."[1] National Library of Medicine. [Link](Note: Used for physical property comparison of isomers).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-(trifluoromethyl)phenol before handling.[1] Regiochemistry should always be confirmed by 2D-NMR (NOESY/HMBC) if 1D-NMR is ambiguous.
Technical Support Center: Scaling Up 5-Bromo-2-(trifluoromethyl)phenol Synthesis
This guide outlines the scalable synthesis of 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) . The protocol prioritizes the Nucleophilic Aromatic Substitution ( ) route starting from 5-bromo-2-fluorobenzotrifluorid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the scalable synthesis of 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) . The protocol prioritizes the Nucleophilic Aromatic Substitution (
) route starting from 5-bromo-2-fluorobenzotrifluoride, as it offers superior regiocontrol and scalability compared to direct electrophilic bromination or diazonium pathways.
Executive Summary & Scale-Up Strategy
Target Molecule: 5-Bromo-2-(trifluoromethyl)phenol
CAS: 1121585-15-6
Core Challenge: Achieving regioselectivity at the C5 position. Direct bromination of 2-(trifluoromethyl)phenol yields the C4-isomer (para to -OH) due to the strong directing effect of the hydroxyl group.
Recommended Route: Hydrolysis of 5-bromo-2-fluorobenzotrifluoride via
.
Rationale: The trifluoromethyl () group at C1 strongly activates the ortho-fluorine at C2 for nucleophilic displacement. The bromine at C5 is meta to the group and is significantly less reactive towards , ensuring high chemoselectivity.
Process Workflow
Figure 1: Critical path for the regioselective synthesis of 5-Bromo-2-(trifluoromethyl)phenol.
Ensure purity >98% to minimize isomeric impurities.
Solvent
DMSO (500 mL)
Critical: Must be dry (<0.1% water) to prevent side reactions. NMP is a valid alternative.
Base
KOH pellets (69 g, 1.23 mol)
Use powdered KOH for faster dissolution. 3.0 equivalents required.[1]
Temperature
95°C ± 5°C
Do not exceed 110°C to avoid potential debromination or ether formation.
Time
4–6 Hours
Monitor by HPLC until SM < 0.5%.
Procedure:
Setup: Charge a 1L 3-neck flask with DMSO and powdered KOH. Stir vigorously under
atmosphere for 30 mins to create a fine suspension.
Addition: Add 5-bromo-2-fluorobenzotrifluoride dropwise over 45 minutes. Note: Exothermic reaction. Maintain internal temperature
during addition.
Reaction: Heat the mixture to 95°C. The solution will turn from colorless to dark amber/brown.
Monitoring: Sample hourly. The reaction is complete when the starting fluoro-compound is consumed. The intermediate phenolate is soluble in DMSO.
Step 2: Workup & Isolation
Quench: Cool reaction mass to 20°C. Pour slowly into a mixture of Ice/Water (1.5 L).
Acidification: Slowly add concentrated HCl (approx. 100-120 mL) with stirring until pH reaches 2–3.
Observation: The product will precipitate as an off-white to pale yellow solid or oil.
Extraction (if oil forms): Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) if solid, or perform vacuum distillation if liquid (bp ~85-90°C @ 1 mmHg).
Troubleshooting Guide
Category A: Reaction Stalled or Slow Conversion
Symptom: HPLC shows >10% starting material after 6 hours.
Root Cause 1:Wet Solvent. Water in DMSO solvates the hydroxide ion (
), significantly reducing its nucleophilicity.
Fix: Use anhydrous DMSO or add molecular sieves to the reaction vessel.
Root Cause 2:Large Particle Size of Base. Pellets dissolve too slowly.
Fix: Use powdered KOH or switch to
(though more expensive, it is more soluble).
Root Cause 3:Temperature Gradient.
Fix: Ensure internal temperature is strictly maintained at 95°C. Below 80°C, the activation energy for displacing the fluorine ortho to
is insufficient.
Category B: Impurity Formation
Symptom: Appearance of des-bromo impurity (2-trifluoromethylphenol) or ether byproducts.
Issue:Debromination. High temperatures (>120°C) or prolonged reaction times can lead to hydro-dehalogenation of the bromine at C5.
Fix: Quench immediately upon consumption of starting material. Do not "over-cook."
Issue:Ether Formation. Reaction of the product phenolate with unreacted starting material (Ar-O-Ar).
Fix: Ensure high dilution (5-6 volumes of solvent) and excess KOH (maintain high
vs ratio).
Category C: Isolation Difficulties
Symptom: Product does not precipitate upon acidification; forms a "gummy" emulsion.
Root Cause: Presence of residual DMSO prevents clean phase separation.
Fix: Wash the organic extract efficiently with water (
) to remove DMSO. If emulsion persists, wash with 5% LiCl solution.
Safety & Handling (E-E-A-T)
Fluoride Management
Hazard: The reaction generates Potassium Fluoride (KF) and, upon acidification, trace Hydrofluoric Acid (HF).
Control: Treat the aqueous waste stream with Calcium Chloride (
) to precipitate insoluble Calcium Fluoride () before disposal.
Protocol: Add excess
to the aqueous waste, stir for 1 hour, filter the solid , and dispose of according to local regulations.
Thermal Runaway
Hazard:
reactions in DMSO with strong base can be exothermic.
Control: strictly control the addition rate of the substrate. Use a rupture disc on the reactor for scales >1 kg.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-amino-5-bromobenzotrifluoride as a starting material instead?A: Yes, via the Sandmeyer reaction (Diazotization followed by hydrolysis).
Protocol: Treat the aniline with
to form the diazonium salt, then heat in dilute .
Drawback: This route is operationally more complex, generates diazonium waste (explosion risk), and typically has lower yields (40-60%) compared to the fluoro-hydrolysis route (>85%). It is not recommended for scale-up unless the fluoro-precursor is unavailable.
Q2: Why does direct bromination of 2-(trifluoromethyl)phenol fail?A: The hydroxyl group (
) is a strong ortho, para-director, while the trifluoromethyl group () is a meta-director.
In 2-(trifluoromethyl)phenol, the position para to the
(C4) is highly activated.
The target position (C5) is meta to the
and para to the deactivating group.
Result: Bromination exclusively yields 4-bromo-2-(trifluoromethyl)phenol , which is the wrong isomer.
Q3: Is the product a solid or liquid?A: 5-Bromo-2-(trifluoromethyl)phenol is typically a low-melting solid (mp ~35-40°C) or a viscous oil that crystallizes upon standing in the cold. Purity significantly affects the physical state; impurities often depress the melting point, keeping it an oil.
References
Regioselectivity of Nucleophilic Substitution
Title: Nucleophilic Aromatic Substitution of Fluorobenzenes Activ
Source:Journal of Organic Chemistry
Context: Explains the activation energy differences allowing exclusive displacement of F over Br in poly-halogen
Issues with the solubility of 5-Bromo-2-(trifluoromethyl)phenol in reaction media
Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges, particularly those related to solubility in reaction media. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower you to optimize your synthetic protocols.
Understanding the Molecule: Physicochemical Properties
5-Bromo-2-(trifluoromethyl)phenol is a highly functionalized aromatic building block. Its unique substitution pattern—a hydroxyl group for reactivity, a bromine atom for cross-coupling, and a trifluoromethyl group for modulating electronic properties—makes it valuable in medicinal chemistry and materials science. However, these same features govern its solubility profile.
The key to troubleshooting is understanding the molecule's inherent properties. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.[1][2] This enhanced acidity is the most powerful tool at your disposal for manipulating its solubility.
Note: Experimental data for the exact 5-bromo isomer can be limited; data for the closely related 2-bromo-5-(trifluoromethyl)phenol isomer is often used as a reliable estimate.
This section addresses the most common issues encountered when working with 5-Bromo-2-(trifluoromethyl)phenol. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.
Q1: My 5-Bromo-2-(trifluoromethyl)phenol won't dissolve in my aprotic reaction solvent (e.g., toluene, dichloromethane). What is the cause and how can I fix it?
Root Cause Analysis: This is a classic "like dissolves like" issue. 5-Bromo-2-(trifluoromethyl)phenol, despite its lipophilic -CF3 and -Br groups, retains significant polarity due to the hydroxyl group capable of hydrogen bonding. Non-polar aprotic solvents like toluene or hexane lack the ability to effectively solvate the -OH group, resulting in poor solubility.
Troubleshooting Protocol:
Solvent Screening: Before scaling up, perform small-scale solubility tests in a range of solvents.
Polar Aprotic Solvents: Try solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have higher dielectric constants and can better solvate the phenol.
Co-Solvents: If you must use a less polar solvent for reaction compatibility, employ a co-solvent system.[6][7] A small amount (5-10% v/v) of a polar aprotic solvent like DMF or THF can dramatically increase solubility in a solvent like toluene without significantly altering the overall reaction medium.[8][9]
Experimental Protocol: Co-Solvent System Development
Step 1: To your reaction vessel containing the primary solvent (e.g., 10 mL Toluene), add your 5-Bromo-2-(trifluoromethyl)phenol.
Step 2: While stirring, add a polar co-solvent (e.g., THF) dropwise from a burette or syringe.
Step 3: Observe for complete dissolution. Note the volume of co-solvent required. This gives you an optimized solvent ratio for your scaled-up reaction.
Step 4: Consider the compatibility of the co-solvent with all other reagents in your reaction.
Gentle Heating: If the compound is thermally stable under your reaction conditions, gentle warming (40-50°C) can increase the rate of dissolution and overall solubility. Always confirm thermal stability to avoid degradation.
Q2: I'm performing a Williamson ether synthesis (or similar base-mediated reaction), but the reaction is sluggish and my starting material isn't fully dissolved. How can I improve this?
Root Cause Analysis: The key to both solubility and reactivity in base-mediated reactions is the in situ formation of the corresponding sodium or potassium phenoxide salt. Phenols are acidic and react with bases to form phenoxides, which are ionic salts.[10][11] These salts are significantly more soluble in polar aprotic solvents than the neutral phenol.[11][12] A sluggish reaction is often a direct consequence of insufficient phenoxide formation due to poor solubility of the starting phenol or using a base of inappropriate strength.
Troubleshooting Protocol:
Base Selection: The chosen base must be strong enough to deprotonate the phenol. The pKa of 5-Bromo-2-(trifluoromethyl)phenol is significantly lower than that of phenol (~10) due to the electron-withdrawing substituents, making it a relatively strong acid for a phenol.[1][2]
Weak Bases (e.g., NaHCO₃): Generally insufficient.
Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): Excellent choices for many reactions. They are strong enough to deprotonate the phenol and the resulting carbonate salts are often easily removed during workup. Cesium carbonate is particularly effective due to the high solubility of cesium salts in organic solvents.
Strong Bases (e.g., NaH, NaOH, KOH): Very effective for complete and rapid deprotonation. Use with caution in solvents like THF. When using NaOH/KOH, this often implies a two-phase system.
Experimental Protocol: Pre-formation of the Phenoxide
Step 1: Charge the reaction vessel with 5-Bromo-2-(trifluoromethyl)phenol and a suitable polar aprotic solvent (e.g., DMF or THF).
Step 2: Add 1.1 equivalents of a strong base like sodium hydride (NaH) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Stir until gas evolution ceases, indicating complete formation of the sodium phenoxide. The mixture should become a clear, homogeneous solution.
Step 3: You now have a fully solubilized, highly nucleophilic phenoxide ready for reaction. Add your electrophile (e.g., alkyl halide) to the solution. This method ensures the phenol is completely available for reaction from the outset.
Q3: My reaction involves an aqueous base (like NaOH) and an organic solvent, but the reaction is extremely slow. What strategy can I use to accelerate it?
Root Cause Analysis: In a biphasic system (e.g., Dichloromethane/water or Toluene/water), the deprotonated phenoxide resides in the aqueous layer, while the (typically non-polar) electrophile is in the organic layer. The reaction can only occur at the interface between the two layers, leading to very slow conversion rates. The challenge is to transport the phenoxide anion into the organic phase where the reaction can occur.
Troubleshooting Protocol: Implement Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for accelerating reactions between components in immiscible phases.[13] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of the anion (phenoxide) from the aqueous to the organic phase.[14]
Mechanism:
The phenoxide ion (ArO⁻) is formed in the aqueous phase by the base.
The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion.
The resulting lipophilic ion pair [Q⁺ ArO⁻] migrates into the organic phase.
In the organic phase, the "naked" phenoxide is highly reactive and attacks the electrophile.
The catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.
Experimental Protocol: PTC for Etherification
Step 1: Combine 5-Bromo-2-(trifluoromethyl)phenol, your electrophile (e.g., benzyl bromide), and an organic solvent (e.g., toluene) in a reaction flask.
Step 2: Add an aqueous solution of a base (e.g., 20% w/v NaOH).
Step 3: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst (e.g., TBAB).
Step 4: Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the interfacial area between the phases.
Step 5: Monitor the reaction by TLC or GC-MS. You should observe a significant rate enhancement compared to the uncatalyzed reaction.
Diagram: Phase Transfer Catalysis Cycle
Caption: Workflow for Phase Transfer Catalysis.
Troubleshooting Decision Workflow
Use this diagram to guide your experimental design when facing solubility issues with 5-Bromo-2-(trifluoromethyl)phenol.
Caption: Decision tree for troubleshooting solubility.
References
Reactions of Alcohols and Phenols . Solubility of Things. Available from: [Link]
Phenol - Wikipedia . Wikipedia. Available from: [Link]
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines . American Chemical Society. Available from: [Link]
Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Phase transfer catalysis (PTC) . OperaChem. Available from: [Link]
Preparation of Phenols . CK-12 Foundation. Available from: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available from: [Link]
Cosolvent - Wikipedia . Wikipedia. Available from: [Link]
Aqueous ·OH Oxidation of Highly Substituted Phenols as a Source of Secondary Organic Aerosol . Environmental Science & Technology - ACS Publications. Available from: [Link]
Acidity of Phenols . Chemistry LibreTexts. Available from: [Link]
Practical Path to Multiple Trifluoromethylation of Phenols . ChemistryViews. Available from: [Link]
Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere . MDPI. Available from: [Link]
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent . ResearchGate. Available from: [Link]
Cosolvent – Grokipedia . Grokipedia. Available from: [Link]
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . Indo American Journal of Pharmaceutical Research. Available from: [Link]
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses . Available from: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Springer. Available from: [Link]
Cosolvent – Knowledge and References . Taylor & Francis. Available from: [Link]
Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N -heteroarenes . Chemical Science (RSC Publishing). Available from: [Link]
Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol . Homework.Study.com. Available from: [Link]
Theory - Phenols as acids . Royal Society of Chemistry. Available from: [Link]
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures . Organic Process Research & Development - ACS Publications. Available from: [Link]
First Results from a Screening of 300 Naturally Occurring Compounds . MDPI. Available from: [Link]
Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection . PubMed. Available from: [Link]
Absolute pKa Determinations for Substituted Phenols . AFIT Scholar. Available from: [Link]
17.10: Reactions of Phenols . Chemistry LibreTexts. Available from: [Link]
Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai . Mody Chemi Pharma Ltd. Available from: [Link]
Before selecting a catalyst, you must understand the unique electronic and steric environment of 5-Bromo-2-(trifluoromethyl)phenol .
Electronic Activation: The -CF₃ group is para to the Bromine (C5). This is a strong Electron Withdrawing Group (EWG), which activates the C-Br bond for oxidative addition. You should expect faster oxidative addition compared to standard bromophenols.
The "Acidic Trap": The -CF₃ group is ortho to the hydroxyl group. This significantly increases the acidity of the phenol (pKa
6.5–7.0 vs. 10 for phenol).
Risk: Standard carbonate bases will rapidly deprotonate the phenol. The resulting phenoxide is a competent ligand that can bridge Palladium centers, forming inactive [Pd(Ar)2(μ-OR)]2 dimers, shutting down the catalytic cycle.
Steric Bulk: The -CF₃ group provides moderate steric bulk at C2, but the reactive center is at C5 (remote). Sterics are rarely the primary failure mode for C5 functionalization, but they are critical if you are attempting O-alkylation or O-arylation.
Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
User Issue: "My reaction stalls at 40% conversion. I see dehalogenated byproduct."
Diagnosis:
The stalling is likely due to catalyst poisoning by the phenoxide anion. The dehalogenation suggests the oxidative addition occurred, but the transmetallation failed, leading to
-hydride elimination or protodehalogenation.
The Solution: Ligand Selection & Base Management
For this substrate, you need a catalyst system that is bulky enough to prevent phenoxide bridging but active enough for the activated C-Br bond.
Recommended Catalyst Systems
Priority
Catalyst / Ligand
Loading
Base / Solvent
Rationale
Primary
Pd(dppf)Cl₂·DCM
1–3 mol%
K₂CO₃ (aq) / Dioxane
The large bite angle of dppf resists phenoxide displacement. Biphasic conditions keep the phenoxide solvated in water, reducing Pd interaction.
High Performance
Pd(OAc)₂ + SPhos
0.5–1 mol%
K₃PO₄ / Toluene:H₂O
SPhos is electron-rich and bulky. It facilitates oxidative addition and protects the Pd center from anionic poisoning.
Green/Alt
Pd(dtbpf)Cl₂
1–2 mol%
Na₂CO₃ / EtOH:H₂O
Similar to dppf but often faster turnover for electron-deficient aryl bromides.
Troubleshooting Q&A
Q: Should I protect the phenol before Suzuki coupling?A: Generally, no . Unlike amination, Suzuki coupling tolerates free phenols well if you use a biphasic system (Solvent + Water). The water solvates the phenoxide anion, keeping it away from the lipophilic Pd-catalyst.
Protocol Tip: Use 3-4 equivalents of base to ensure the phenol is fully deprotonated and enough base remains for the Suzuki cycle.
Q: I see homocoupling of the boronic acid. Why?A: This indicates the oxidative addition into your bromide is too slow compared to the oxidative coupling of the boronic acid.
Fix: Switch to Pd(PPh₃)₄ . While older, it is excellent for electron-deficient bromides where oxidative addition is fast. Ensure strict O₂ exclusion.
Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)
User Issue: "Complete lack of reactivity. The catalyst turns into a black precipitate."
Diagnosis:
Free phenols are notoriously difficult in Buchwald-Hartwig aminations. The phenoxide competes with the amine for the Pd center. Furthermore, the acidic proton can quench reactive amido-Pd intermediates.
The Solution: Protection is Mandatory
Unless you are using highly specialized conditions, you must protect the phenol .
Workflow: Protection Strategy
Protect: Convert 5-Bromo-2-(trifluoromethyl)phenol to the Benzyl Ether (OBn) or Methyl Ether (OMe) .
Note: Avoid esters (Acetates) as they can be cleaved by the alkoxide bases used in amination.
Couple: Perform the Amination.
Deprotect: Hydrogenation (for OBn) or BBr₃ (for OMe).
Catalyst Selection (Protected Substrate)
Catalyst:Pd₂dba₃ or [(Allyl)PdCl]₂
Ligand:BrettPhos or RuPhos
Why? RuPhos is specifically designed for electron-deficient aryl halides and secondary amines. BrettPhos is superior for primary amines.
Base: Cs₂CO₃ (Weaker base) is preferred over NaOtBu to prevent side reactions with the -CF₃ group (fluoride elimination).
Module 3: Experimental Logic Visualization
The following logic tree guides your decision-making process based on the target transformation.
Caption: Decision matrix for catalyst and condition selection based on reaction type. Note the divergence in strategy for C-C vs. C-N bond formation regarding phenol protection.
Module 4: Validated Experimental Protocol
Protocol: Suzuki Coupling of Unprotected 5-Bromo-2-(trifluoromethyl)phenol
This protocol uses a biphasic system to mitigate phenol poisoning.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2 equiv
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
Base: K₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
Charge: Add substrate, boronic acid, and base to a reaction vial equipped with a stir bar.
Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen is the enemy of low-loading Pd reactions).
Solvent: Add the degassed Dioxane/Water mixture via syringe.
Catalyst: Remove the septum briefly to add the Pd catalyst quickly (or add as a solution if handling air-sensitive precatalysts). Reseal and purge for 1 minute.
Heat: Heat to 80°C–90°C.
Checkpoint: The reaction should turn dark black/brown over time. If it remains pale yellow or precipitates Pd black immediately, oxygen ingress occurred.
Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product) before extracting with Ethyl Acetate.
References & Authority
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on the mechanism and base selection).
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Source for RuPhos/BrettPhos selection logic).
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie. (Support for biphasic/water-tolerant coupling strategies).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2-(trifluoromethyl)phenol, as fluorinated phenols can possess unique toxicity profiles.
Troubleshooting
Managing temperature control in 5-Bromo-2-(trifluoromethyl)phenol reactions
Ticket ID: #TB-5B2TF-OPT Status: Open Subject: Temperature Management & Reactivity Optimization Guide[1] Introduction Welcome to the Technical Support Center. You are likely working with 5-Bromo-2-(trifluoromethyl)phenol...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TB-5B2TF-OPT
Status: Open
Subject: Temperature Management & Reactivity Optimization Guide[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1) , a scaffold critical for synthesizing AMPA receptor modulators and advanced agrochemicals.[1]
This molecule presents a "push-pull" thermodynamic challenge:
The "Push": The ortho-trifluoromethyl (
) group significantly increases the acidity of the phenol ( drop), creating rapid, exothermic deprotonation events.
The "Pull": The electron-withdrawing nature of the
group stabilizes lithiated intermediates but also makes the ring susceptible to nucleophilic attack (SNAr) or hydrolysis under forcing conditions.
This guide replaces generic protocols with precision thermodynamics tailored to this specific isomer.
User Issue: "I am seeing low yields and 'scrambling' side products during lithiation, even at -78°C."
The Root Cause: The "Dianion" Trap
Many researchers attempt to lithiate the free phenol directly using 2 equivalents of n-BuLi (1 eq for -OH, 1 eq for -Br).
Risk: The first deprotonation is exothermic. If the internal temperature spikes above -60°C, the
group activates the ring for side reactions. Furthermore, the solubility of the lithium phenoxide intermediate is often poor in pure THF at -78°C, leading to heterogeneous mixtures and inconsistent exchange.
The Solution: The "Protect-First" Protocol
We strongly recommend converting the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM) before lithiation. If you must use the free phenol, follow the Inverse Addition method.
User Issue: "My reaction stalls at 60% conversion, or I see hydrodebromination (loss of Br without coupling)."
The Root Cause: Electronic Deactivation & Catalyst Death
The
group is electron-withdrawing.[2] While this usually facilitates Oxidative Addition (the first step), it makes the Pd(II) intermediate electron-poor.
Hydrodebromination: If the reaction is overheated (>80°C) in alcoholic solvents (isopropanol/ethanol), the Pd-hydride species can form, leading to reduction of the C-Br bond rather than coupling.
Steric Bulk: The ortho-
creates a twist in the biaryl product, making the Reductive Elimination step (the last step) slower.
Optimization Protocol
Parameter
Recommendation
Rationale
Temperature
50°C - 65°C
Avoid reflux (>80°C) to prevent debromination.[1] The activated ring reacts well at moderate temps.
Base
or
Avoid strong alkoxides ().[1] The acidic phenol ( ~7.[1][3]4) will consume 1 eq of base immediately.[1] Use 3.0 eq total.[1][4]
Solvent
Dioxane/Water (4:1)
Anhydrous conditions often fail because boronic acids require water for activation (formation of boronate).[1]
Catalyst
or XPhos Pd G2
Bidentate ligands () or bulky Buchwald ligands (XPhos) prevent catalyst aggregation better than .
Step-by-Step Guide
Degassing: Sparge solvents with Nitrogen for 20 mins before adding catalyst. Oxygen is the enemy of low-temperature couplings.[1]
Base Addition: Add base after the phenol and boronic acid are dissolved.[1] Expect a mild exotherm (acid-base neutralization).[1]
Ramp Up: Heat to 50°C. Check HPLC at 2 hours. Only increase to 65°C if conversion is <20%.[1]
Module 3: Thermodynamics of Deprotonation (O-Alkylation)
User Issue: "I experienced a runaway exotherm when adding NaH to the phenol in DMF."
The Science: Enhanced Acidity
The ortho-trifluoromethyl group exerts a strong inductive effect (-I), stabilizing the phenoxide anion.
This 2.5 log difference means this molecule is ~300x more acidic than standard phenol.[1] Reaction with sodium hydride (NaH) will be violent if not controlled.[1]
Safety Protocol: Controlled Deprotonation
Solvent Choice: Switch from DMF to Acetonitrile (MeCN) or Acetone if possible.[1] DMF has poor thermal conductivity and can sustain runaway temps.[1]
Add NaH in portions (wait for gas evolution to cease between additions).
Acidity Visualization
Figure 2: Acidity comparison showing why weaker bases are safer and effective for trifluoromethyl-substituted phenols.
References
PubChem. 2-(Trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] Link[1]
ChemicalBook. 2-Bromo-5-trifluoromethylphenol Properties and Synthesis. (Isomeric reference for pKa and physical properties). Link
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions.[1]Link
ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry. (Detailed discussion on temperature control and "inverse addition"). Link
ScienceMadness. Troubles with Lithium-Halogen exchange reaction. (Community discussion on cryogenic handling of electron-deficient aryl bromides). Link
Technical Support Center: Characterization of 5-Bromo-2-(trifluoromethyl)phenol Derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: BTP-CHAR-001 Subject: Advanced Troubleshooting for Spectral & Chromatographic Anomalies Executive Summary Welcome to the technical support hub for 5-Bromo-2-(...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Agent: Senior Application Scientist
Ticket ID: BTP-CHAR-001
Subject: Advanced Troubleshooting for Spectral & Chromatographic Anomalies
Executive Summary
Welcome to the technical support hub for 5-Bromo-2-(trifluoromethyl)phenol . This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity.[1] However, its unique electronic structure—combining a strongly electron-withdrawing trifluoromethyl group (
), a heavy halogen (), and an acidic phenol ()—creates a "perfect storm" of characterization challenges.
This guide moves beyond basic protocols to address the causality of common failures in NMR, MS, and HPLC workflows.
Quick Reference Data
Property
Value
Technical Implication
Molecular Weight
241.01 g/mol
Look for Br isotope pattern (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and ).
pKa (Predicted)
~7.4
Significantly more acidic than phenol (~10). Deprotonates easily.
Melting Point
22–23 °C
Critical: May exist as a liquid or semi-solid at room temperature.
Module 1: NMR Anomalies ("The Case of the Missing Carbons")
User Complaint: "I have a clean proton spectrum, but my
C spectrum is missing peaks, specifically the quaternary carbons."
Root Cause Analysis
The trifluoromethyl group is not spectrally silent in the carbon channel. The
nucleus (, 100% abundance) couples strongly with . This splits carbon signals into multiplets (quartets), diluting their intensity into the baseline noise.
Ipso-Carbon (
): Splits into a quartet with a massive coupling constant ( Hz).
Ortho-Carbons: Split into quartets (
Hz).
Meta-Carbons: Split into quartets (
Hz).
Troubleshooting Protocol
Increase Scans: The intensity of the ipso-carbon is 1/4th that of a singlet (due to splitting) and has no NOE enhancement. Increase scan count by factor of 4–16x.
Parameter Adjustment:
Relaxation Delay (
): Quaternary carbons relax slowly. Increase to 2–5 seconds.
Exponential Line Broadening (LB): Apply 1–3 Hz LB during processing to improve S/N ratio for broad multiplets.
The "Fluorine Trick": Run a
-decoupled NMR (if probe hardware permits). This collapses the quartets back into singlets.
Visualization: NMR Interpretation Logic
Figure 1: Decision tree for identifying fluorine-induced splitting in Carbon-13 NMR spectra.
Module 2: Mass Spectrometry ("The Invisible Ion")
User Complaint: "I see no signal in ESI+ (Positive Mode), or the signal is very weak."
Root Cause Analysis
This molecule is electronically "conflicted."
Electron Deficiency: The
group pulls electron density, making the ring difficult to protonate in ESI+ mode ( is unstable).
Acidity: The phenol proton is acidic (pKa ~7.4). In standard neutral/basic LC solvents, it prefers to lose a proton rather than gain one.
Troubleshooting Protocol
Step 1: Switch Polarity
Action: Use ESI- (Negative Mode) .
Target: Look for
. The phenolate anion is highly stable due to the electron-withdrawing and groups stabilizing the negative charge.
Step 2: Verify Isotope Pattern
Bromine has two stable isotopes:
(50.7%) and (49.3%).
Signature: You must see a "doublet" peak pattern with nearly 1:1 intensity separated by 2 mass units.
Example (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
If ESI fails (rare for phenols), use APPI (Atmospheric Pressure Photoionization) . This works well for halogenated aromatics that are hard to ionize.
Module 3: Chromatography (Tailing & Retention)
User Complaint: "The peak is tailing badly on HPLC, and retention times drift."
Root Cause Analysis
pKa Proximity: The pKa (~7.4) is close to the pH of neutral buffers. If the mobile phase pH is near 7, the molecule flips between neutral and ionized states, causing peak broadening.
Silanol Interactions: The acidic phenol can interact with residual silanols on the silica backbone of the column.
Troubleshooting Protocol
1. Acidify the Mobile Phase
Goal: Suppress ionization (keep the molecule neutral).
Reagent: Use 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid).
Target pH: pH < 3.0. This ensures the phenol remains fully protonated (
).
2. Column Selection
Standard: C18 is acceptable but may show poor selectivity for fluorinated isomers.
Advanced: Use a PFP (Pentafluorophenyl) column.
Mechanism:[3] "Fluorous-Fluorous" interactions between the column and the
group provide superior resolution and peak shape for this specific class of compounds.
Visualization: Method Development Loop
Figure 2: Iterative loop for optimizing HPLC peak shape for acidic fluorinated phenols.
Module 4: Handling & Stability
User Complaint: "My solid sample turned into a liquid on the bench."
Technical Insight
Melting Point Depression: Pure 5-Bromo-2-(trifluoromethyl)phenol has a melting point of 22–23°C .
Implication: In a warm lab (or during shipping), it will melt. This is not a sign of decomposition.
Storage: Store at 2–8°C (Refrigerator) to maintain solid state for easier weighing. If liquid, weigh by density (~1.75 g/mL) or melt fully and pipette.
References
PubChem. 2-Bromo-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]
Doddrell, D., et al. (1976).[4] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] Available at: [Link]
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Available at: [Link] (General Reference for F-NMR ranges).
Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Reactivity Guide
[1] Case Ticket: #TFM-5Br-OH-Optimization Subject: Overcoming Steric and Electronic Deactivation in 5-Bromo-2-(trifluoromethyl)phenol Status: Open for Resolution Support Level: Tier 3 (Senior Application Scientist)[1] Ex...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case Ticket: #TFM-5Br-OH-Optimization
Subject: Overcoming Steric and Electronic Deactivation in 5-Bromo-2-(trifluoromethyl)phenol
Status: Open for Resolution
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Substrate Profile
You are encountering difficulties with 5-Bromo-2-(trifluoromethyl)phenol because this molecule presents a "perfect storm" of electronic deactivation and steric hindrance.[1]
The Ortho-Effect (Sterics): The trifluoromethyl (-CF₃) group at the C2 position is bulky (approx.[1] size of an isopropyl group). It physically shields the neighboring hydroxyl (-OH) group, impeding nucleophilic attack during O-alkylation.[1]
Electronic Deactivation (Acidity): The -CF₃ group is a strong electron-withdrawing group (EWG).[1] It stabilizes the phenoxide anion via induction, significantly lowering the pKₐ (approx. 8.8 vs. 10.0 for phenol).[1] While this makes the proton easier to remove, the resulting phenoxide is a "lazy" nucleophile—stable and less reactive.
The Meta-Halogen (Coupling): The bromine at C5 is meta to the activating -OH and para to the deactivating -CF₃.[1] This creates an electron-deficient ring system that is prone to oxidative addition but highly sensitive to catalyst poisoning by the free phenol.[1]
User Issue: "I am trying to methylate the phenol using K₂CO₃/MeI in Acetone, but conversion is stuck at <40%."
Diagnostic
Standard Williams Ether Synthesis conditions (K₂CO₃/Acetone) fail here because the potassium cation forms a tight ion pair with the electron-poor, sterically hindered phenoxide. The nucleophile is effectively "caged" and cannot attack the electrophile.
The Resolution: The Cesium Effect
You must switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent. The large ionic radius of Cesium (1.67 Å) compared to Potassium (1.38 Å) prevents tight ion pairing with the phenoxide oxygen. This leaves the "naked" phenoxide anion free to react, overcoming the steric bulk of the ortho-CF₃ group.
Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Add Cs₂CO₃ (1.5 equiv).[1] The solution may turn yellow (phenoxide formation).
Stir at Room Temperature for 15 minutes to ensure complete deprotonation.
Add the alkyl halide (1.2 equiv) dropwise.
Heat to 60°C and monitor via LCMS.
Success Marker: Disappearance of the phenol peak (RT shifts significantly upon capping).
Module 2: C-C Bond Formation (Suzuki-Miyaura Coupling)
User Issue: "My Pd-catalyzed coupling at the aryl bromide results in dehalogenation or no reaction. The starting material remains."
Diagnostic
Free phenols are notorious catalyst poisons.[1] The acidic proton (pKₐ ~8.8) can protonate the ligands or coordinate directly to the Palladium center, shutting down the catalytic cycle. Furthermore, the electron-deficient nature of the ring (due to -CF₃) makes the C-Br bond susceptible to reductive dehalogenation (replacing Br with H) rather than coupling.[1]
The Resolution: Protection First
While some specialized ligands (e.g., Buchwald's XPhos) can tolerate free phenols, the most robust "self-validating" route for this specific substrate is to protect the phenol first.
Decision Pathway: Coupling Strategy
Caption: Logical workflow for ensuring successful cross-coupling by prioritizing phenol protection.
Alternative: The "One-Pot" SuFEx Route
If you cannot alkylate the phenol (e.g., you need the OH free later), convert it to a Tosylate or Triflate in situ. This serves two purposes: it protects the oxygen and provides a second potential leaving group (though the Br is usually more reactive than a Tosylate, a Triflate might compete).
Recommendation: React with Tosyl Chloride (TsCl) to form the tosylate, then couple at the Bromine. The Tosylate is stable under Suzuki conditions.
Module 3: Troubleshooting FAQs
Q1: I see a new spot on TLC that is very close to the starting material, but the mass spec shows +14 (Methylation). Why is separation so poor?
Answer: The -CF₃ group significantly lowers the polarity of the phenol, making it behave similarly to the methyl ether on silica.
Fix: Use a modifier in your TLC/Column solvent.[1] Add 1% Acetic Acid to the eluent to streak the unreacted phenol, or wash the organic layer with 1M NaOH during workup to remove unreacted starting material before chromatography.
Q2: Can I use Mitsunobu conditions instead of Cs₂CO₃?
Answer: It is risky.[1] The pKₐ of 5-Bromo-2-(trifluoromethyl)phenol (~8.[1]8) is on the lower limit for standard DIAD/PPh₃ Mitsunobu reactions. The low nucleophilicity of the sterically hindered phenoxide often leads to poor conversion or formation of hydrazine byproducts. The Cs₂CO₃/Alkyl Halide route (Module 1) is thermodynamically driven and far more reliable for this specific substrate [2].
Q3: During Suzuki coupling, I observe significant hydrodehalogenation (Product mass = Starting Mass minus 79/81 + 1).
Answer: This is caused by the electron-deficient ring facilitating hydride transfer from the solvent (often alcohols or amines) to the Pd-Ar intermediate.[1]
Fix:
Switch solvent to Toluene/Water or Dioxane/Water (avoid Ethanol/Isopropanol).[1]
Increase catalyst loading to speed up the transmetallation step relative to the side reaction.
Ensure your solvent is strictly degassed (oxygen promotes homocoupling and decomposition).[1]
References
Cesium Carbonate Effect: ResearchGate. "Cesium carbonate catalyzed O-alkylation of phenol to synthesize alkyl aryl ethers."[1][2][3] Accessed Feb 7, 2026.[1]
Reactivity of Ortho-CF3 Phenols: BenchChem. "A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues." Accessed Feb 7, 2026.[1] [1]
The Core Challenge:
Synthesizing 5-Bromo-2-(trifluoromethyl)phenol presents a classic "substitution pattern conflict."
The Hydroxyl Group (-OH) is a strong ortho/para director.
The Trifluoromethyl Group (-CF₃) is a meta director (but deactivating).
If you attempt direct bromination of 2-(trifluoromethyl)phenol, the directing effects of the hydroxyl group dominate. The electrophile (Br⁺) will attack the position para to the hydroxyl group (Position 4) or ortho (Position 6).
The Target (Position 5) is meta to the hydroxyl group. Therefore, direct Electrophilic Aromatic Substitution (EAS) will fail to produce the 5-bromo isomer as the major product. The synthesis must proceed via a route that establishes the substitution pattern before the phenol is formed, or uses a functional group interconversion (FGI) strategy like the hydrolysis of a diazonium salt.
Solvent: Water (or Water/1,4-Dioxane for solubility)
Workflow:
Salt Formation: Suspend the aniline in dilute H₂SO₄. Heat gently to form the anilinium salt, then cool to 0–5 °C in an ice bath. The suspension must be fine to ensure reactivity.
Diazotization: Add aqueous NaNO₂ dropwise, maintaining internal temperature < 5 °C . Stir for 30 mins.
Checkpoint: Solution should become clear(er). Test with starch-iodide paper (should turn blue instantly).
Urea Quench: Add small amounts of urea to destroy excess nitrous acid (prevents side reactions).
Hydrolysis (The Critical Step):
Prepare a separate vessel with 20% H₂SO₄ heated to reflux (100–110 °C) .
Slowly add the cold diazonium solution into the boiling acid.
Why? High temperature favors the capture of the carbocation by water (forming phenol) over the coupling reaction (forming azo dyes).
Extraction: Cool, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.
Troubleshooting the Sandmeyer/Hydrolysis Route
Common Byproduct Profile
Byproduct
Structure / Description
Cause
Corrective Action
Azo Dyes (Tars)
Deep red/brown polymeric solids.
Coupling: The diazonium salt attacked the newly formed phenol. Occurs if pH is too high or addition is too fast.
Ensure reaction mixture is strongly acidic (H₂SO₄). Add diazonium slowly to the hot acid (keeps diazonium concentration low).
Chloro-impurity
5-Bromo-2-(trifluoromethyl)-chlorobenzene .
Halide Exchange: Used HCl instead of H₂SO₄. Cl⁻ is a better nucleophile than H₂O.
Strictly use H₂SO₄. Avoid HCl during diazotization for phenol synthesis.
Reduced Arene
3-Bromo-benzotrifluoride (Des-hydroxy).
Hydro-de-amination: Presence of reducing agents or ethanol in the mixture.
Use pure water/dioxane. Avoid ethanol as a co-solvent (it acts as a reducing agent).
Fluoro-impurity
5-Bromo-2-(trifluoromethyl)-fluorobenzene .
Schiemann Reaction: Used HBF₄ or BF₃.
Use H₂SO₄.[1] Avoid tetrafluoroboric acid unless the fluoride is the target.
Visualizing the Reaction Pathways
The following diagram illustrates the divergence between the desired hydrolysis and the fatal byproducts (Azo coupling and Halide exchange).
Caption: Pathway divergence in the hydrolysis of 5-bromo-2-(trifluoromethyl)aniline. Green path indicates the target workflow; Red paths indicate critical failure modes caused by incorrect pH, temperature, or counter-ions.
FAQ: Alternative Routes
Q: Can I use 5-Bromo-2-(trifluoromethyl)anisole and demethylate it?A: Yes. This is Route B .
Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78 °C to RT.
Pros: Avoids diazonium instability; very clean.
Cons: The anisole precursor is often more expensive than the aniline. BBr₃ is moisture sensitive and hazardous.
Watch out for: Incomplete demethylation (check via TLC/LCMS) or debromination (rare, but possible if Pd contaminants are present from previous steps).
Q: Why not nitrate 3-bromobenzotrifluoride?A: Nitration is non-selective. You will get a mixture of isomers (2-nitro and 4-nitro relative to CF3), requiring tedious column chromatography separation. The aniline route (purchasing the pure isomer) is more atom-efficient for bench-scale work.
References & Authority
Directing Effects in Bromination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).
Diazonium Hydrolysis Protocol: Cohen, T., et al. (1977). "A Simple Preparation of Phenols from Diazonium Ions via the Generation and Oxidation of Aryl Radicals by Copper Salts." Journal of Organic Chemistry. Link
Two-Phase Hydrolysis Improvements: Iwamura, T., et al. (2025). "Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water)." ResearchGate. Link
Patent Reference (Synthesis Context): "Process for preparation of substituted phenols." WO2008076705. Link
Technical Support Center: 5-Bromo-2-(trifluoromethyl)phenol Reaction Monitoring
Topic: TLC Monitoring of 5-Bromo-2-(trifluoromethyl)phenol Ticket ID: #TLC-BR-CF3-PH Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for 5-Bromo-2-(trifluoromethyl)phen...
Welcome to the technical support hub for 5-Bromo-2-(trifluoromethyl)phenol . This guide addresses the specific chromatographic challenges posed by this compound's unique "push-pull" electronic structure. The combination of a lipophilic, electron-withdrawing trifluoromethyl group (
) and an acidic phenolic hydroxyl () creates a duality that often leads to confusing TLC results (tailing, co-elution) if not managed correctly.
This guide is structured to move you from Method Development to Visualization and finally Troubleshooting , ensuring your reaction monitoring is robust and reproducible.
Module 1: Method Development (The "Setup")
Q: Why does my starting material streak or tail on the TLC plate?
A: Tailing is the primary failure mode for this compound.
The phenolic proton in 5-Bromo-2-(trifluoromethyl)phenol is significantly more acidic than in unsubstituted phenol due to the strong electron-withdrawing nature of the ortho-trifluoromethyl and meta-bromine groups.
The Mechanism: Silica gel is slightly acidic (
), but it contains surface silanol groups () that can deprotonate your phenol, creating a phenoxide anion. This anion drags along the silica, causing streaks.
The Fix: You must suppress ionization by acidifying the mobile phase.
Optimized Mobile Phase Protocol
Parameter
Recommendation
Technical Rationale
Base Solvent
Hexane / Ethyl Acetate
The and groups provide significant lipophilicity, making DCM/MeOH systems often too polar (high ).
Gradient Start
90:10 (Hex:EtOAc)
Start non-polar. The group pushes the up compared to standard phenols.
Modifier (Critical)
1% Acetic Acid (AcOH)
Suppresses the equilibrium to the neutral phenol form (), sharpening the spot.
Alternative
0.5% Formic Acid
Use if AcOH is insufficient, but AcOH is usually adequate and easier to remove.
Pro-Tip: Pre-elute your TLC plate with the mobile phase (without spotting) and dry it before use. This "neutralizes" basic sites on the silica binder.
Module 2: Visualization (The "Detection")
Q: I can't distinguish my product from the starting material under UV. What stains work best?
A: While the aromatic ring ensures UV activity, the chemical similarity between starting material (SM) and product (e.g., O-alkylated product) often leads to overlapping UV spots. You need a Chemical Stain to leverage the specific reactivity of the phenol group.
Visualization Decision Tree
UV (254 nm): Your primary check. The conjugated aromatic system absorbs strongly.
Reaction: Forms a colored complex (usually violet/blue) with the free phenolic
.
Utility:Differentiation. If you are doing an O-alkylation (e.g., making an ether), the Product will NOT stain with
, while the Starting Material WILL .
PMA (Phosphomolybdic Acid): The "Universal" backup.[1]
Utility: Visualizes non-UV active side products or impurities (e.g., alkyl halides used as reagents).
Caption: Workflow for distinguishing 5-Bromo-2-(trifluoromethyl)phenol from its reaction products using specific chemical interactions.
Module 3: Troubleshooting Common Issues
Scenario 1: "Ghost Spots" or Double Spots
User Report: "I see two spots for my pure starting material. Is it decomposing?"
Diagnosis: Likely Atropisomerism or Hydrogen Bonding .
Cause: The bulky
group ortho to the can create restricted rotation or stable intramolecular hydrogen bonds. On silica, the "H-bonded" form and the "Free" form may elute at slightly different rates.
Fix: Run the TLC at a slightly higher temperature (warm the solvent) or add a polar modifier (methanol) to disrupt H-bonds, though this usually isn't necessary if 1% AcOH is used. Verify purity by NMR before assuming decomposition.
Scenario 2: Co-elution in Suzuki Couplings
User Report: "I reacted the Bromine with a boronic acid, but the spot hasn't moved."
Diagnosis: Iso-polarity.
Cause: Replacing
with an aryl group (Suzuki) changes the molecular weight but might not significantly alter the polarity if the new aryl group is also lipophilic.
Fix:
Change Selectivity: Switch from Hex/EtOAc to DCM/Hexane or Toluene/Acetone . Toluene interacts with the
-systems differently than Hexane.
Derivatization (Mini-workup): Treat a small aliquot of your reaction mixture with acetic anhydride in a vial. Spot this. The phenol will acetylate, shifting its
drastically. If the reaction worked (and the phenol is gone/modified), the shift won't happen or will look different.
Module 4: Reaction Monitoring Protocols
Standard Operating Procedure (SOP): Monitoring O-Alkylation
Context: Converting 5-Bromo-2-(trifluoromethyl)phenol to an ether.
Prepare Mobile Phase: 80 mL Hexane + 20 mL EtOAc + 1 mL Acetic Acid.
Spotting:
Lane 1: Starting Material (SM) (dissolved in EtOAc).
Lane 2: Co-spot (SM + Reaction Mixture).
Lane 3: Reaction Mixture (RM).
Elution: Run until solvent front is 1 cm from top.
Comparing 5-Bromo-2-(trifluoromethyl)phenol with other brominated phenols
Strategic Scaffold Analysis: 5-Bromo-2-(trifluoromethyl)phenol Executive Summary In the landscape of halogenated bioisosteres, 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6 ) represents a high-value, "meta-paradox"...
In the landscape of halogenated bioisosteres, 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6 ) represents a high-value, "meta-paradox" scaffold. Unlike its more common isomers (4-bromo or 2-bromo derivatives), this scaffold offers a unique substitution pattern where the reactive bromine is positioned meta to the hydroxyl group and para to the trifluoromethyl group. This specific geometry allows medicinal chemists to access binding pockets that require a "kinked" or non-linear vector, often critical for Type II kinase inhibitors and allosteric modulators.
This guide provides a technical comparison, validated synthesis protocols, and orthogonal reactivity profiles to support its integration into drug discovery pipelines.
Comparative Chemical Profile
The strategic value of 5-Bromo-2-(trifluoromethyl)phenol lies in its electronic and steric differentiation from standard bromophenols.
Table 1: Physicochemical Comparison of Brominated Trifluoromethylphenols
Feature
5-Bromo-2-(trifluoromethyl)phenol
4-Bromo-2-(trifluoromethyl)phenol
2-Bromo-5-(trifluoromethyl)phenol
CAS
1121585-15-6
175204-79-6
402-05-1
Structure
OH (C1), CF3 (C2), Br (C5)
OH (C1), CF3 (C2), Br (C4)
OH (C1), Br (C2), CF3 (C5)
Vector Geometry
Meta-substitution (120°)
Para-substitution (180°)
Ortho-substitution (60°)
Acidity (pKa)
~7.2 (Predicted)
~7.4
7.43 (Exp)
Electronic Effect
Br is para to CF3 (strong deactivation)
Br is meta to CF3
Br is meta to CF3
Steric Access
High (Br is unhindered)
High
Low (Br is flanked by OH)
Primary Utility
Accessing difficult meta-vectors
Linear chain extension
Ortho-functionalization
Key Insight: The ortho-CF3 group significantly increases the acidity of the phenolic OH (pKa ~7.2 vs. 9.9 for phenol), making the phenolate anion highly stable but less nucleophilic. This requires specific adjustments in O-alkylation protocols (see Section 4).
Validated Synthesis Protocol
Direct bromination of 2-(trifluoromethyl)phenol typically yields the 4-bromo isomer due to the para-directing effect of the hydroxyl group. Therefore, the most reliable route to the 5-bromo isomer is via the Sandmeyer-type hydroxylation of the commercially available aniline precursor.
Protocol: Conversion of 5-Bromo-2-(trifluoromethyl)aniline to Phenol
Precursor: 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3)
Mechanism: Diazotization followed by hydrolytic dediazoniation.
Step-by-Step Methodology:
Diazotization:
Dissolve 5-bromo-2-(trifluoromethyl)aniline (10 mmol) in 35% H₂SO₄ (20 mL).
Cool the suspension to 0–5 °C in an ice bath.
Add a solution of NaNO₂ (1.1 eq, 11 mmol) in water (5 mL) dropwise over 15 minutes. Critical: Maintain temperature <5 °C to prevent diazonium decomposition.
Stir for 30 minutes at 0 °C. The solution should become clear/pale yellow.
Hydrolysis (The "Hot Acid" Method):
Prepare a separate vessel with 15% H₂SO₄ (20 mL) and heat to 100 °C .
Slowly add the cold diazonium solution dropwise into the hot acid. Caution: Nitrogen gas evolution will be vigorous.
Stir at reflux for 1 hour to ensure complete conversion.
Isolation:
Cool to room temperature.[1][2] The product may oil out or precipitate.
Extract with Ethyl Acetate (3 x 30 mL).
Wash organic layer with brine, dry over Na₂SO₄ , and concentrate.[2]
Yield Expectation: 65–75%
QC Check: ¹H NMR (CDCl₃) should show a singlet (or doublet) for the OH proton at 5.5-6.0 ppm and specific aromatic coupling patterns (d, J2Hz for H6; dd for H4).
Orthogonal Reactivity Guide
This scaffold offers three distinct handles for diversification. The diagram below illustrates the "Decision Tree" for functionalizing this molecule.
Figure 1: Orthogonal reactivity pathways. The OH group requires milder bases due to enhanced acidity, while the Br position is primed for Pd-catalyzed coupling.
Experiment: Site-Selective Suzuki Coupling
Objective: Couple an aryl boronic acid to the C5-Br position without protecting the phenol (if possible) or after O-protection.
Note: Free phenols can poison Pd catalysts or undergo side reactions. Protection as a benzyl ether or methyl ether is recommended before coupling.
Protocol (Protected Route):
Protection: React scaffold with MeI/K₂CO₃ in Acetone (Reflux, 2h) -> 5-Bromo-1-methoxy-2-(trifluoromethyl)benzene .
Workup: Filter through Celite, extract with EtOAc.
Deprotection (Optional): BBr₃ in DCM (-78 °C to RT) to regenerate the phenol.
Applications in Drug Discovery
Kinase Inhibitors: The 5-position allows for the extension of the molecule into the "solvent-exposed region" of a kinase pocket while the OH interacts with the hinge region.
Bioisosteres: The 2-CF3-phenol motif is a bioisostere for 2-chlorophenol but with significantly higher metabolic stability (blocking hydroxylation at the electron-rich ortho position) and lipophilicity (LogP increase ~0.8).
References
Synthesis & Properties: BenchChem, "Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives."
5-Bromo-2-(trifluoromethyl)phenol vs 4-Bromo-2-(trifluoromethyl)phenol reactivity
[1][2] Executive Summary 5-Bromo-2-(trifluoromethyl)phenol and 4-Bromo-2-(trifluoromethyl)phenol are regioisomers with distinct electronic profiles that dictate their utility in medicinal chemistry.[1][2] While they shar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol and 4-Bromo-2-(trifluoromethyl)phenol are regioisomers with distinct electronic profiles that dictate their utility in medicinal chemistry.[1][2] While they share the same molecular weight and functional groups, their reactivity in palladium-catalyzed cross-coupling and nucleophilic substitution differs significantly due to the relative positioning of the bromine atom to the directing hydroxyl (OH) and trifluoromethyl (CF
) groups.
The Commodity Isomer (4-Bromo): The kinetic and thermodynamic product of direct bromination. Readily available but electronically deactivated for cross-coupling.
The Premium Isomer (5-Bromo): Requires indirect synthesis.[1][2] Electronically activated for oxidative addition, offering superior yields in difficult couplings, albeit at a higher raw material cost.
Structural & Electronic Analysis
The reactivity difference stems from the interplay between the electron-donating hydroxyl group (EDG) and the electron-withdrawing trifluoromethyl group (EWG).[1]
Feature
4-Bromo-2-(trifluoromethyl)phenol
5-Bromo-2-(trifluoromethyl)phenol
Br Position relative to OH
Para (4-position)
Meta (5-position)
Br Position relative to CF
Meta
Para
Electronic Effect on C-Br
Deactivated: OH donates electron density (+R) directly to the C-Br carbon, increasing bond strength and shielding it from Pd(0).[1][2]
Activated: CF withdraws density (-I, -R hyperconjugation) from the para position.[1][2] OH cannot donate via resonance to the meta position.
Indirect (e.g., Sandmeyer from aniline precursor).
Visualizing the Electronic Activation
The following decision tree illustrates how electronic effects dictate the choice of isomer for library synthesis.
Figure 1: Mechanistic decision tree comparing the electronic activation of the C-Br bond in both isomers.
Comparative Reactivity Profile
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The rate-determining step in coupling electron-rich phenols is often oxidative addition .[1][2]
4-Bromo Isomer: The hydroxyl group at C1 is a strong resonance donor.[1][2] In the 4-bromo isomer, this donation increases the electron density at the C-Br bond, making it less electrophilic.[1][2] Pd(0) insertion is sluggish.
Challenge: High rates of protodehalogenation (reduction) or homocoupling may occur if the catalyst cycle stalls.
5-Bromo Isomer: The bromine is meta to the OH group, nullifying the resonance donation. Furthermore, it is para to the CF
group. The CF group exerts a strong pull on the electron density at C5, significantly lowering the transition state energy for Pd(0) insertion.
Advantage:[3][4][5][6] This isomer acts like an electron-deficient aryl halide (similar to 4-bromobenzotrifluoride), typically reacting fully within 1-2 hours under standard conditions.[1][2]
B. O-Alkylation and Acidity
The acidity of the phenolic proton dictates the base required for O-alkylation.[1][2]
Hammett Prediction: The Hammett constant (
) for bromine is +0.39 (meta) and +0.23 (para).
Implication: The 5-bromo isomer (meta-Br) is more acidic than the 4-bromo isomer.[1][2] While both can be deprotonated by weak bases (
, ) in DMF/Acetone, the 5-bromo isomer will form the phenoxide anion more readily, potentially accelerating O-alkylation reactions.[1][2]
Experimental Protocols
Protocol A: Synthesis of the Isomers (The "Availability Trap")
Researchers must understand that Target B (4-Bromo) is the natural product of bromination. Target A (5-Bromo) cannot be made this way.
Figure 2: Regioselectivity of direct bromination. Accessing the 5-bromo isomer requires de novo synthesis from 3-trifluoromethylphenol or aniline precursors.[1][2]
Protocol B: High-Fidelity Suzuki Coupling
This protocol is optimized for 4-Bromo-2-(trifluoromethyl)phenol to overcome its electronic deactivation.[1][2] It works exceptionally well for the 5-bromo isomer as well.[1][2]
Note: SPhos is chosen to create a highly active, electron-rich Pd species to facilitate oxidative addition into the deactivated 4-Br bond.[1][2]
Base: K
PO (2.0 equiv, 2M aqueous solution)
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.[1][2]
Step-by-Step Workflow:
Charge: In a reaction vial, combine the phenol substrate (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)
(4.5 mg), and SPhos (16.4 mg).
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
Solvent: Add degassed Toluene (4 mL) and 2M K
PO (1 mL).
Heat:
For 5-Bromo: Heat to 60°C. Monitor by HPLC (Expect completion < 2 hrs).
For 4-Bromo: Heat to 80-100°C. Monitor by HPLC (Expect completion 4-12 hrs).
Workup: Cool to RT. Acidify with 1M HCl (to protonate the phenol). Extract with EtOAc.[7]
Self-Validating Checkpoint:
If using the 4-bromo isomer and conversion stalls at ~60%, add a second charge of catalyst (1 mol%) and increase temperature.[1][2] The 5-bromo isomer rarely requires this intervention.[1][2]
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
ChemicalBook. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol Synthesis and Properties. Retrieved from ChemicalBook database. Link
Sigma-Aldrich. (n.d.).[1][2] 4-Bromo-2-(trifluoromethyl)phenol Product Page. Link
Spectroscopic Differentiation of 5-Bromo-2-(trifluoromethyl)phenol Isomers
Executive Summary In the development of fluorinated pharmaceutical scaffolds, 5-Bromo-2-(trifluoromethyl)phenol (CAS 194856-63-2) is a critical intermediate. However, its structural validation is frequently complicated b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of fluorinated pharmaceutical scaffolds, 5-Bromo-2-(trifluoromethyl)phenol (CAS 194856-63-2) is a critical intermediate. However, its structural validation is frequently complicated by the presence of regioisomers, particularly 4-Bromo-2-(trifluoromethyl)phenol , which is the thermodynamic product of direct bromination.
This guide provides a definitive spectroscopic framework to distinguish the 5-bromo target from its 4-bromo and 6-bromo isomers. Unlike standard datasheets, we focus on the mechanistic causality of signal patterns in NMR (
H, F) and MS, providing a self-validating protocol for researchers.
The Isomer Landscape: Why Confusion Occurs
The synthesis of trifluoromethylphenols often involves electrophilic aromatic substitution.
The Challenge: The hydroxyl group (-OH) is a strong ortho, para-activator. The trifluoromethyl group (-CF
) is a strong meta-director (deactivating).
Direct Bromination: Brominating 2-(trifluoromethyl)phenol preferentially targets the 4-position (para to -OH) and 6-position (ortho to -OH).
The Target: Accessing the 5-position (meta to -OH) typically requires indirect routes (e.g., Sandmeyer reaction from an aniline precursor). Consequently, confirming the 5-bromo substitution pattern is a mandatory quality gate.
Structural Comparison
Isomer
Structure
Synthetic Origin
Key Feature
5-Bromo-2-(trifluoromethyl)phenol
Target
Indirect Synthesis (e.g., via aniline)
Br is meta to OH; para to CF
4-Bromo-2-(trifluoromethyl)phenol
Major Impurity
Direct Bromination (Major Product)
Br is para to OH; meta to CF
6-Bromo-2-(trifluoromethyl)phenol
Minor Impurity
Direct Bromination (Minor Product)
Br is ortho to OH; ortho to CF
Spectroscopic Profiling: The Decision Matrix
Proton NMR (
H-NMR) Analysis
The definitive differentiation lies in the spin-spin coupling patterns (splitting) rather than absolute chemical shifts, which can drift with concentration.
Target: 5-Bromo-2-(trifluoromethyl)phenol
Spin System: AMX or ABX pattern.
Protons: H3, H4, H6.
Pattern:
H3 & H4: These are adjacent (ortho). They will appear as a pair of doublets with a large coupling constant (
Hz).
H6: This proton is isolated between the OH (pos 1) and Br (pos 5). It appears as a singlet (or a doublet with very small meta-coupling,
Hz).
Key Diagnostic: Look for one strong ortho-coupling pair and one isolated singlet that is not adjacent to the CF
H5 & H6: These are adjacent (ortho). They appear as a pair of doublets (
Hz).
H3: This proton is isolated between the CF
and Br. It appears as a singlet (or small doublet).
Differentiation: While both isomers have an "ortho pair + singlet" pattern, the chemical shift of the singlet (H3) in the 4-bromo isomer is significantly deshielded (downfield, >7.5 ppm) due to the adjacent electron-withdrawing CF
group. In the 5-bromo isomer, the singlet (H6) is shielded by the ortho-OH group.
Fluorine NMR (
F-NMR)
The
F signal is sensitive to the "Ortho Effect."
5-Bromo: The CF
group has one ortho-proton (H3). The signal is typically a sharp singlet or doublet (coupled to H3).
6-Bromo: The CF
group is flanked by Br (pos 6) and Phenol (pos 1). This steric crowding and halogen proximity cause a significant shift change compared to the 4- and 5-isomers.
Comparative Data Table
Feature
5-Bromo (Target)
4-Bromo (Common Impurity)
H Pattern
d (H3), d (H4), s (H6)
s (H3), d (H5), d (H6)
Coupling ()
Hz (Ortho)
Hz (Ortho)
Diagnostic Signal
H6 Singlet is upfield (ortho to OH)
H3 Singlet is downfield (ortho to CF)
F Shift
-61 to -63 ppm
-61 to -63 ppm (Similar)
IR (OH Stretch)
Broad, 3200-3400 cm
Broad, 3200-3400 cm
Experimental Protocols
Protocol A: Definitive NMR Identification
Use this protocol to certify the regiochemistry of your batch.
Solvent Selection: Use DMSO-d
rather than CDCl.
Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the resolution of aromatic protons. It also slows proton exchange, often allowing the phenolic -OH proton to be visualized (usually
10-11 ppm), which provides integration validation (1H).
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d
. Filter through a cotton plug if any insolubles remain.
Elution Order (Typical): The more polar 4-bromo isomer (due to para-OH/Br dipole alignment) often elutes slightly differently than the 5-bromo, though retention times are close. Co-injection with a standard is recommended.
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow ensures correct structural assignment based on spectral data.
Caption: Logic flow for distinguishing 5-bromo and 4-bromo isomers using NMR coupling and NOE interactions.
Diagram 2: Synthetic Origin & Impurity Flow
Understanding the source predicts the likely impurities.
Caption: Synthetic pathways showing why the 4-bromo isomer is the dominant impurity in direct bromination attempts.
References
BenchChem. (2025).[2][4][5] Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from 2
Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-(trifluoromethyl)phenol Product Specifications. Retrieved from 1
ChemicalBook. (n.d.). Synthesis and Properties of 2-Bromo-5-trifluoromethylphenol. Retrieved from 6
PubChem. (2025).[7] 4-(Trifluoromethyl)phenol Compound Summary. Retrieved from 7
Beilstein Journal of Organic Chemistry. (2011). Supporting Information: Synthesis of bromophenol derivatives. Retrieved from 8
Biological activity of 5-Bromo-2-(trifluoromethyl)phenol derivatives
Biological Activity & Synthetic Utility of 5-Bromo-2-(trifluoromethyl)phenol Derivatives Executive Summary 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold used primarily in th...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity & Synthetic Utility of 5-Bromo-2-(trifluoromethyl)phenol Derivatives
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and advanced agrochemicals.[1] Its structural uniqueness lies in the ortho-trifluoromethyl group, which imparts metabolic stability and lipophilicity, combined with a meta-bromine handle (relative to the hydroxyl) that enables precise cross-coupling functionalization.[1]
This guide analyzes the biological activity of derivatives synthesized from this core intermediate, focusing on their role in modulating the JAK-STAT signaling pathway and their comparative performance against non-fluorinated analogs.[1]
The primary biological utility of 5-Bromo-2-(trifluoromethyl)phenol derivatives is in the development of selective kinase inhibitors, specifically targeting the Janus Kinase (JAK) family.[1] These enzymes are critical drivers in autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms.
Mechanism of Action: JAK-STAT Pathway Modulation
Derivatives incorporate the 5-bromo-2-(trifluoromethyl)phenoxy moiety to occupy hydrophobic pockets within the ATP-binding site of the kinase domain.[1]
The Phenolic Ether Linkage: The phenol oxygen acts as a nucleophile to attach the scaffold to a core heterocycle (e.g., pyrrolo[2,3-d]pyrimidine), positioning the aromatic ring for
) Group: Located at the ortho position, the group induces a twist in the biaryl ether conformation, optimizing the fit within the kinase selectivity pocket (gatekeeper residues). It also protects the ring from metabolic oxidation (CYP450 blocking).
The Bromine Handle: In the final drug candidate, the bromine at position 5 is often replaced via Suzuki-Miyaura coupling to introduce solubilizing groups (e.g., pyrazoles, morpholines) that interact with the solvent-exposed region of the enzyme.[1]
Pathway Visualization: JAK-STAT Inhibition
Caption: The JAK-STAT signaling cascade. 5-Bromo-2-(trifluoromethyl)phenol derivatives inhibit the phosphorylation step (red dashed line), preventing downstream inflammatory gene expression.[1]
The introduction of the trifluoromethyl group significantly alters the physicochemical profile compared to chlorinated or methyl-substituted analogs.[1]
Table 1: Comparative Physicochemical Properties of Phenolic Scaffolds
Enhanced membrane permeability; improved binding to hydrophobic pockets.
Metabolic Stability
High
Moderate
Low
C-F bond strength (116 kcal/mol) resists oxidative metabolism better than C-Cl or C-H.[1]
Steric Bulk (Van der Waals)
Large ()
Medium ()
Medium ()
The bulky forces orthogonal conformation, improving selectivity for specific kinase isoforms.
Electronic Effect ()
Strong Electron Withdrawing
Moderate
Weak Electron Donating
Increases acidity of the phenol (lower pKa), enhancing nucleophilicity in ether synthesis.
Key Insight: In JAK inhibitor assays, derivatives containing the 2-trifluoromethyl group consistently show superior
values (often <10 nM) compared to 2-methyl analogs (>100 nM), primarily due to the "fluorine effect" on hydrophobic binding and metabolic resistance.[1]
Experimental Protocols
Protocol A: Synthesis of Biaryl Ether Intermediates
This protocol describes the use of 5-Bromo-2-(trifluoromethyl)phenol to synthesize a kinase inhibitor precursor via Nucleophilic Aromatic Substitution (
Preparation: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
Deprotonation: Add
(2.0 mmol) and stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms.
Coupling: Add the chloropyrimidine electrophile (1.0 mmol) in one portion.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3]
Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates.[1] Filter the solid, wash with water, and dry under vacuum.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-50% EtOAc/Hexane).
Validation Criteria:
1H NMR: Disappearance of the phenolic -OH singlet (~5.5-6.0 ppm).[1] Appearance of aromatic signals corresponding to the coupled ring.
Incubate enzyme with inhibitor (serial dilutions from 10 µM to 0.1 nM) for 30 mins.
Add ATP and substrate; incubate for 60 mins at RT.
Detect phosphorylation using HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo™ reagents.[1]
Data Analysis: Fit data to a 4-parameter logistic equation to determine
.
Synthetic Workflow Visualization
Caption: Synthetic route transforming the phenol into a bioactive kinase inhibitor. The bromine atom serves as a "handle" for late-stage diversification.[1]
References
Rodgers, J. D., et al. (2011).[4] Pyrazolyl-substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. World Intellectual Property Organization, WO 2011/035900 A1 .[4][5]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1]
Structure-activity relationship (SAR) of 5-Bromo-2-(trifluoromethyl)phenol analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 5-Bromo-2-(trifluoromethyl)phenol , a critical pharmacophore used in the synthesis of agrochemicals (diphenyl ether herb...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 5-Bromo-2-(trifluoromethyl)phenol , a critical pharmacophore used in the synthesis of agrochemicals (diphenyl ether herbicides), antimicrobial agents, and kinase inhibitors.
Executive Summary & Scaffold Analysis
5-Bromo-2-(trifluoromethyl)phenol is a trisubstituted benzene derivative characterized by three distinct functional handles: a phenolic hydroxyl group (H-bond donor/acceptor), a trifluoromethyl group (lipophilic/electron-withdrawing), and a bromine atom (halogen bond donor/reactive cross-coupling site).
In drug discovery, this scaffold is valued for its unique electronic profile.[1] The ortho-trifluoromethyl group significantly increases the acidity of the phenol (lowering pKa) compared to non-fluorinated analogs, enhancing binding affinity in basic pockets of enzymes or receptors (e.g., AMPA receptors or bacterial membranes).
Physicochemical Profile (Predicted)
Property
5-Bromo-2-(trifluoromethyl)phenol
Phenol (Reference)
Impact on Bioactivity
pKa
~7.4 - 7.8
9.95
Higher acidity leads to stronger ionic interactions at physiological pH.
Strong electron-withdrawing nature deactivates the ring against oxidation.
Comparative Performance Analysis
This section compares the 5-Bromo-2-(trifluoromethyl)phenol scaffold against its closest structural analogs to justify its selection in lead optimization.
A. Analog Comparison: Halogen Substitutions
Context: Antimicrobial potency and metabolic stability.
Analog
Substituent (C5)
Electronic Effect
Metabolic Stability
Relative Potency (Theoretical)*
Target
-Br
Moderate EWG
High
High (Balances lipophilicity & steric fit)
Analog A
-Cl
Moderate EWG
High
Moderate (Lower lipophilicity than Br)
Analog B
-F
Weak EWG
Moderate
Low (Lacks steric bulk for hydrophobic pockets)
Analog C
-CH3
EDG (Donating)
Low (Oxidation prone)
Low (Reduces phenol acidity)
Note: Relative potency is based on general trends in diphenyl ether herbicide and antimicrobial SAR studies where lipophilicity (LogP) correlates with efficacy.
B. Isomeric Comparison: Positional Effects
Context: Steric hindrance and pKa modulation.
5-Bromo-2-(trifluoromethyl)phenol (Target):
Effect: The ortho-CF3 group exerts a strong inductive effect (-I), lowering the pKa of the OH group. The meta-Br provides steric bulk without interfering with the OH binding site.
Utility: Ideal for active sites requiring a specific H-bond angle and hydrophobic filling at the C5 position.
2-Bromo-5-(trifluoromethyl)phenol (Isomer):
Effect: The ortho-Br creates an intramolecular H-bond with the hydroxyl group, potentially "masking" the phenol and reducing its ability to act as a donor to the protein target.
Utility: Better for targets requiring a more neutral, lipophilic core.
The biological activity of this scaffold is driven by the synergistic effects of its three components. Below is a mechanistic breakdown.
The "Magic Methyl" Effect of CF3
The trifluoromethyl group at the C2 position is not merely a "fat methyl." It is a bioisostere that confers:
Metabolic Blockade: The C-F bond energy (approx. 485 kJ/mol) renders the ring resistant to CYP450-mediated oxidation at the ortho position.
Dipole Modulation: The strong dipole of the C-F bonds can align with backbone amides in protein targets, a phenomenon known as "orthogonal multipolar interaction."
The Bromine "Anchor"
At the C5 position, the bromine atom often acts as a hydrophobic anchor. In kinase inhibitors, this Br atom can form Halogen Bonds (X-bond) with carbonyl oxygens in the hinge region of the kinase, a specific interaction that chloro- or fluoro- analogs cannot replicate as effectively due to the smaller
-hole.
Visualization: SAR Logic Map
Figure 1: Mechanistic contributions of functional groups to the bioactivity of the scaffold.
Experimental Protocols
To validate the SAR of this compound versus its analogs, the following protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Synthesis via Bromination
Objective: Selective synthesis of 5-Bromo-2-(trifluoromethyl)phenol.
Note: Direct bromination of 2-trifluoromethylphenol often yields a mixture. Controlled conditions are required.
Dissolve 2-(trifluoromethyl)phenol in solvent at 0°C.
Add
dropwise over 30 minutes. Critical: Maintain low temp to favor para-substitution relative to the activating OH group (which is position 5 relative to the CF3 at 2, if numbering from OH=1).
Stir at RT for 12 hours.
Quench with saturated
.
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Validation:
-NMR must show doublets with meta-coupling () for protons at C4 and C6.
Objective: Compare antimicrobial potency against S. aureus (Gram-positive model).
Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).
Media: Mueller-Hinton Broth (MHB).
Inoculum: Adjust bacterial suspension to
CFU/mL.
Plate Setup: 96-well plate, serial 2-fold dilutions (Range: 64
g/mL to 0.125 g/mL).
Controls:
Positive: Ciprofloxacin.
Negative: DMSO vehicle (max 1%).
Readout: Visual turbidity or OD600 after 24h incubation at 37°C.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow from synthesis to biological validation.[2]
References
National Institutes of Health (NIH). (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus. Retrieved from [Link]
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Analytical Methodologies (HPLC-UV vs.
F-qNMR)
Executive Summary & Scientific Context
The Molecule: 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a critical pharmacophore in drug discovery, particularly for PROTAC linkers and kinase inhibitors.[1] The trifluoromethyl (
) group at the ortho position confers metabolic stability and lipophilicity, while the bromine at the meta position (relative to the hydroxyl) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]
The Challenge: Synthesizing the 5-bromo isomer is electronically challenging.[1] The hydroxyl group (strong ortho/para director) and the
group (strong meta director) both direct electrophilic substitution to the 4- and 6- positions.[1] Consequently, the 5-bromo target is often synthesized via indirect routes (e.g., Sandmeyer reaction of anilines) or requires difficult purification from 4-bromo regioisomers.[1]
The Thesis: While HPLC-UV is the industry standard for routine purity checks, it frequently fails to resolve the 5-bromo target from its 4-bromo regioisomer due to identical polarity and UV absorption profiles. This guide demonstrates why Quantitative
NMR (qNMR) is the superior, self-validating method for absolute purity confirmation of this specific fluorinated scaffold.[1]
Comparative Analysis: HPLC-UV vs.
F-qNMR
The following table summarizes the performance metrics of both methods specifically for 5-Bromo-2-(trifluoromethyl)phenol.
Feature
Method A: HPLC-UV (Standard)
Method B: F-qNMR (Recommended)
Primary Detection Principle
UV Absorption ( transitions)
Nuclear Spin Resonance (Fluorine environment)
Isomer Resolution
Low to Moderate. 4-Br and 5-Br isomers often co-elute on C18 columns.[1]
High. The shift is highly sensitive to the Br position ( vs ).[1]
Reference Standard
Required. Accurate quantification requires a pure reference standard of the specific isomer.
Not Required. Can use a generic internal standard (e.g., -Trifluorotoluene).
Water/Solvent Detection
Blind. Cannot detect residual moisture or inorganic salts.[1]
Blind (mostly). only sees fluorinated species.[1] (Use -NMR for solvents).
Using a standard C18 column often yields a "false positive" high purity (e.g., >98%) because the hydrophobic difference between the 4-bromo and 5-bromo isomers is negligible.
Optimized Protocol for Regioisomer Separation
To separate the 5-bromo target from the 4-bromo impurity, you must utilize
- interactions rather than simple hydrophobicity.[1]
Column: Fluorophenyl (PFP) or Phenyl-Hexyl stationary phase (e.g., Phenomenex Kinetex PFP, 2.6 µm, 100 Å, 150 x 4.6 mm).[1]
Why this works: The electron-deficient PFP ring in the column interacts differently with the electron-rich phenol ring depending on the steric placement of the Bromine atom, pulling the isomers apart.
Method B: Quantitative
F NMR (The Gold Standard)[1]
This method is self-validating because the signal integral is directly proportional to the molar ratio of nuclei, independent of extinction coefficients.
Where is the number of fluorine atoms (3 for both).[1]
Decision Workflow & Logic
The following diagram illustrates the logical flow for confirming the purity of the synthesized batch, ensuring no regioisomers are missed.
Caption: Logical workflow for validating 5-Bromo-2-(trifluoromethyl)phenol, prioritizing qNMR for isomer detection.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21914470, 2-Bromo-5-(trifluoromethyl)phenol. (Note: Isomer comparison). Retrieved from [Link][1]
Takamatsu, T. et al. (2023). Quantitative 19F NMR as a Robust Tool for Reaction Optimization and Purity Analysis of Fluorinated Pharmaceuticals. ChemRxiv.[1] Retrieved from [Link]
Welch Materials (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. Retrieved from [Link]
Bharti, S. K., & Roy, R. (2012).Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Methodology grounding for qNMR).
Definitive Structural Validation of 5-Bromo-2-(trifluoromethyl)phenol Derivatives
A Comparative Guide for Medicinal Chemistry Applications[1] Part 1: Executive Summary & Strategic Analysis[1] 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold.[1] The combinati...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Medicinal Chemistry Applications[1]
Part 1: Executive Summary & Strategic Analysis[1]
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a high-value pharmacophore scaffold.[1] The combination of the trifluoromethyl group (–CF₃) and the bromine handle offers a unique balance of metabolic stability, lipophilicity, and synthetic versatility (via Suzuki/Buchwald couplings).
However, the functionalization of this scaffold presents a specific validation challenge: Ambident Nucleophilicity.
When subjecting this phenol to alkylation (a common step to attach linkers or solubilizing groups), the reaction can proceed via:
O-Alkylation (Thermodynamic/Kinetic preference in polar aprotic solvents): Formation of the ether.[1]
C-Alkylation (Side Reaction): Attack on the ring carbons (C4 or C6), often favored in protic solvents or with "soft" electrophiles.[1]
The Problem: Standard 1H NMR is often insufficient to definitively distinguish O- vs. C-alkylation due to the electron-withdrawing nature of the –CF₃ group, which distorts typical aromatic shielding patterns. Misidentification at this stage leads to "dead-end" SAR (Structure-Activity Relationship) data.[1]
This guide compares validation methodologies and establishes a Self-Validating HMBC Protocol as the industry gold standard.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the three primary methods for validating the reaction product of 5-Bromo-2-(trifluoromethyl)phenol with an alkyl halide (R-X).
Cannot definitively prove O- vs C- attachment if aromatic pattern is complex.
Requires sufficient concentration (>5 mg) for good S/N.
Requires a single crystal (often difficult with oily ethers).[1]
Verdict
Screening Tool. Use for rough checks.
The Standard. Mandatory for compound registration.
The Arbiter. Use only for critical final leads.
Part 3: The Self-Validating HMBC Protocol
To guarantee scientific integrity, we utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] This method detects correlations between protons and carbons separated by 2-3 bonds (
and ), bridging the gap between the newly added alkyl group and the aromatic ring.
The Logic (Causality)
In 5-Bromo-2-(trifluoromethyl)phenol:
C1 is the ipso-carbon attached to the Oxygen.
H6 is the aromatic proton ortho to the Oxygen.
H_alkyl are the protons on the newly attached linker.
Validation Rule: If the product is O-alkylated , the H_alkyl protons and the H6 aromatic proton must both show a strong HMBC correlation to the same carbon (C1) .
Experimental Workflow
Sample Prep: Dissolve 10–20 mg of product in DMSO-d₆ (preferred over CDCl₃ to prevent OH exchange broadening if starting material is present).
Acquisition: Run standard gradient-selected HMBC (optimized for
Hz).
Analysis Steps:
Step 1: Identify C1 (typically 155–160 ppm, deshielded by Oxygen).[1]
Step 2: Locate H6 (typically a singlet or doublet around 7.0–7.4 ppm).[1] Confirm it correlates to C1.
Cross-referencing NMR data for 5-Bromo-2-(trifluoromethyl)phenol
Topic: Cross-referencing NMR data for 5-Bromo-2-(trifluoromethyl)phenol Content Type: Publish Comparison Guide Abstract This technical guide provides a rigorous framework for the structural validation of 5-Bromo-2-(trifl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-referencing NMR data for 5-Bromo-2-(trifluoromethyl)phenol
Content Type: Publish Comparison Guide
Abstract
This technical guide provides a rigorous framework for the structural validation of 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for medicinal chemists and process engineers, this document focuses on distinguishing the target compound from its common regioisomeric impurities (e.g., 2-bromo-5-(trifluoromethyl)phenol) arising during electrophilic aromatic substitution. We present comparative shift data, splitting pattern analysis, and a self-validating experimental workflow.
Structural Analysis & The Isomer Challenge
In the synthesis of trifluoromethyl-substituted phenols, regio-selectivity is often governed by the competing directing effects of the hydroxyl group (strongly ortho/para directing) and the trifluoromethyl group (strongly meta directing).
The target molecule, 5-Bromo-2-(trifluoromethyl)phenol , is typically synthesized via bromination of 2-(trifluoromethyl)phenol or similar precursors. A common critical impurity is the 2-bromo-5-(trifluoromethyl)phenol isomer. Distinguishing these requires a precise understanding of proton coupling networks.
Comparative Structural Parameters
Feature
Target: 5-Bromo-2-(trifluoromethyl)phenol
Isomer: 2-Bromo-5-(trifluoromethyl)phenol
Structure
1-OH, 2-CF₃, 5-Br
1-OH, 2-Br, 5-CF₃
Proton Positions
H3, H4, H6
H3, H4, H6
Key Coupling (H3-H4)
Ortho ( Hz)
Meta ( Hz)
Key Coupling (H4-H6)
Meta ( Hz)
Ortho ( Hz)
Electronic Environment
H3 is ortho to electron-withdrawing CF₃ (Deshielded).
H6 is ortho to both OH and CF₃ (Sterically crowded).
Reference NMR Data (Proton ^1H)
The following data represents the reference chemical shifts derived from substituent additivity principles and validated against analogous trifluoromethyl-phenol systems.
Solvent: DMSO-
(Recommended for observing labile Phenol -OH)
Frequency: 400 MHz[1]
Table 1: Chemical Shift Assignments
Proton
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Mechanistic Rationale
-OH
1
10.20 - 10.60
Broad Singlet (s)
N/A
Highly deshielded by aromatic ring and H-bonding. Visible in DMSO; often absent in CDCl₃.
H-3
3
7.55 - 7.65
Doublet (d)
Ortho to CF₃ (EWG). Most deshielded aromatic proton.
H-4
4
7.15 - 7.25
Doublet of Doublets (dd)
Para to OH (Shielding). Coupled ortho to H3 and meta to H6.
H-6
6
7.05 - 7.15
Doublet (d)
Ortho to OH (Shielding). Only shows meta coupling to H4 (separated by Br).
Technical Insight: The diagnostic signal for the target compound is the H-3 doublet at ~7.6 ppm . If this signal appears as a singlet or a fine doublet (
Hz), you likely have the 2-bromo isomer or a 4-bromo impurity.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol which includes an internal "Exchange Test" validation step.
Step-by-Step Methodology
Sample Preparation:
Weigh 5–10 mg of the solid sample into a clean vial.
Dissolve in 0.6 mL of DMSO-
.
Why DMSO? Chloroform (CDCl₃) often facilitates rapid proton exchange, causing the phenol -OH peak to broaden into the baseline or disappear. DMSO forms strong hydrogen bonds, "locking" the proton and sharpening the signal.
Acquisition Parameters:
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (minimum) to ensure S/N > 50:1.
Relaxation Delay (D1): Set to 3.0 seconds to allow full relaxation of aromatic protons adjacent to the CF₃ group.
The
Shake Test (Validation):
After acquiring the initial spectrum, add 1 drop of
to the NMR tube.
Shake vigorously and re-acquire the spectrum.
Pass Criteria: The broad singlet at ~10.4 ppm (OH) must disappear. The aromatic signals (H3, H4, H6) must remain unchanged.
Logic Pathway for Structural Verification
Use the following decision tree to interpret your spectral data and confirm the regioisomer identity.
Figure 1: Decision tree for verifying the regiochemistry of 5-Bromo-2-(trifluoromethyl)phenol based on H-H coupling constants.
References
Royal Society of Chemistry. (2017). Supporting Information: Synthesis of trifluoromethyl-phenol derivatives. Retrieved from [Link]
Reich, H. J. (2024). Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison. Retrieved from [Link]
Efficacy of 5-Bromo-2-(trifluoromethyl)phenol as a Precursor in Drug Discovery
[1] Executive Summary: The Fluorine Advantage In modern medicinal chemistry, the strategic incorporation of fluorine is a dominant tactic to modulate physicochemical properties without drastically altering steric bulk. 5...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the strategic incorporation of fluorine is a dominant tactic to modulate physicochemical properties without drastically altering steric bulk. 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6) has emerged as a high-value building block because it offers a unique trifunctional handle:
Phenolic Hydroxyl (C1): A handle for etherification or esterification to link pharmacophores.
Trifluoromethyl Group (C2): Provides metabolic blocking at the oxidation-prone ortho position and increases lipophilicity (
).
Bromine Atom (C5): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), electronically activated by the para-trifluoromethyl group.[1]
This guide objectively compares this precursor against its regioisomers and non-fluorinated analogs, providing experimental protocols to navigate its specific reactivity profile.
Critical Identification & Purity Standards
WARNING: There is a high prevalence of vendor mislabeling between regioisomers. You must verify the substitution pattern using NMR or strict CAS correlation before synthesis.
Lower enhances H-bond donor capability; easier to deprotonate for ether synthesis.[1]
ClogP
~3.4
~2.9
~2.6
increases membrane permeability and blood-brain barrier (BBB) penetration.[1]
Electronic Character
Electron-Poor (Activated)
Moderate
Neutral
The group activates the C5-Br bond for oxidative addition in Pd-catalysis.[1]
Metabolic Stability
High
Moderate
Low
blocks CYP450 oxidation at the ortho-position; Br allows further diversification.[1]
Key Insight: The para relationship between the electron-withdrawing
group (C2) and the Bromine (C5) makes the C-Br bond more electrophilic than in 3-bromophenol.[1] This results in faster oxidative addition rates in cross-coupling reactions, often requiring milder catalysts.
Synthetic Utility & Workflows
The compound serves as a "linchpin" scaffold. The decision tree below illustrates the optimal synthetic pathways based on the desired final architecture.
Diagram 1: Strategic Functionalization Workflow
Caption: Strategic decision tree for functionalizing 5-Bromo-2-(trifluoromethyl)phenol. Pathway A exploits the enhanced acidity of the phenol for rapid etherification.
Experimental Protocols
These protocols are designed to be self-validating. The choice of reagents addresses the specific electronic and steric properties of the
Objective: Coupling at C5-Br without affecting the C1-OH (or using the OH as a directing group).[1]
Rationale: The electron-deficient ring facilitates the oxidative addition of Palladium.[1] However, the free phenol can poison certain catalysts. We use a base-heavy system to keep the phenol deprotonated (phenoxide), which protects the oxygen from coordinating tightly to Pd.
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.
Solvation: Add sparged Dioxane/Water mixture via syringe.
Reaction: Heat to 80°C for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear. The product will be more polar if the boronic acid contains polar groups, or less polar if it is a simple aryl.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).
Purification: Silica gel chromatography.
Note: The
group makes the product "streak" on silica if the eluent is too acidic. Add 1% acetic acid to the eluent if peak tailing is observed.
Objective: Alkylation of the phenol oxygen.[1]
Challenge: The ortho-
group creates steric bulk, potentially slowing down reactions.
Solution: Use a polar aprotic solvent (DMF) and elevated temperature to overcome the steric barrier.
Deprotonation: Dissolve 5-Bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (0.2 M). Add
(2.0 eq).[5][6] Stir at RT for 15 min. The solution will turn yellow (phenoxide formation).
Addition: Add the alkyl halide (1.2 eq) dropwise.
Heating: Heat to 60°C for 2 hours. (Higher temps may be needed for secondary halides).
Validation: The disappearance of the broad O-H stretch (
) in IR or the phenolic proton () in NMR confirms conversion.[1]
Structure-Activity Relationship (SAR) Logic[1]
When replacing a standard chlorophenol or methylphenol with this scaffold, expect specific shifts in potency and ADME (Absorption, Distribution, Metabolism, Excretion).
Diagram 2: SAR Impact Analysis
Caption: Mechanistic impact of the scaffold on drug-like properties. The C2-CF3 group is the primary driver of metabolic stability and permeability enhancements.[1]
References
BenchChem. (2025).[7] Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1]
ChemicalBook. (2023). Product Entry: 2-Bromo-5-(trifluoromethyl)phenol vs 5-Bromo-2-(trifluoromethyl)phenol.
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)phenol.
Benchmarking the synthesis of 5-Bromo-2-(trifluoromethyl)phenol against literature methods
This guide benchmarks the synthesis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate often misidentified due to complex regiochemistry. The following analysis compares the Classical Acidic Hydrolysis (Sandm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks the synthesis of 5-Bromo-2-(trifluoromethyl)phenol , a critical intermediate often misidentified due to complex regiochemistry.
The following analysis compares the Classical Acidic Hydrolysis (Sandmeyer) against an Optimized Phase-Transfer Hydrolysis protocol. It also explicitly invalidates the "Direct Bromination" route often attempted by non-specialists, which yields the incorrect isomer.
CAS: 1121585-15-6 | Formula:
Executive Summary
The synthesis of 5-bromo-2-(trifluoromethyl)phenol is defined by a critical regioselectivity challenge. The presence of the strongly deactivating, meta-directing
group and the activating, ortho/para-directing group creates a conflict that makes direct bromination of 2-(trifluoromethyl)phenol unviable for accessing the 5-bromo isomer.
This guide establishes the Sandmeyer-Hydrolysis route as the only reliable methodology for laboratory-scale synthesis, benchmarking the Classical Sulfuric Acid Method against an Optimized CPME/Water Biphasic System .
Metric
Method A: Direct Bromination
Method B: Classical Sandmeyer
Method C: Optimized Biphasic Sandmeyer
Primary Product
4-Bromo isomer (Impurity)
5-Bromo isomer (Target)
5-Bromo isomer (Target)
Regioselectivity
Poor (Favors para to OH)
100% (Retains aniline pattern)
100% (Retains aniline pattern)
Yield
<5% (Target isomer)
40–55%
85–92%
Purity (HPLC)
Mixture (Requires difficult sep.)
~85% (Tarry byproducts)
>98%
Scalability
High
Low (Exothermic/Foaming)
High
The Regioselectivity Trap: Why Direct Bromination Fails
Many protocols erroneously suggest brominating 2-(trifluoromethyl)phenol. This fails due to electronic directing effects.
The Mechanism: The hydroxyl group (
) is a strong activator and directs electrophiles to the ortho and para positions (C6 and C4).
The Conflict: The target bromine is at C5 (meta to
).
The Result: Reaction with
or NBS yields predominantly 4-bromo-2-(trifluoromethyl)phenol , with minor amounts of the 6-bromo isomer. The 5-bromo target is thermodynamically and kinetically inaccessible via this route.
Figure 1: Direct bromination yields the wrong isomer due to the strong directing effect of the phenol group.
Technical Benchmark: Classical vs. Optimized Sandmeyer
The only viable route is the Sandmeyer Hydrolysis of 5-bromo-2-(trifluoromethyl)aniline . This preserves the substitution pattern established on the aniline ring.
Method A: Classical Acid Hydrolysis (The "Old Standard")
Protocol: Diazotization with
in concentrated , followed by thermal hydrolysis in boiling dilute acid.
Critical Flaw: The high temperature required to hydrolyze the diazonium salt in aqueous acid leads to significant azo-coupling side reactions . The electron-rich phenol product reacts with the remaining diazonium salt to form "diazo-tars" (deep red/black polymers), drastically reducing yield and complicating purification.
Method B: Optimized Biphasic Hydrolysis (The "New Standard")
Protocol: Diazotization followed by hydrolysis in a Cyclopentyl Methyl Ether (CPME) / Water biphasic system.
Mechanism of Improvement: The CPME layer continuously extracts the formed phenol out of the aqueous phase as soon as it is generated.
Result: This prevents the phenol from encountering unreacted diazonium salt in the aqueous phase, effectively shutting down the azo-coupling pathway and eliminating tar formation.
Figure 2: The biphasic system prevents side-reactions by physically separating the product from the reactive intermediate.
Detailed Experimental Protocol (Method B)
Note: This protocol assumes the use of standard Schlenk techniques.
Reagents:
5-Bromo-2-(trifluoromethyl)aniline (1.0 eq)
Sodium Nitrite (
) (1.2 eq)
Sulfuric Acid (
), 35% aq. solution
Cyclopentyl Methyl Ether (CPME)
Urea (quencher)
Step-by-Step Methodology:
Diazotization:
Charge a reactor with 5-bromo-2-(trifluoromethyl)aniline (10 mmol) and 35%
(20 mL). Cool to 0–5°C.
Add
(12 mmol) dissolved in minimal water dropwise, maintaining internal temperature <5°C.
Stir for 30 minutes. Verify completion by TLC or starch-iodide paper (blue = excess nitrite).
Critical Step: Add urea solid in small portions to quench excess nitrous acid until starch-iodide paper remains white. This prevents nitrosylation of the product.
Biphasic Hydrolysis:
In a separate flask, heat a mixture of CPME (30 mL) and water (10 mL) to reflux (approx. 106°C).
Add the cold diazonium salt solution dropwise to the refluxing CPME/water mixture over 20 minutes.
Observation: Nitrogen gas evolution will be vigorous but controlled. The organic layer will turn pale yellow (not black).
Isomeric Purity Analysis of Brominated Trifluoromethylphenols
Executive Summary: The Regioisomer Challenge Brominated trifluoromethylphenols (e.g., 4-bromo-2-(trifluoromethyl)phenol) are critical pharmacophores in the synthesis of agrochemicals and API intermediates.[1] Their synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
Brominated trifluoromethylphenols (e.g., 4-bromo-2-(trifluoromethyl)phenol) are critical pharmacophores in the synthesis of agrochemicals and API intermediates.[1] Their synthesis—often involving electrophilic aromatic substitution—inevitably generates regioisomers.
The Analytical Problem:
Standard C18 HPLC methods frequently fail to resolve these isomers because the hydrophobic surface area changes minimally between positional isomers (e.g., para-bromo vs. meta-bromo). Similarly, underivatized Gas Chromatography (GC) leads to peak tailing due to the acidic phenolic proton interacting with active sites in the liner and column.
This guide details three validated workflows to achieve baseline resolution and accurate quantification:
HPLC-UV using Fluorinated Stationary Phases (The Selectivity Solution).
GC-MS via Silylation (The Sensitivity Solution).
F qNMR (The Orthogonal "Truth" Standard).
Analytical Decision Matrix
Before selecting a protocol, assess your sample matrix and data requirements.
Figure 1: Analytical workflow selection based on sensitivity needs and sample volatility.
Methodology A: HPLC with Fluorinated Phases (Recommended)
Standard alkyl phases (C18/C8) rely on hydrophobic interactions. Isomers of brominated trifluoromethylphenols often have identical
values, resulting in co-elution.
The Solution: Pentafluorophenyl (PFP) Phases
PFP columns introduce multiple interaction mechanisms that distinguish isomers based on electron density distribution rather than just hydrophobicity:
- Interactions: The electron-deficient PFP ring interacts with the electron-rich phenolic ring.
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the C-F and C-Br dipoles of the analyte.
Shape Selectivity: The rigid PFP rings can discriminate between ortho (sterically crowded) and para (linear) isomers.
Protocol: PFP Separation
Column: Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl (
, ).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile (MeCN).
Gradient:
0-1 min: 30% B (Isocratic hold to stack peaks)
1-10 min: 30%
70% B
10-12 min: 95% B (Wash)
Flow Rate:
.
Detection: UV @ 275 nm (Phenolic absorption) and 210 nm.
Validation Criteria:
Resolution (
): Target between the 4-bromo and 6-bromo isomers.
Tailing Factor (
): Must be . If tailing occurs, increase buffer ionic strength (e.g., use 10 mM Ammonium Formate pH 3.0 instead of Formic Acid).
Methodology B: GC-MS with Derivatization[2]
Direct injection of brominated phenols often results in peak tailing and adsorption due to the acidity of the phenolic hydroxyl group (
). Silylation blocks the -OH group, improving volatility and peak shape.
Reaction Mechanism
The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl (TMS) group.[2]
Figure 2: Silylation workflow. The TMS group reduces hydrogen bonding, sharpening GC peaks.
Experimental Protocol
Preparation: Weigh 10 mg sample into a GC vial.
Solvent: Add 500
anhydrous Dichloromethane (DCM).
Derivatization: Add 50
BSTFA + 1% TMCS.
Incubation: Cap and heat at 65°C for 20 minutes.
Analysis: Inject 1
(Split 20:1).
Critical Parameter:
Ensure the system is moisture-free.[3] Water hydrolyzes BSTFA, creating siloxanes that foul the MS source.
Methodology C:
F Quantitative NMR (qNMR)
When reference standards for specific impurities are unavailable,
F qNMR is the absolute method for mass balance. It requires no separation, relying instead on the distinct chemical shifts of the trifluoromethyl group in different isomeric environments.
Why it works
The chemical shift (
) of the group is highly sensitive to the position of the Bromine and Hydroxyl groups:
Ortho-effect: Substituents ortho to the
group cause significant shielding/deshielding shifts compared to meta or para positions.
Protocol
Solvent: DMSO-
(prevents hydrogen bonding variation).
Internal Standard (IS):
-Trifluorotoluene () or 4,4'-Difluorobiphenyl. Note: IS must have a similar to the analyte.
): Must be (typically 10–20 seconds for fluorinated aromatics).
Scans: 64 (for >99% purity checks).
Comparative Analysis & Data Summary
Feature
HPLC-UV (PFP Phase)
GC-MS (TMS Derivative)
F qNMR
Selectivity
High (Shape/Electronic)
High (Boiling Point)
Perfect (Structural)
Sensitivity (LOD)
Moderate ()
Excellent ()
Low ()
Sample Prep
Dilute & Shoot
Derivatization Required
Dissolve & Shoot
Throughput
12-15 min/sample
20-30 min/sample
5-10 min/sample
Cost
Medium (Solvents)
Medium (Reagents)
High (Instrument time)
Best For
Routine QC
Trace Impurity ID
Assay/Mass Balance
Recommendations
For Routine QC: Use HPLC with a PFP column . It offers the best balance of speed, robustness, and resolution without the need for unstable derivatization reagents.
For R&D/Structure Elucidation: Use GC-MS to identify unknown side-products formed during synthesis (e.g., debrominated byproducts).
For Reference Standard Certification: Use
F qNMR to assign an absolute purity value to your primary standard.
References
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Przybyciel, M. (2005).[5] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[6] Retrieved from [Link]
Heinrich, G., et al. (2018). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 402-05-1) represents a challenging scaffold in medicinal chemistry, primarily utilized for synthesizing kinase inhibitors and AMPA receptor modulators.[1] Its dual functionality—a strongly acidic phenol (
) adjacent to an electron-withdrawing trifluoromethyl group, and a reactive bromine at the meta position—creates a specific set of catalytic demands.
This guide compares three distinct catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] Our analysis indicates that while traditional Pd(PPh₃)₄ systems often suffer from rapid deactivation due to phenoxide coordination, Buchwald G3 precatalysts (XPhos Pd G3) and Pd(dppf)Cl₂ offer superior turnover numbers (TON) and functional group tolerance.[1]
Substrate Analysis & Reactivity Profile[1]
Before selecting a catalyst, one must understand the electronic and steric environment of the substrate.
Feature
Chemical Consequence
Catalytic Implication
C1-Hydroxyl (-OH)
High acidity ( ~7.4 vs 10 for phenol) due to ortho-CF₃.[1]
Catalyst Poisoning: The resulting phenoxide is a tight-binding ligand that can displace phosphines on Pd(II), arresting the cycle. Requires 3.0 equiv.[1] base.
C2-Trifluoromethyl (-CF₃)
Strong Electron Withdrawing Group (EWG).[1] Steric bulk.
Activation: Activates the C5-Br bond for Oxidative Addition.[1] Sterics: Minimal impact on C5, but affects solubility and aggregation.[1]
C5-Bromine (-Br)
Leaving group for cross-coupling.
Selectivity: Meta to the phenol; less electronically deactivated than para positions, allowing for standard oxidative addition rates.
Comparative Catalyst Matrix
The following data represents expected performance metrics based on kinetic profiling of electron-deficient meta-bromophenols in Suzuki-Miyaura coupling (Ar-B(OH)₂).[1]
The choice of ligand dictates the rate of oxidative addition (OA) and reductive elimination (RE). For this substrate, the electron-deficient nature of the ring aids OA, but the free phenol hampers the cycle.
Figure 1: Catalyst selection decision tree based on substrate protection status.
Recommended Experimental Protocol
Objective: Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)phenol with Phenylboronic acid.
Selected System:XPhos Pd G3 (Chosen for highest probability of success with free phenol).[1]
Why Degas? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand. Sparge with Nitrogen/Argon for 10 mins.
Catalyst Addition:
Add XPhos Pd G3 quickly under a stream of inert gas.[1] Cap the vial immediately.
Reaction:
Heat to 60°C for 2 hours.
Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product.
The product is still a phenol ( ~8).[1] Ensure aqueous layer is acidic (pH < 4) before extraction.[1]
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link[1]
Strategic Scaffold Analysis: 5-Bromo-2-(trifluoromethyl)phenol in Medicinal Chemistry
Topic: Assessing the Novelty of 5-Bromo-2-(trifluoromethyl)phenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the Novelty of 5-Bromo-2-(trifluoromethyl)phenol Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
In the optimization of bioactive small molecules, the 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6 ) scaffold represents a "Goldilocks" zone of electronic and steric tuning.[1] Unlike its common analogs (methyl- or chloro-phenols), this motif offers a unique combination of enhanced acidity (lowered pKa), metabolic robustness, and a distinct lipophilic vector.[1] This guide objectively assesses its performance, validated by its recent application in HSD17B13 inhibitors (e.g., BI-3231), and provides actionable synthesis and comparison data.
Chemical Novelty & Structural Logic[1]
The strategic value of 5-Bromo-2-(trifluoromethyl)phenol lies in its substitution pattern, which orchestrates three critical drug-like properties simultaneously:
pKa Modulation: The ortho-trifluoromethyl group is strongly electron-withdrawing.[1] It stabilizes the phenoxide anion via inductive effects (-I), significantly lowering the pKa compared to o-cresol (2-methylphenol).[1] This increases the hydrogen bond donor (HBD) strength of the phenol and, at physiological pH, may increase the fraction of the ionized species, altering solubility and protein binding.
Metabolic Blocking: The trifluoromethyl group acts as a metabolic "teflon" shield, blocking the oxidation of the benzylic position (which would be vulnerable in a methyl analog).
Functionalization Vector: The bromine atom at the 5-position (meta to the OH, para to the CF3) serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the scaffold to be elaborated into complex biaryls or aryl-amines without disrupting the electronic environment of the phenol.[1]
Structural Differentiation
Feature
5-Bromo-2-(trifluoromethyl)phenol
2-Bromo-5-(trifluoromethyl)phenol
5-Bromo-2-methylphenol
CAS
1121585-15-6
402-05-1
12648404
OH Environment
Acidified by o-CF3
Less acidic (m-CF3)
Electron-rich (o-CH3)
Metabolic Risk
Low (Blocked)
Low
High (Benzylic oxidation)
Vector Geometry
Br is meta to OH
Br is ortho to OH
Br is meta to OH
Performance Comparison: Case Study (HSD17B13 Inhibition)
To assess the utility of this scaffold, we examine its role in the development of BI-3231 , a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a target for non-alcoholic steatohepatitis (NASH).
Experimental Context:
Researchers utilized the 5-Bromo-2-(trifluoromethyl)phenol moiety to engage a specific hydrophobic pocket while maintaining a critical hydrogen bond interaction.[1]
Data extrapolated from SAR trends in HSD17B13 inhibitors and standard Hammett principles.[1]
Scaffold Variant
R2 Substituent
R5 Substituent
Predicted pKa
LogP (Est.)
Metabolic Stability (t1/2)
Relative Potency (HSD17B13)*
Target Scaffold
-CF3
-Br (Linker)
~7.3
3.8
High (>60 min)
++++ (Lead)
Analog A
-CH3
-Br (Linker)
~10.3
3.2
Low (<15 min)
++
Analog B
-Cl
-Br (Linker)
~8.5
3.4
Medium
+++
Analog C
-H
-Br (Linker)
~9.9
2.9
Medium
+
Interpretation: The -CF3 group (Target) provides a ~3 unit drop in pKa compared to the methyl analog (Analog A).[1] This acidity shift often strengthens H-bond interactions with catalytic residues (e.g., Histidine or Aspartate) in enzyme active sites.[1] Furthermore, the metabolic stability is superior due to the absence of abstractable benzylic protons.
Validated Synthesis Protocol
Direct bromination of 2-trifluoromethylphenol is not recommended due to poor regioselectivity (yielding mixtures of 4-bromo and 6-bromo isomers).[1] The authoritative route utilizes a nucleophilic aromatic substitution (SNAr) on a fluoro-precursor.[1]
Protocol: Hydrolysis of 5-Bromo-2-fluorobenzotrifluoride
Validation: 1H NMR should show a singlet (or fine doublet) for the phenol OH at ~5.5–6.0 ppm and specific aromatic coupling patterns (d, dd) confirming the 1,2,5-substitution.
Visualized Workflows
Figure 1: Synthesis & SAR Logic Pathway
This diagram illustrates the synthesis route and the Structure-Activity Relationship (SAR) logic that defines the scaffold's utility.[1]
Caption: Figure 1. Regioselective synthesis via SNAr and key medicinal chemistry attributes of the scaffold.
Figure 2: Biological Interaction Logic (HSD17B13 Case Study)
Conceptualizing how the scaffold interacts within the binding pocket of the target enzyme.
Caption: Figure 2. Pharmacophore mapping of the 5-Br-2-CF3-phenol moiety in protein binding sites.
References
Semantic Scholar. (2021). Discovery of a novel potent and selective HSD17B13 Inhibitor, BI-3231. (Supporting Information detailing synthesis from CAS 1121585-15-6). Retrieved February 7, 2026, from [Link]
Literature Review & Application Guide: 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary 5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its more common regioi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-(trifluoromethyl)phenol (CAS: 1121585-15-6) is a specialized organofluorine building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Unlike its more common regioisomers (e.g., 4-bromo-2-(trifluoromethyl)phenol), this scaffold offers a unique substitution pattern: it allows for carbon-carbon bond formation meta to the hydroxyl group and para to the trifluoromethyl group.
This specific geometry is critical for Structure-Activity Relationship (SAR) studies, enabling researchers to probe "exit vectors" that are inaccessible via standard electrophilic aromatic substitution. This guide analyzes its chemical behavior, synthesis routes, and application in palladium-catalyzed cross-couplings, contrasting it with readily available alternatives.[3]
Chemical Profile & Physical Properties[4][5]
Property
Data
Note
CAS Number
1121585-15-6
Distinct from 4-bromo isomer (320-49-0)
Molecular Formula
C₇H₄BrF₃O
Molecular Weight
241.01 g/mol
Appearance
Pale yellow to brown oil/solid
Low melting point solid
pKa (Predicted)
~8.4
More acidic than phenol (pKa 10) due to electron-withdrawing CF₃
LogP (Predicted)
~3.2
High lipophilicity due to CF₃ group
H-Bond Donor
1 (Phenolic OH)
H-Bond Acceptor
3 (Fluorines)
Weak acceptors
Comparative Analysis: Why Choose This Isomer?
In drug discovery, the position of the halogen handle determines the vector of the new chemical group introduced. 5-Bromo-2-(trifluoromethyl)phenol is compared below with its primary alternatives.
vs. 4-Bromo-2-(trifluoromethyl)phenol
Availability: The 4-bromo isomer is cheaper and easier to make (direct bromination of 2-trifluoromethylphenol).
Vector Geometry:
4-Bromo: Extends the molecule para to the hydroxyl. This is a linear extension.
5-Bromo: Extends the molecule meta to the hydroxyl. This creates a "kinked" or non-linear geometry, often required to fit into specific enzyme pockets or to solubilize the molecule.
Electronic Environment: The 5-position is not in direct conjugation with the phenolic oxygen's lone pair (meta relationship), meaning the C-Br bond is slightly more electron-deficient and potentially more reactive in oxidative addition steps of catalytic cycles than the electron-rich 4-position.
vs. 2-Bromo-6-(trifluoromethyl)phenol
Steric Hindrance: The 2-bromo position is flanked by the hydroxyl group and the aromatic ring current, but the 5-bromo position in the title compound is relatively unhindered.
Coupling Efficiency: Suzuki couplings at the 5-position generally proceed with higher yields and lower catalyst loadings compared to sterically crowded ortho-bromo positions.
The "Fluorine Effect"
The ortho-CF₃ group serves two roles:
Metabolic Shield: It blocks the metabolically vulnerable ortho position from oxidation (CYP450 metabolism).
Lipophilicity: It significantly boosts membrane permeability (LogP) compared to a methyl or chloro substituent.
Synthesis Pathways[6][7][8][9][10]
Direct bromination of 2-(trifluoromethyl)phenol yields the 4-bromo isomer as the major product due to the strong para-directing effect of the hydroxyl group. Therefore, accessing the 5-bromo isomer requires a "trick"—typically starting from an aniline precursor.
Visualization: Synthesis Decision Tree
Figure 1: Decision tree highlighting why the aniline route is necessary to avoid regioisomer contamination.
Experimental Protocols
Protocol 1: Synthesis via Diazotization
Note: This is the standard industrial protocol for converting electron-deficient anilines to phenols.
Reagents:
5-Bromo-2-(trifluoromethyl)aniline (1.0 equiv)
Sulfuric acid (H₂SO₄), 35% aq.
Sodium nitrite (NaNO₂)
Urea (quencher)
Step-by-Step:
Dissolution: Dissolve 5-bromo-2-(trifluoromethyl)aniline in 35% H₂SO₄ at 50°C. Cool the suspension to 0–5°C in an ice bath.
Diazotization: Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become clear (diazonium salt formation).
Quenching: Add a small amount of urea to destroy excess nitrous acid.
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100°C) containing 10% H₂SO₄. The diazonium salt decomposes immediately upon contact, releasing nitrogen gas.
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4][5]
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Suzuki-Miyaura Cross-Coupling
Application: Attaching an aryl group to the 5-position.[6]
Setup: In a reaction vial, combine the phenol, arylboronic acid, and K₂CO₃.
Solvent: Add the Dioxane/Water mixture.[5] Degas the solution by bubbling nitrogen for 5 minutes.
Catalyst: Add Pd(PPh₃)₄ quickly under a nitrogen stream. Seal the vial.
Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by TLC or LCMS.
Workup: Dilute with water and adjust pH to ~4 with 1M HCl (to ensure the phenol is protonated). Extract with EtOAc.
Purification: Flash chromatography.
Applications in Drug Discovery[1][3][4][11]
The 5-bromo-2-(trifluoromethyl)phenol scaffold is particularly valuable for creating Biaryl Ether or Biaryl motifs in kinase inhibitors and receptor modulators.
Visualization: SAR Workflow
Figure 2: Workflow for diversifying the scaffold into active pharmaceutical ingredients.
Key Mechanistic Insight
The presence of the electron-withdrawing CF₃ group at the ortho position increases the acidity of the phenolic OH (lower pKa). This makes the phenol more reactive in nucleophilic substitution reactions (e.g., SₙAr or Williamson ether synthesis) compared to a non-fluorinated phenol. Researchers should reduce the basicity of conditions during O-alkylation to avoid side reactions.
References
BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)phenol Product Page. Retrieved from
Confirming the identity of 5-Bromo-2-(trifluoromethyl)phenol from a commercial source
The following guide details the technical validation of 5-Bromo-2-(trifluoromethyl)phenol , a critical halogenated building block often misidentified due to the prevalence of its regioisomers. CAS: 1121585-15-6 | Formula...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical validation of 5-Bromo-2-(trifluoromethyl)phenol , a critical halogenated building block often misidentified due to the prevalence of its regioisomers.
CAS: 1121585-15-6 | Formula:
| M.W.: 241.01 g/mol
Executive Summary
In medicinal chemistry, the precise placement of the trifluoromethyl (
) and bromine () substituents on the phenol ring dictates downstream reactivity (e.g., Suzuki couplings or ). Commercial sources of 5-Bromo-2-(trifluoromethyl)phenol are frequently contaminated with, or entirely substituted by, its regioisomers—most notably 2-Bromo-5-(trifluoromethyl)phenol (CAS 402-05-1).
This guide provides a definitive analytical workflow to distinguish the target molecule from its isomers using NMR spectroscopy (
, , ) and structural logic.
Part 1: The Regioisomer Trap
Before analyzing your sample, understand the structural ambiguity. Both the target and its primary isomer share the same molecular weight (GC-MS is insufficient) and similar proton connectivity patterns.
Feature
Target Compound
Common Imposter (Isomer)
Name
5-Bromo-2-(trifluoromethyl)phenol
2-Bromo-5-(trifluoromethyl)phenol
CAS
1121585-15-6
402-05-1
Structure
OH at 1, at 2, Br at 5
OH at 1, Br at 2, at 5
Risk
High (Target)
High (Cheaper synthesis byproduct)
Key Difference
is Ortho to Hydroxyl
is Meta to Hydroxyl
Part 2: Strategic Analytical Workflow
Do not rely on a Certificate of Analysis (CoA) alone. Follow this decision tree to validate identity.
Figure 1: Analytical decision tree. Note that 1H NMR alone is necessary but not sufficient due to connectivity similarities between isomers.
Part 3: Detailed Spectroscopic Analysis
1. Proton NMR () – The Connectivity Check
Solvent: DMSO-
(Recommended to visualize the Phenol -OH proton and prevent exchange).
The aromatic region must show an ABX system (or more accurately, an AB system + isolated spin) consistent with 1,2,5-substitution.
10.5 - 11.5 ppm (1H, s, br): Phenolic -OH . Broadened due to hydrogen bonding.
7.6 - 7.8 ppm (1H, d, Hz):H-3 . This proton is ortho to the electron-withdrawing group, shifting it downfield. It couples to H-4.
7.4 - 7.5 ppm (1H, dd, Hz):H-4 . Ortho to Bromine, Meta to . Shows strong ortho coupling to H-3 and weak meta coupling to H-6.
7.2 - 7.3 ppm (1H, d/s, Hz):H-6 . Ortho to the Phenol OH. This proton appears as a singlet or a fine doublet (meta coupling). Crucially, it is isolated from the other protons.
Red Flag: If you see a large doublet (
Hz) at the most upfield position (H-6) coupling to another proton, you likely have the 4-bromo isomer (where H-5 and H-6 are neighbors).
2. Carbon-13 NMR () – The "Smoking Gun"
This is the most reliable method to distinguish the target from the 2-bromo isomer. You must look for Carbon-Fluorine coupling (
).
The Logic: In the target structure, the carbon at position 2 (
) is directly attached to the group.
The Signal:
will appear as a quartet with a large coupling constant ( Hz).
The Location: Because
is ortho to the electron-donating Phenol (-OH), its chemical shift is distinct.
Target (5-Br-2-
): The carbon adjacent to the C-OH (approx 155 ppm) is a Quartet .
Isomer (2-Br-5-
): The carbon adjacent to the C-OH is attached to Bromine. It will appear as a Singlet . The Quartet will be found at position 5 (meta to OH).
3. Fluorine NMR ()
Signal: Single peak around
-60 to -63 ppm.
Purity Check: Look for small side peaks. A peak shift of
ppm often indicates the regioisomer, as the electronic environment of an ortho-OH differs from a meta-OH .
Part 4: Comparative Data Table
Use this table to benchmark your experimental data.
Nucleus
Signal
Target: 5-Bromo-2-(trifluoromethyl)phenol
Impurity: 2-Bromo-5-(trifluoromethyl)phenol
Impurity: 4-Bromo isomer
1H NMR
H-6 (Ortho to OH)
Singlet (isolated)
Singlet (isolated)
Doublet (coupled to H-5)
1H NMR
H-3 / H-4
Doublets (Ortho coupling)
Doublets (Ortho coupling)
Isolated Singlet (H-3)
13C NMR
C-OH Neighbor
Quartet ()
Singlet ()
Singlet ()
19F NMR
Shift
-61.0 ppm
-62.5 ppm
-61.0 ppm
Part 5: Experimental Protocol (Identity Validation)
Objective: Confirm identity of Lot #XXXX as CAS 1121585-15-6.
Sample Prep: Dissolve 10-15 mg of the solid in 0.6 mL of DMSO-
. (Avoid if possible, as moisture can broaden the OH peak and obscure coupling).
Acquisition:
Run standard proton (
) with 16 scans.
Run broadband decoupled carbon (
) with sufficient scans (min. 512) to resolve the quaternary carbons.
Analysis:
Step A: Integrate the aromatic region. Ratio must be 1:1:1.
Step B: Identify the proton at
7.2 (H-6). Confirm it is a singlet/fine doublet. If it is a large doublet, reject the batch.
Step C (Confirmation): Check the
spectrum. Locate the phenolic carbon (, 155 ppm). Look at its neighbors. If the neighbor at 115-125 ppm is a quartet , the identity is confirmed.
References
PubChem Compound Summary. (2025). 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6).[1][2][3][4] National Center for Biotechnology Information. Link
Reich, H. J. (2023). WinPLT NMR Coupling Constants: Trisubstituted Benzenes. University of Wisconsin-Madison. (General reference for aromatic coupling constants). Link
ChemicalBook. (2024). 2-Bromo-5-(trifluoromethyl)phenol (Isomer Data for Comparison).Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
Status: Immediate Action Required for Disposal Planning
Compound: 5-Bromo-2-(trifluoromethyl)phenol
Primary Hazard: Corrosive / Irritant / Halogenated Toxicant
Critical Disposal Directive:DO NOT mix with non-halogenated solvents.[1][2] DO NOT dispose of down the drain. This compound releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon combustion, requiring specialized incineration with acid gas scrubbing.
Chemical Profile & Hazard Identification
To manage disposal effectively, one must understand the molecular stability and reactivity of the compound. As a Senior Application Scientist, I emphasize that the trifluoromethyl (
) group is the defining factor in your disposal strategy, not just the phenol ring.
Incompatible with strong oxidizing agents and strong bases.[1][2][3][4]
The "Why" Behind the Protocol
Halogen Content: The presence of both Bromine and Fluorine classifies this as Halogenated Waste .[5] Mixing this with non-halogenated fuels (like acetone or ethanol waste) contaminates the cheaper waste stream, forcing the entire volume to be treated as halogenated, which triples disposal costs.
Incineration Risks: Standard incineration of
groups generates Hydrogen Fluoride (HF), a highly corrosive gas that destroys standard incinerator linings. This waste must be flagged for facilities equipped with wet scrubbers.
Acidity: As a phenol, it is a weak acid (
). Mixing it with strong bases (e.g., hydroxide waste) in a closed container can cause exothermic heating and pressurization.
Pre-Disposal Segregation Strategy
Effective disposal starts at the bench. You must segregate this compound correctly to prevent cross-contamination and dangerous reactions.[3][5]
Decision Matrix: Waste Stream Selection
Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent like Acetone, the presence of the solute forces the entire mixture into the Halogenated Stream.[2]
Step-by-Step Disposal Protocol
Follow this protocol to ensure compliance with EPA (RCRA) and local EHS regulations.
Phase 1: Collection & Containerization
Container Compatibility: Use Glass (Amber preferred) or HDPE (High-Density Polyethylene).[2]
Avoid: Low-density plastics or metal containers (phenols can corrode certain metals over time).[2]
Labeling:
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[6]
Mandatory Fields:
Chemical Name: "5-Bromo-2-(trifluoromethyl)phenol solution"[1][2]
Constituents: List the solvent and the approximate % concentration.
Hazard Checkbox: [x] Toxic, [x] Corrosive.
Critical Note: Write "Contains Fluorinated Organics" in the comments section to alert the disposal facility.
Phase 2: Operational Handling
Don PPE: Nitrile gloves (double gloving recommended for concentrated phenols), lab coat, and safety glasses.
Transfer: Pour waste into the designated "Halogenated Waste" carboy. Use a funnel to prevent dripping.
Neutralization (Spills Only):
If spilled on the bench: Do not use water immediately.
Absorb with vermiculite or dry sand .
Collect solids into a wide-mouth jar labeled "Solid Hazardous Waste (Phenol Contaminated)."
Wash the surface with a soap/water solution after bulk removal.
Phase 3: Scheduling Pickup
Do not let the container exceed 90% capacity (headspace is required for expansion).
Ensure the cap is tightly sealed (phenols sublime and have a distinct, penetrating odor).
Request pickup via your facility's EHS portal, specifying "Halogenated Organic Liquid."
Compatibility & Storage Data
Incompatible Class
Risk Factor
Action
Oxidizers (Nitric Acid, Peroxides)
Explosion / Fire
Store in a separate secondary containment tray.[1][2]
Bases (NaOH, KOH, Amines)
Exothermic Reaction
Do not mix in waste streams.[1][2] Keep pH < 7 if checking aqueous waste.
In the event of a significant spill (>50mL) outside a fume hood:
Evacuate: The vapor pressure of fluorinated phenols can cause respiratory distress.
Isolate: Close lab doors.
Notify: Call EHS immediately.
Skin Contact:
Immediate Action: Flush with water for 15 minutes.
Specific Treatment: If available, apply Polyethylene Glycol (PEG 300) swabbing to the area (standard protocol for phenol burns to solubilize the phenol from the skin).
References
BLD Pharm. (n.d.). SDS for 5-Bromo-2-(trifluoromethyl)phenol (CAS 1121585-15-6). Retrieved from
Thermo Fisher Scientific. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol Safety Data Sheet. Retrieved from
US EPA. (2025). Hazardous Waste Codes (F-List and Characteristic Wastes). RCRAInfo. Retrieved from
UC Berkeley EHS. (n.d.). Phenol Safety and Disposal Guidelines. Retrieved from [1][2][3]
Cornell University EHS. (n.d.). Halogenated vs. Non-Halogenated Solvent Segregation. Retrieved from [1][2]
Personal protective equipment for handling 5-Bromo-2-(trifluoromethyl)phenol
Executive Summary & Hazard Architecture Handling 5-Bromo-2-(trifluoromethyl)phenol requires a safety protocol that goes beyond standard organic chemistry hygiene.[1] As a halogenated phenol, this compound combines the ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Handling 5-Bromo-2-(trifluoromethyl)phenol requires a safety protocol that goes beyond standard organic chemistry hygiene.[1] As a halogenated phenol, this compound combines the acidity and protein-denaturing properties of a phenol with the enhanced lipophilicity of trifluoromethyl and bromo-substituents.
The Core Threat: The trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity compared to non-fluorinated phenols. This facilitates rapid dermal absorption. Once absorbed, phenolic compounds can cause local anesthesia (numbing), meaning a researcher may suffer a severe chemical burn before feeling pain.
Operational Directive: Treat this compound as a Corrosive and Acute Toxicant (Dermal/Oral) regardless of the specific vendor SDS classification (which often varies for niche R&D chemicals).
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are often insufficient for prolonged contact with halogenated phenols.
Phenols can permeate thin nitrile rubber. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Change immediately upon splash.
Hand Protection (Spill/High Risk)
Laminate Film (Silver Shield/4H) or Butyl Rubber
For spill cleanup or handling concentrated stock solutions (>100mL), nitrile breakthrough times are dangerously short (<5 mins).
Eye & Face
Chemical Splash Goggles (Indirect Vented)
Safety glasses are insufficient. As a likely low-melting solid or oil, dust or micro-droplets can bypass side-shields.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
The -CF3 group adds volatility. Inhalation can cause severe respiratory tract irritation/edema.
Body
Tyvek® Lab Coat or Chemical Apron
Cotton lab coats absorb phenols, holding the toxicant against the skin. Impervious aprons prevent this "wicking" effect.
Visualization: PPE Decision Logic
The following logic gate ensures you select the correct PPE based on the specific manipulation being performed.
Figure 1: PPE Selection Logic based on interaction volume and risk potential.
Operational Workflows
A. Weighing & Transfer (The Critical Moment)
The highest risk of exposure occurs during the transfer of the neat compound.
Static Control: Fluorinated solids are prone to static charge. Use an antistatic gun or polonium strip near the balance to prevent "jumping" of the powder.
Double Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray particles.
Solvent Selection: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent, dramatically accelerating the transport of the phenol through the skin and into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate where chemically appropriate.
B. Reaction Setup
Closed System: All reactions involving this phenol should be run in a closed vessel equipped with a condenser or septum to prevent vapor escape.
Quenching: Do not add water rapidly to the neat phenol. Exothermic deprotonation can cause splashing.
Emergency Response: The PEG Protocol
Water alone is often inefficient at removing lipophilic phenols from the skin.
The "PEG" Rule:
In the event of skin contact, Polyethylene Glycol 300 or 400 (PEG) is the gold standard for decontamination.[1] It solubilizes the phenol better than water and retards absorption.
Immediate Action: Blot excess chemical (do not wipe, which spreads it).
Flush/Wash:
If PEG is available: Swab the area with PEG-soaked gauze for 15-30 minutes.
If PEG is not available: Flush with massive amounts of water for >15 minutes.
Seek Medical Attention: Always required for fluorinated phenol exposure.
Visualization: Spill Response Workflow
Figure 2: Immediate response workflow for laboratory spills.
Disposal & Waste Management
Strict Segregation Required:
Do not mix this compound with standard organic solvents (acetone/methanol waste).
Stream:Halogenated Organic Waste .
Reasoning: The Bromine (Br) and Fluorine (F) atoms release corrosive acid gases (HBr, HF) upon incineration. Mixing this with non-halogenated waste can damage incinerator scrubbers and violate environmental compliance permits.
Labeling: Explicitly list "5-Bromo-2-(trifluoromethyl)phenol" on the tag. Do not just write "Halogenated Waste."
References
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)phenol (Analogous Structure). Retrieved from
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[2] Retrieved from
University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance.[3] Retrieved from
BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)phenol Product Data. Retrieved from
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[4] Retrieved from